molecular formula BaSiO3<br>BaSi2O5<br>BaO3Si B083349 Barium silicate CAS No. 12650-28-1

Barium silicate

Cat. No.: B083349
CAS No.: 12650-28-1
M. Wt: 213.41 g/mol
InChI Key: HMOQPOVBDRFNIU-UHFFFAOYSA-N
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Description

Barium silicate is an inorganic compound with significant value in advanced materials research and development. Its utility spans several fields due to its role as a reinforcing filler and its reactivity in various chemical processes. In additive manufacturing and dental materials research, this compound is incorporated as a filler in resin nanocomposites. Studies demonstrate that increasing the this compound content to up to 67% by weight significantly enhances key mechanical properties of the resulting composites, including compressive strength, fracture toughness, and flexural modulus . This makes it a critical component for developing strong and durable polymer-ceramic hybrid materials for specialized applications. Within construction materials science, this compound nanoparticles act as a highly reactive additive in cementitious systems. Research indicates that these nanoparticles contribute to the development of a denser microstructure in cement mortar, which can lead to improved mechanical performance and enhanced resistance to chemical attacks, such as sulfate exposure . Furthermore, this compound serves as an efficient heterogeneous catalyst in synthetic organic chemistry. Its application in aqueous, green chemistry protocols has been proven for the one-pot, multi-component synthesis of complex organic molecules, such as α-benzyl amino coumarin derivatives, which are scaffolds of interest for pharmaceutical development . This reagent is provided For Research Use Only and is strictly intended for laboratory investigation. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

barium(2+);dioxido(oxo)silane
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InChI

InChI=1S/Ba.O3Si/c;1-4(2)3/q+2;-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HMOQPOVBDRFNIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Si](=O)[O-].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

BaSiO3, BaO3Si
Record name barium metasilicate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Weight

213.41 g/mol
Source PubChem
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CAS No.

12650-28-1, 13255-26-0
Record name Silicic acid, barium salt
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Record name Silicic acid (H2SiO3), barium salt (1:1)
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Record name Silicic acid, barium salt
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Record name Barium metasilicate
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Foundational & Exploratory

Barium silicate crystal structure analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Crystal Structures of Barium Silicates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium silicates (BaO-SiO₂) are a class of inorganic compounds that have garnered significant interest across various scientific disciplines, including materials science, ceramics, and phosphor development. Their diverse crystal structures give rise to a range of physical and chemical properties, making them suitable for applications such as host lattices for phosphors in solid-state lighting, high-refractive-index glass, and specialized ceramics.[1] The arrangement of silicate tetrahedra ([SiO₄]⁴⁻) and the coordination environment of the barium cations (Ba²⁺) define the crystallographic landscape of these materials. Understanding these structures at an atomic level is critical for predicting material properties and designing novel compounds with tailored functionalities.

This technical guide provides a comprehensive analysis of the crystal structures of prominent barium silicate phases. It summarizes key crystallographic data, details the experimental protocols used for their characterization, and visualizes the relationships and workflows central to their study.

Key this compound Crystal Structures

The this compound system is characterized by several stable and metastable polymorphs, primarily based on the BaO:SiO₂ molar ratio. The most extensively studied compounds are barium metasilicate (BaSiO₃) and barium orthosilicate (Ba₂SiO₄).

Barium Metasilicate (BaSiO₃)

Barium metasilicate is known to exist in several polymorphic forms, with the most common being orthorhombic and a high-pressure cubic perovskite phase.

  • Orthorhombic BaSiO₃ (P2₁2₁2₁): This is a stable form at ambient conditions. The structure consists of corner-sharing [SiO₄] tetrahedra, forming chains.[2] The Ba²⁺ ions are situated in 8-fold coordination with oxygen atoms, with Ba-O bond distances ranging from 2.66 to 3.35 Å.[3]

  • Cubic Perovskite BaSiO₃ (Pm-3m): This high-pressure phase adopts the classic perovskite structure.[4] It features a network of corner-sharing [SiO₆] octahedra. The barium ion is located at the center of the cubic unit cell, coordinated by 12 oxygen atoms in a cuboctahedral arrangement.[4] This structure is significantly denser than its orthorhombic counterpart.

Barium Orthosilicate (Ba₂SiO₄)

Barium orthosilicate is a key host material for phosphors. Its structure is characterized by isolated [SiO₄] tetrahedra.

  • Orthorhombic Ba₂SiO₄ (Pnma): This is the most commonly reported structure for Ba₂SiO₄. The crystal lattice contains isolated [SiO₄] tetrahedra.[5] A notable feature is the presence of two distinct crystallographic sites for the Ba²⁺ cations. One site has a 9-coordinate geometry, while the other is 10-coordinate, with Ba-O bond distances ranging from 2.66 to 3.22 Å.[5]

Other this compound Phases

The BaO-SiO₂ system also includes other complex silicates, often identified in geological samples or specialized syntheses. These include compounds with different silicate chain, layer, or ring structures, such as BaSi₂O₅ (Sanbornite) and the hydrated mineral Bigcreekite (BaSi₂O₅·4H₂O).[6][7]

Data Presentation: Crystallographic Parameters

The quantitative crystallographic data for the primary this compound phases are summarized below for comparative analysis.

Table 1: Crystallographic Data for Barium Metasilicate (BaSiO₃) Polymorphs

ParameterOrthorhombic (P2₁2₁2₁)Cubic (Pm-3m)
Crystal System OrthorhombicCubic
Space Group P2₁2₁2₁ (19)Pm-3m (221)
Lattice Constant a (Å) 4.643.84
Lattice Constant b (Å) 5.693.84
Lattice Constant c (Å) 12.713.84
Lattice Angles (α, β, γ) 90°, 90°, 90°90°, 90°, 90°
Unit Cell Volume (ų) 335.4656.49
Calculated Density (g/cm³) 4.236.27
Coordination (Ba²⁺) 812
Coordination (Si⁴⁺) 4 (Tetrahedra)6 (Octahedra)
Data Source [2][3][4]

Table 2: Crystallographic Data for Orthorhombic Barium Orthosilicate (Ba₂SiO₄)

ParameterOrthorhombic (Pnma)
Crystal System Orthorhombic
Space Group Pnma (62)
Lattice Constant a (Å) 5.884
Lattice Constant b (Å) 7.602
Lattice Constant c (Å) 10.413
Lattice Angles (α, β, γ) 90°, 90°, 90°
Unit Cell Volume (ų) 465.98 (Calculated)
Coordination (Ba²⁺) Site 1: 9, Site 2: 10
Coordination (Si⁴⁺) 4 (Tetrahedra)
Data Source [5][8]

Experimental Protocols

The determination of this compound crystal structures relies on a combination of synthesis, characterization, and data refinement techniques.

Synthesis Methodologies
  • Solid-State Reaction: This is the most conventional method for preparing polycrystalline this compound powders. High-purity precursors, such as barium carbonate (BaCO₃) and silicon dioxide (SiO₂), are intimately mixed in stoichiometric ratios. The mixture is then subjected to a series of high-temperature calcinations (typically >1000°C) in a furnace, often with intermediate grinding steps to ensure homogeneity.[9]

  • Sol-Gel Method: This wet-chemical technique offers better control over particle size and homogeneity at lower synthesis temperatures. It involves the hydrolysis and condensation of molecular precursors, such as barium acetate and tetraethyl orthosilicate (TEOS), to form a gel. The gel is then dried and calcined to yield the final crystalline product.[10]

Structural Characterization: X-ray Diffraction (XRD)

X-ray diffraction is the definitive technique for crystal structure analysis.

  • Principle: When a monochromatic X-ray beam is directed at a crystalline sample, the X-rays are diffracted by the crystallographic planes of atoms. Constructive interference occurs at specific angles (2θ) that satisfy Bragg's Law (nλ = 2dsinθ), where d is the spacing between atomic planes. The resulting diffraction pattern of peak positions and intensities serves as a unique "fingerprint" of the crystal structure.[11][12]

  • Instrumentation: A powder diffractometer is typically used, equipped with an X-ray source (e.g., Cu Kα), sample holder, and detector.[13]

  • Data Collection: The sample is scanned over a range of 2θ angles, and the detector records the intensity of the diffracted X-rays at each angle. For a typical analysis of barium silicates, the 2θ range might be 10-90°.[13]

Data Analysis: Rietveld Refinement

Rietveld refinement is a powerful computational method used to analyze powder XRD data. It involves fitting a complete calculated diffraction pattern to the experimental data, allowing for the precise determination of structural parameters.[14]

  • Procedure:

    • An initial structural model is proposed, including the space group, approximate lattice parameters, and atomic positions.

    • A mathematical function (e.g., pseudo-Voigt) is used to model the shape of the diffraction peaks.[15]

    • A computer program (such as GSAS-II or FullProf) iteratively refines the structural and instrumental parameters (e.g., lattice constants, atomic coordinates, thermal parameters, peak shape factors) to minimize the difference between the calculated and observed diffraction patterns.[15][16]

    • The quality of the fit is assessed using statistical indicators (R-factors), which quantify the agreement between the experimental and calculated profiles.[17]

Visualizations

Logical and Experimental Workflows

The following diagrams illustrate the relationships between different this compound phases and the general workflow for their structural analysis.

Barium_Silicate_Polymorphs cluster_BaSiO3 BaSiO₃ (Metasilicate) cluster_Ba2SiO4 Ba₂SiO₄ (Orthosilicate) cluster_other Other Phases ortho_p212121 Orthorhombic (P2₁2₁2₁) cubic_pm3m Cubic (Pm-3m) ortho_p212121->cubic_pm3m High Pressure ortho_pnma Orthorhombic (Pnma) sanbornite BaSi₂O₅ (Sanbornite) bigcreekite BaSi₂O₅·4H₂O (Bigcreekite) root Barium Silicates root->ortho_p212121 root->ortho_pnma root->sanbornite

Caption: Polymorphic relationships of key this compound compounds.

Crystal_Structure_Workflow cluster_synthesis 1. Synthesis cluster_characterization 2. Characterization cluster_analysis 3. Data Analysis precursors Precursor Mixing (e.g., BaCO₃ + SiO₂) synthesis_method High-Temp. Calcination (Solid-State Reaction) or Sol-Gel Route precursors->synthesis_method xrd Powder X-Ray Diffraction (XRD) synthesis_method->xrd Crystalline Powder rietveld Rietveld Refinement xrd->rietveld Diffraction Pattern structure Determine Crystal Structure (Lattice Parameters, Atomic Positions) rietveld->structure

Caption: Experimental workflow for this compound crystal structure determination.

References

An In-depth Technical Guide to the Barium Silicate Phase Diagram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive interpretation of the barium silicate (BaO-SiO₂) phase diagram, a critical tool for understanding the high-temperature behavior of this ceramic system. The information presented is essential for applications ranging from materials science and geology to the development of specialized glass-ceramics and drug delivery vehicles. This document outlines the stable phases, invariant reactions, and the experimental methodologies used to determine these thermodynamic relationships.

The BaO-SiO₂ Phase Diagram: A Visual Interpretation

The BaO-SiO₂ system is characterized by the formation of several stable and metastable silicate compounds, each with distinct crystalline structures and thermal properties. The phase diagram illustrates the equilibrium relationships between these solid phases and the liquid phase as a function of temperature and composition.

BaO_SiO2_Phase_Diagram This compound (BaO-SiO2) Phase Diagram cluster_x Composition (mol% SiO2) cluster_y Temperature (°C) x0 0 (BaO) x20 20 x33 33.3 (Ba2SiO4) x40 40 x50 50 (BaSiO3) x60 60 (Ba2Si3O8) x66 66.7 (BaSi2O5) x80 80 x100 100 (SiO2) y1000 1000 y1200 1200 y1400 1400 y1600 1600 y1800 1800 y2000 2000 y2200 2200 BaO_melt e1 BaO_melt->e1 SiO2_melt Ba2SiO4_melt e2 Ba2SiO4_melt->e2 BaSiO3_melt p1 BaSiO3_melt->p1 Ba2Si3O8_melt e3 Ba2Si3O8_melt->e3 BaSi2O5_melt BaSi2O5_melt->SiO2_melt e1->Ba2SiO4_melt e2->BaSiO3_melt p1->Ba2Si3O8_melt e3->BaSi2O5_melt L Liquid L_BaO L + BaO L_Ba2SiO4 L + Ba2SiO4 L_BaSiO3 L + BaSiO3 L_Ba2Si3O8 L + Ba2Si3O8 L_BaSi2O5 L + BaSi2O5 L_SiO2 L + SiO2 BaO_Ba2SiO4 BaO + Ba2SiO4 Ba2SiO4_BaSiO3 Ba2SiO4 + BaSiO3 BaSiO3_Ba2Si3O8 BaSiO3 + Ba2Si3O8 Ba2Si3O8_BaSi2O5 Ba2Si3O8 + BaSi2O5 BaSi2O5_SiO2 BaSi2O5 + SiO2 e1_line e1_line x_e1 E1 e2_line e2_line x_e2 E2 p1_line p1_line x_p1 P1 e3_line e3_line x_e3 E3 Ba2SiO4_line_top Ba2SiO4_line_top Ba2SiO4_line_bottom Ba2SiO4_line_bottom Ba2SiO4_line_top->Ba2SiO4_line_bottom BaSiO3_line_top BaSiO3_line_top BaSiO3_line_bottom BaSiO3_line_bottom BaSiO3_line_top->BaSiO3_line_bottom Ba2Si3O8_line_top Ba2Si3O8_line_top Ba2Si3O8_line_bottom Ba2Si3O8_line_bottom Ba2Si3O8_line_top->Ba2Si3O8_line_bottom BaSi2O5_line_top BaSi2O5_line_top BaSi2O5_line_bottom BaSi2O5_line_bottom BaSi2O5_line_top->BaSi2O5_line_bottom BaO_melt_label 2195°C SiO2_melt_label 1713°C Ba2SiO4_melt_label 2150°C BaSiO3_melt_label 1604°C Ba2Si3O8_melt_label 1450°C BaSi2O5_melt_label 1400°C e1_label E1: 1580°C e2_label E2: 1480°C p1_label P1: 1420°C e3_label E3: 1350°C

Caption: A simplified representation of the BaO-SiO₂ phase diagram.

Quantitative Data Summary

The following tables summarize the key quantitative data for the BaO-SiO₂ system, including the properties of the stable compounds and the invariant reaction points.

Table 1: Properties of this compound Compounds

Compound NameFormulaMolar Mass ( g/mol )Melting Point (°C)Crystal System
Barium OrthosilicateBa₂SiO₄366.74~2150 (Congruent)Orthorhombic
Barium MetasilicateBaSiO₃213.42~1604 (Congruent)[1][2][3]Orthorhombic (α), Monoclinic (β)
Barium DisilicateBaSi₂O₅273.50~1400 (Incongruent)Monoclinic
Dibarium TrisilicateBa₂Si₃O₈486.92~1450 (Incongruent)-
Pentabarium OctasilicateBa₅Si₈O₂₁1151.78--
Tribarium PentasilicateBa₃Si₅O₁₃740.36--

Note: Some data points are estimations based on published phase diagrams and may vary depending on experimental conditions.

Table 2: Invariant Reactions in the BaO-SiO₂ System

Reaction TypeTemperature (°C)Liquid Composition (mol% SiO₂)Solid Phases in Equilibrium
Eutectic (E1)~1580~28BaO, Ba₂SiO₄
Eutectic (E2)~1480~45Ba₂SiO₄, BaSiO₃
Peritectic (P1)~1420~55BaSiO₃, Ba₂Si₃O₈, Liquid
Eutectic (E3)~1350~72BaSi₂O₅, SiO₂

Experimental Protocols for Phase Diagram Determination

The determination of the BaO-SiO₂ phase diagram relies on a combination of high-temperature experimental techniques and sophisticated analytical methods. The following sections detail the typical protocols for the key experiments.

Quenching Method

The quenching method is a fundamental technique used to preserve the high-temperature phase assemblages for room temperature analysis.

Experimental Workflow:

Quenching_Workflow start Sample Preparation (Mixing BaO and SiO2 powders) heat High-Temperature Equilibration (in Platinum Crucible) start->heat quench Rapid Quenching (e.g., in water or liquid nitrogen) heat->quench analyze Phase Analysis (XRD, SEM/EDS) quench->analyze

Caption: Workflow for the quenching method.

Detailed Protocol:

  • Sample Preparation: High-purity powders of BaCO₃ (as a precursor for BaO) and SiO₂ are precisely weighed and mixed in desired molar ratios. The mixture is then thoroughly ground to ensure homogeneity.

  • Pelletizing and Sintering: The mixed powder is pressed into pellets and sintered at a temperature below the expected solidus to initiate solid-state reactions and form the desired this compound compounds.

  • High-Temperature Equilibration: Small pieces of the sintered pellets are placed in platinum foil crucibles and held in a high-temperature furnace with a precisely controlled temperature and atmosphere (typically air). The holding time is crucial to ensure thermodynamic equilibrium is reached, which can range from several hours to days depending on the temperature and composition.

  • Rapid Quenching: After equilibration, the crucible is rapidly dropped from the hot zone of the furnace into a quenching medium such as water, mercury, or liquid nitrogen. This rapid cooling freezes the high-temperature phase assemblage.

  • Sample Analysis: The quenched samples are then analyzed at room temperature to identify the phases present.

X-Ray Diffraction (XRD)

XRD is the primary technique for identifying the crystalline phases present in the quenched samples.

Experimental Workflow:

XRD_Workflow start Quenched Sample Preparation (Grinding to fine powder) mount Sample Mounting (on a zero-background holder) start->mount diffraction X-ray Diffraction Measurement (e.g., Cu Kα radiation) mount->diffraction analysis Phase Identification (Comparison with ICDD database) diffraction->analysis

Caption: Workflow for X-ray diffraction analysis.

Detailed Protocol:

  • Sample Preparation: The quenched sample is ground into a fine powder (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.

  • Sample Mounting: The powder is packed into a sample holder, often a low-background holder made of single-crystal silicon or quartz, to minimize background noise in the diffraction pattern.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation). The diffracted X-rays are detected as a function of the diffraction angle (2θ). Typical instrument settings for phase analysis of silicates are a 2θ range of 10-80°, a step size of 0.02°, and a scan speed of 1-2°/minute.

  • Phase Identification: The resulting diffraction pattern, a plot of intensity versus 2θ, is a unique fingerprint of the crystalline phases present. The peak positions and relative intensities are compared to standard diffraction patterns in databases like the International Centre for Diffraction Data (ICDD) to identify the phases.

Differential Thermal Analysis (DTA)

DTA is used to determine the temperatures of phase transitions, such as melting, crystallization, and solid-state transformations.

Experimental Workflow:

DTA_Workflow start Sample and Reference Preparation (e.g., Al2O3 as reference) heating Controlled Heating and Cooling Cycle (e.g., 10°C/min in air) start->heating detection Detection of Thermal Events (Endothermic/Exothermic peaks) heating->detection analysis Determination of Transition Temperatures detection->analysis

Caption: Workflow for differential thermal analysis.

Detailed Protocol:

  • Sample Preparation: A small amount of the powdered sample (typically 5-20 mg) is placed in a sample crucible, commonly made of platinum or alumina for high-temperature measurements. An inert reference material, such as calcined alumina (Al₂O₃), is placed in an identical crucible.

  • Heating and Cooling Program: The sample and reference are heated and cooled at a constant, controlled rate (e.g., 10-20 °C/min) in a controlled atmosphere (e.g., air or inert gas).

  • Data Acquisition: The temperature difference between the sample and the reference is continuously measured by thermocouples.

  • Data Interpretation: An endothermic peak in the DTA curve (temperature of the sample lags behind the reference) indicates a process that absorbs heat, such as melting. An exothermic peak (temperature of the sample leads the reference) indicates a heat-releasing process, such as crystallization. The onset temperature of the peak is taken as the transition temperature.

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

SEM-EDS is used to visualize the microstructure of the quenched samples and to determine the chemical composition of the different phases present.

Experimental Workflow:

SEM_Workflow start Sample Mounting and Polishing (to a mirror finish) coating Conductive Coating (e.g., Carbon or Gold) start->coating imaging Microstructural Imaging (Secondary and Backscattered Electrons) coating->imaging analysis Elemental Analysis (EDS) (Composition of phases) imaging->analysis

Caption: Workflow for SEM-EDS analysis.

Detailed Protocol:

  • Sample Preparation: A piece of the quenched sample is mounted in an epoxy resin. The mounted sample is then ground and polished to a mirror-like finish using successively finer abrasive papers and diamond pastes.

  • Conductive Coating: Since silicates are generally electrical insulators, a thin conductive coating of carbon or gold is applied to the polished surface using a sputter coater or evaporator. This coating prevents charging of the sample surface under the electron beam.

  • Imaging: The coated sample is placed in the SEM chamber. A focused beam of electrons is scanned across the surface. The resulting secondary and backscattered electrons are collected to form an image of the microstructure. Backscattered electron imaging is particularly useful for distinguishing between phases with different average atomic numbers (heavier elements appear brighter).

  • Elemental Analysis (EDS): The electron beam also excites the atoms in the sample, causing them to emit characteristic X-rays. An EDS detector measures the energy and intensity of these X-rays to determine the elemental composition of specific points or areas on the sample surface, allowing for the chemical characterization of the different phases observed in the microstructure.

Conclusion

The BaO-SiO₂ phase diagram is a cornerstone for the development and processing of this compound-based materials. A thorough understanding of the phase relationships, invariant points, and the underlying experimental methodologies is crucial for researchers and scientists in academia and industry. This guide provides a foundational overview to aid in the interpretation and application of this critical thermodynamic tool.

References

An In-depth Technical Guide to the Solid-State Synthesis of Barium Silicate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of barium silicate via solid-state reaction, a prevalent and cost-effective method for producing this versatile ceramic material. The information presented herein is intended to serve as a valuable resource for researchers and professionals in materials science, ceramics engineering, and drug development, particularly those interested in the formulation of advanced biomaterials and medical devices.

Introduction to this compound and Solid-State Synthesis

This compound (BaSiO₃) is a ceramic material with applications in various fields, including electronics, glass manufacturing, and, increasingly, in the biomedical sector. Its utility in bioactive glass-ceramics and dental materials stems from its biocompatibility and specific mechanical and thermal properties.[1][2] Solid-state synthesis, also known as the ceramic method, is a common technique for producing polycrystalline solids from solid starting materials. The process involves the intimate mixing of precursor powders followed by heat treatment at high temperatures to induce a chemical reaction and formation of the desired product.

The solid-state reaction for this compound typically involves the reaction between barium carbonate (BaCO₃) and silicon dioxide (SiO₂). The overall reaction can be represented as:

BaCO₃ + SiO₂ → BaSiO₃ + CO₂

The reaction proceeds through the decomposition of barium carbonate and subsequent diffusion of the reactants at the particle interfaces. The formation of various this compound phases, such as Ba₂SiO₄ and BaSi₂O₅, can occur as intermediate steps depending on the stoichiometry of the reactants and the reaction temperature.[3]

Experimental Protocols for Solid-State Synthesis

The successful synthesis of this compound with desired properties is highly dependent on the careful control of experimental parameters. Below are detailed methodologies for the solid-state synthesis of this compound, compiled from various studies.

Precursor Materials and Preparation

The most common precursors for the solid-state synthesis of this compound are barium carbonate (BaCO₃) and silicon dioxide (SiO₂).[4]

  • Purity: High-purity precursors (typically >99%) are recommended to avoid the formation of undesirable secondary phases.

  • Particle Size: The particle size of the reactants significantly influences the reaction kinetics. Nanocrystalline reactants can lower the required calcination temperature.[5] For instance, using nanocrystalline BaCO₃ (50 nm) and TiO₂ (70 nm) has been shown to lead to the formation of single-phase BaTiO₃ at 800°C.[5]

  • Stoichiometry: The molar ratio of barium to silicon in the precursor mixture determines the final this compound phase. For the synthesis of barium metasilicate (BaSiO₃), a 1:1 molar ratio of BaCO₃ to SiO₂ is used.[6] Deviations from this ratio can lead to the formation of other phases as predicted by the BaO-SiO₂ phase diagram.

Milling and Mixing

Homogeneous mixing of the precursor powders is crucial for a complete reaction.

  • Method: Ball milling is a highly effective method for achieving intimate mixing and reducing the particle size of the precursors.[4]

  • Parameters: Milling can be performed dry or wet (e.g., in ethanol or isopropanol) for several hours (e.g., 4 to 24 hours). The milling media (e.g., zirconia or alumina balls) and the ball-to-powder ratio are important parameters to control.

Calcination/Sintering

The heat treatment step is where the solid-state reaction occurs.

  • Atmosphere: Calcination is typically carried out in an air atmosphere.

  • Temperature and Duration: The reaction temperature can range from 700°C to over 1200°C.[7][8] The optimal temperature depends on the reactivity of the precursors (especially their particle size). The duration of the calcination can vary from a few hours to over 24 hours to ensure complete reaction.

  • Heating and Cooling Rates: Controlled heating and cooling rates (e.g., 1-10 K/min) are often employed to prevent thermal shock and ensure uniform reaction.[8]

Data Presentation: Synthesis Parameters and Resulting Properties

The following tables summarize quantitative data from various studies on the solid-state synthesis of this compound and related materials, providing a comparative overview of the influence of different experimental parameters.

PrecursorsStoichiometry (Ba:Si)Milling ConditionsCalcination Temperature (°C)Duration (h)Resulting PhasesReference
BaCO₃, SiO₂1:1Not specified850 - 1050Not specifiedα-BaSiO₃ (at 850°C), β-BaSiO₃ (at 1050°C)[6]
BaCO₃, Al₂O₃, SiO₂VariedNot specified600 - 1150VariedBa₂SiO₄, BaSiO₃, BaSi₂O₅ as intermediates[3]
Nanocrystalline BaCO₃ (50 nm), TiO₂ (70 nm)1:1 (Ba:Ti)Not specified8008Single-phase BaTiO₃[5]
BaCO₃ (micrometer & 30-80 nm), TiO₂ (5-40 nm)1:1 (Ba:Ti)Ball milling (240 rpm)10503High-tetragonality BaTiO₃[4]
BaCO₃, ZrO₂1:1 (Ba:Zr)Not specified1200Not specifiedPhase-pure BaZrO₃[8]

Table 1: Experimental Parameters for the Solid-State Synthesis of this compound and Related Compounds.

MaterialPropertyValueTest ConditionsReference
BaSi₂O₅Coefficient of Thermal Expansion (CTE)12-14 x 10⁻⁶ K⁻¹Not specified[9]
Barium SilicatesCoefficient of Thermal Expansion (CTE)10.5 - 15.4 x 10⁻⁶ K⁻¹100 - 800 °C[9]
BaTiO₃Average Particle Size (D50)~170 nmAfter ball milling[4]
BaTiO₃Tetragonality (c/a)~1.01022After ball milling[4]
BaZrO₃Crystallite Strain0.00084-[10]

Table 2: Physical and Structural Properties of this compound and Related Compounds Synthesized via Solid-State Reaction.

Mandatory Visualizations: Diagrams and Workflows

Signaling Pathway of Solid-State Reaction

The following diagram illustrates the key stages and transformations occurring during the solid-state synthesis of this compound.

solid_state_synthesis precursors Precursor Powders (BaCO3, SiO2) mixing Intimate Mixing (e.g., Ball Milling) precursors->mixing calcination Calcination (High Temperature) mixing->calcination intermediates Intermediate Phases (e.g., Ba2SiO4, BaSi2O5) calcination->intermediates Initial Reaction product Final Product (this compound) calcination->product Direct Formation intermediates->product Further Reaction & Phase Transformation characterization Characterization (XRD, SEM, etc.) product->characterization

Caption: Reaction pathway for this compound synthesis.

Experimental Workflow

The diagram below outlines the typical experimental workflow for the synthesis and characterization of this compound via the solid-state reaction method.

experimental_workflow start Start weigh Weigh Precursors (BaCO3, SiO2) start->weigh mix Mix & Mill Powders weigh->mix pelletize Pelletize Mixture (Optional) mix->pelletize calcine Calcine/Sinter in Furnace pelletize->calcine cool Cool to Room Temperature calcine->cool grind Grind Final Product cool->grind characterize Characterize Powder (XRD, SEM) grind->characterize end End characterize->end

Caption: this compound synthesis workflow.

Characterization of Synthesized this compound

A thorough characterization of the synthesized this compound powder is essential to confirm the phase purity, crystal structure, morphology, and other relevant properties.

  • X-ray Diffraction (XRD): This is the primary technique used to identify the crystalline phases present in the synthesized powder. By comparing the diffraction pattern to standard databases (e.g., JCPDS-ICDD), one can confirm the formation of the desired this compound phase and detect any unreacted precursors or intermediate phases.[7][11]

  • Scanning Electron Microscopy (SEM): SEM is employed to investigate the morphology, particle size, and degree of agglomeration of the synthesized powder. Energy-dispersive X-ray spectroscopy (EDS) coupled with SEM can be used to determine the elemental composition of the sample.

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to study the reaction mechanism, determine the decomposition temperature of precursors, and identify phase transitions.[8]

Applications in Biomedical Fields and Relevance to Drug Development

While direct applications of this compound in drug delivery are not extensively documented, its role in bioactive glass-ceramics and dental restorative materials is of significant interest to the drug development and medical device industries.[1][2]

  • Bioactive Glass-Ceramics: Barium-containing bioactive glasses have been investigated for bone repair.[12] These materials can bond to living bone tissue and can be designed to release specific ions that may have therapeutic effects, such as promoting angiogenesis or exhibiting anti-inflammatory properties.[13][14] The development of such materials can be synergistic with drug delivery strategies, where the scaffold material itself possesses bioactive properties.

  • Dental Materials: this compound is used as a filler in dental resins for additive manufacturing.[1] Its inclusion can enhance the mechanical properties, such as hardness and flexural strength, of the resin. Furthermore, resins containing this compound have shown reduced protein adsorption, which is a desirable property for dental restorations to prevent biofilm formation.[1]

  • Radiopacity: Barium compounds, like barium sulfate, are well-known for their radiopacity.[15] While not the primary function of this compound in all applications, its presence in a medical device or implant can enhance visibility under X-ray imaging, which is crucial for placement and monitoring.

For drug development professionals, understanding the synthesis and properties of materials like this compound is important for the design of combination products (drug-device) and advanced biomaterials where the material itself contributes to the therapeutic outcome.

Conclusion

The solid-state synthesis of this compound is a versatile and widely used method that allows for the production of materials with tailored properties. By carefully controlling the experimental parameters, including precursor characteristics, stoichiometry, and thermal processing, researchers can obtain this compound with the desired phase composition, crystal structure, and particle morphology. While its direct role in drug delivery is still an emerging area, its established use in bioactive glass-ceramics and dental materials highlights its potential in the broader field of biomedical applications, making it a material of interest for scientists and engineers working on the next generation of medical devices and therapeutic solutions.

References

CAS number and properties of Barium metasilicate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Barium Metasilicate

This technical guide provides a comprehensive overview of Barium metasilicate (BaSiO₃), focusing on its chemical and physical properties, safety information, and common experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in drug development and material science.

Chemical Identification and Properties

Barium metasilicate is an inorganic compound with the chemical formula BaSiO₃.[1] It is also referred to by other names such as Barium silicate, Barium silicon oxide, and Silicic acid, barium salt (1:1).[2][3][4] The primary CAS number for Barium metasilicate is 13255-26-0 .[2][3][5]

Physical and Chemical Properties

Barium metasilicate typically appears as a white powder or colorless monoclinic crystals.[1][2] It is generally insoluble in water but soluble in acids.[2][3][4][6] The compound is known to be dimorphic; the α-BaSiO₃ form is stable below approximately 990°C, while the β-BaSiO₃ form appears at temperatures above 1000°C.[3][4]

A summary of its key quantitative properties is presented in the table below.

PropertyValue
Molecular Formula BaSiO₃ (or BaO₃Si)
Molecular Weight 213.41 g/mol [2][7][8]
Exact Mass 213.867 g/mol [2][7][8]
CAS Number 13255-26-0[2][3][5][6][7]
EC Number 236-245-7[2][7]
Melting Point 1604 °C[1][2][3][6]
Density 1.67 g/cm³[2][6][9] or 4.399 g/cm³[1]
Appearance White powder or colorless monoclinic crystals[1][2][10]
Water Solubility 0.12 g/100 g at 20°C; generally cited as insoluble[1][3][6]
Solubility Soluble in acids[2][3][4][6]
Refractive Index 1.67[3][6]
Standard Molar Enthalpy of Formation (ΔfH⁰) -1617 kJ/mol (s, 298.15 K)[1]
Standard Molar Entropy (S⁰) 110 J/(mol·K) (s, 298.15 K)[1]
Molar Heat Capacity (Cp) 90 J/(mol·K) (s, 298.15 K)[1]

Note: Discrepancies in reported density may be due to different crystalline forms or measurement conditions.

Toxicological and Safety Information

Barium metasilicate is classified as harmful and requires careful handling. It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[7][8][11] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should always be worn when handling this chemical.[7][12]

GHS Hazard and Precautionary Statements

The following table summarizes the key safety classifications for Barium metasilicate.

TypeCodeDescription
Hazard Statement H302Harmful if swallowed.[8][11]
Hazard Statement H332Harmful if inhaled.[7][8][11]
Hazard Statement H314Causes severe skin burns and eye damage.[7][8][11]
Precautionary Statement P260Do not breathe dust.[2][13]
Precautionary Statement P264Wash skin thoroughly after handling.[2][13]
Precautionary Statement P270Do not eat, drink or smoke when using this product.[2][12]
Precautionary Statement P280Wear protective gloves/ protective clothing/ eye protection/ face protection.[7][13]
Precautionary Statement P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
Precautionary Statement P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][14]
Precautionary Statement P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][7]
Precautionary Statement P310Immediately call a POISON CENTER or doctor/ physician.[7]
Precautionary Statement P405Store locked up.[2][13]
Precautionary Statement P501Dispose of contents/ container to an approved waste disposal plant.[2][13]

Experimental Protocols

The synthesis of Barium metasilicate is often achieved through solid-state reactions at high temperatures. The following sections describe generalized protocols for its synthesis and characterization.

Generalized Protocol for Solid-State Synthesis

This method involves the high-temperature reaction between a barium source, typically barium carbonate (BaCO₃) or barium oxide (BaO), and a silica source (SiO₂).

Materials and Equipment:

  • Barium carbonate (BaCO₃) or Barium oxide (BaO)

  • Silicon dioxide (SiO₂)

  • High-temperature furnace or kiln

  • Ball mill or mortar and pestle

  • Pellet press

  • Alumina or platinum crucibles

Methodology:

  • Stoichiometric Mixing: Accurately weigh stoichiometric amounts of the precursor powders (e.g., a 1:1 molar ratio of BaCO₃ and SiO₂).

  • Homogenization: Thoroughly mix the powders using a ball mill or a mortar and pestle to ensure a homogeneous mixture.

  • Pelletization (Optional): Press the mixed powder into pellets using a pellet press. This step increases the contact area between reactant particles.

  • Calcination: Place the powder or pellets in a crucible and heat in a high-temperature furnace. The reaction to form BaSiO₃ from BaCO₃ and SiO₂ typically occurs at temperatures between 850°C and 1050°C.[3][4] The overall reaction consists of two consecutive steps:

    • 2BaCO₃ + SiO₂ → BaSiO₃ + BaCO₃ + CO₂

    • BaSiO₃ + BaCO₃ → Ba₂SiO₄ + CO₂

  • Leaching and Purification: After calcination, the product may contain excess barium oxide. This can be leached out with water to recover barium hydroxide, leaving a residue of barium metasilicate.[15]

  • Drying and Storage: The final Barium metasilicate product is dried and stored in a desiccator.

Protocol for Thin Film Elaboration and Characterization

This compound thin films can be created for applications in integrated optics.[4] This process involves the deposition of barium onto a silicon oxide layer followed by annealing.

Materials and Equipment:

  • Silicon wafer with a thermal oxide layer (SiO₂)

  • Ultra-high vacuum (UHV) deposition chamber

  • Barium source

  • Annealing furnace

  • X-ray Photoelectron Spectrometer (XPS)

  • Secondary Ion Mass Spectrometer (SIMS)

  • Transmission Electron Microscope (TEM)

Methodology:

  • Deposition: Perform a room temperature deposition of barium onto the thermal silicon oxide layer in a UHV chamber.[16]

  • Air Exposure (Optional): Expose the sample to air. This typically results in the formation of barium carbonate on the surface.[16]

  • Annealing: Anneal the sample at a sufficiently high temperature (e.g., 575-975 K).[17] This step decomposes the carbonate and promotes the interdiffusion of barium with the SiO₂ layer, forming a this compound film.[16]

  • Characterization:

    • XPS: Use in-situ XPS to analyze the chemical composition and bonding states of the film surface after deposition and after annealing.[16][17]

    • SIMS: Use ex-situ SIMS to obtain depth profiles of the elemental composition.[16]

    • TEM: Use ex-situ cross-sectional TEM to visualize the layered structure of the resulting silicate film.[16]

Visualized Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent characterization of Barium metasilicate powder.

Synthesis_Characterization_Workflow Workflow for Barium Metasilicate Synthesis and Characterization cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage precursors 1. Precursor Mixing (e.g., BaCO₃ + SiO₂) calcination 2. High-Temp Calcination (850-1050°C) precursors->calcination purification 3. Leaching & Purification calcination->purification product Final Product (BaSiO₃ Powder) purification->product xps XPS (Composition, Bonding) product->xps Analysis xrd XRD (Crystal Structure, Phase) product->xrd Analysis tem TEM (Morphology, Microstructure) product->tem Analysis

Caption: Synthesis and characterization workflow for Barium metasilicate.

References

Luminescent Properties of Europium-Doped Barium Silicate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the luminescent properties of europium-doped barium silicate phosphors. This compound, when doped with europium ions (Eu²⁺ or Eu³⁺), exhibits remarkable fluorescence, making it a material of significant interest for various applications, including solid-state lighting, displays, and bio-imaging. This document details the synthesis, structural characterization, and photoluminescent behavior of these phosphors, offering insights into the underlying mechanisms governing their light-emitting properties.

Introduction to Europium-Doped this compound Phosphors

Alkaline earth silicates, such as this compound (Ba₂SiO₄), are excellent host materials for rare-earth dopants due to their high thermal and chemical stability.[1] When europium ions are incorporated into the Ba₂SiO₄ crystal lattice, they act as luminescent centers. Depending on the oxidation state of the europium ion, the emission color can be tuned. Divalent europium (Eu²⁺) typically produces a broad emission band ranging from green to yellow, while trivalent europium (Eu³⁺) exhibits characteristic sharp emission peaks in the red region of the visible spectrum.[1][2] The specific luminescent properties are highly dependent on the synthesis method, dopant concentration, and the presence of any co-dopants.[3]

Synthesis of Europium-Doped this compound

Several methods have been successfully employed for the synthesis of europium-doped this compound phosphors. The most common techniques are the high-temperature solid-state reaction and the sol-gel method.

Experimental Protocol: Solid-State Reaction

The solid-state reaction method is a conventional and widely used technique for preparing polycrystalline phosphors.[3] It involves the high-temperature reaction of solid precursors to form the desired compound.

Materials and Reagents:

  • Barium Carbonate (BaCO₃)

  • Silicon Dioxide (SiO₂)

  • Europium (III) Oxide (Eu₂O₃)

  • Boric Acid (H₃BO₃) (as flux)

  • Reducing atmosphere (e.g., 5% H₂ + 95% N₂) for Eu²⁺ synthesis

Step-by-Step Procedure:

  • Stoichiometric Calculation: Calculate the molar ratios of the starting materials based on the desired final composition (e.g., Ba₂-ₓEuₓSiO₄).

  • Mixing: Thoroughly grind the stoichiometric amounts of BaCO₃, SiO₂, and Eu₂O₃ in an agate mortar for at least 30-60 minutes to ensure a homogeneous mixture. A small amount of ethanol can be added to facilitate wet grinding.[4]

  • Drying: Dry the mixture in an oven at 80-100 °C to remove the ethanol.

  • Pre-sintering: Transfer the dried powder to an alumina crucible and pre-sinter it in a muffle furnace at a temperature around 900°C for 2 hours.

  • Sintering:

    • For Eu³⁺-doped Ba₂SiO₄ : The pre-sintered powder is then fired at a higher temperature, typically around 1200°C, for 2-4 hours in air.

    • For Eu²⁺-doped Ba₂SiO₄ : The pre-sintered powder is placed in a tube furnace and heated to a temperature of 1200-1500 K under a weak reducing atmosphere (e.g., a mixture of nitrogen and hydrogen) for several hours.[4][5] This step is crucial for the reduction of Eu³⁺ to Eu²⁺.

  • Cooling and Pulverization: Allow the furnace to cool down to room temperature naturally. The resulting phosphor is then finely ground for characterization.

Experimental Protocol: Sol-Gel Method

The sol-gel method offers better homogeneity and control over particle size at lower synthesis temperatures compared to the solid-state reaction.[6][7]

Materials and Reagents:

  • Barium Acetate [Ba(CH₃COO)₂] or Barium Chloride (BaCl₂)

  • Tetraethyl Orthosilicate (TEOS, Si(OC₂H₅)₄)[1][7]

  • Europium (III) Chloride (EuCl₃) or Europium (III) Nitrate [Eu(NO₃)₃]

  • Ethanol

  • Deionized water

  • Acid or base catalyst (e.g., HCl or NH₄OH)

Step-by-Step Procedure:

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of barium acetate and europium chloride in deionized water or ethanol.[7]

    • In a separate container, mix TEOS with ethanol.

  • Hydrolysis and Polycondensation: Slowly add the TEOS solution to the barium-europium solution while stirring vigorously. The hydrolysis of TEOS is initiated, leading to the formation of a sol.

  • Gelation: Continue stirring the solution at room temperature until a homogeneous gel is formed.[7]

  • Drying: Dry the gel in an oven at a temperature of 60-100 °C to obtain a xerogel.[7]

  • Calcination: Calcine the xerogel at a temperature of 900 °C or higher to form the crystalline Ba₂SiO₄:Eu phosphor.[6] For Eu²⁺ phosphors, a subsequent annealing step under a reducing atmosphere may be required.

Characterization Techniques

Several analytical techniques are employed to characterize the structural and luminescent properties of the synthesized phosphors.

  • X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the synthesized material.[6]

  • Photoluminescence (PL) Spectroscopy: To measure the emission and excitation spectra of the phosphor.

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the phosphor powders.

  • Transmission Electron Microscopy (TEM): For detailed analysis of the particle size and crystal structure.

  • Decay Curve Analysis: To determine the luminescence lifetime of the excited state of the europium ions.

Luminescent Properties of Europium-Doped this compound

The luminescent properties of europium-doped this compound are dictated by the electronic transitions within the europium ions.

Eu²⁺ Doped this compound
  • Excitation and Emission: Ba₂SiO₄:Eu²⁺ phosphors typically exhibit broad excitation bands in the near-UV to blue region (around 330-400 nm), which are attributed to the 4f⁷ → 4f⁶5d¹ transition of the Eu²⁺ ion.[1][5] Upon excitation, they show a broad green-yellow emission band centered around 505-530 nm, corresponding to the 5d → 4f transition.[1][5] The exact peak positions can be influenced by the Eu²⁺ concentration.[3]

  • Concentration Quenching: The emission intensity of Ba₂SiO₄:Eu²⁺ increases with the Eu²⁺ concentration up to an optimal level, after which it decreases due to concentration quenching. This phenomenon occurs when the distance between Eu²⁺ ions becomes small enough for non-radiative energy transfer to dominate.

Eu³⁺ Doped this compound
  • Excitation and Emission: Ba₂SiO₄:Eu³⁺ phosphors show sharp excitation peaks in the UV and visible regions, corresponding to the f-f transitions of the Eu³⁺ ion. The emission spectra are characterized by sharp peaks in the red region, with the most intense emission typically being the ⁵D₀ → ⁷F₂ transition around 612 nm. Other transitions, such as ⁵D₀ → ⁷F₁, ⁵D₀ → ⁷F₃, and ⁵D₀ → ⁷F₄, are also observed at different wavelengths.[2]

  • Concentration Quenching: Similar to Eu²⁺, the luminescence of Eu³⁺ is also subject to concentration quenching. The critical distance for energy transfer, beyond which quenching occurs, has been calculated for similar silicate hosts. The mechanism for this quenching is often a multipole-multipole interaction.

Data Presentation

The following tables summarize the key quantitative data reported for europium-doped this compound and related phosphors.

Table 1: Photoluminescence Properties of Eu²⁺-Doped this compound

Host MaterialDopant Conc.Excitation Peak(s) (nm)Emission Peak (nm)Reference
Ba₂SiO₄3%~280, 370~505[1][5]
Ba₂SiO₄1%-~503[1]
Ba₂-ₓEuₓSiO₄x = 0.1-513[3]
Ba₂-ₓEuₓSiO₄x = 0.8-545[3]

Table 2: Photoluminescence Properties of Eu³⁺-Doped Barium Magnesium Silicate

Host MaterialDopant Conc.Excitation Peak(s) (nm)Emission Peaks (nm)Reference
Ba₂MgSi₂O₇1.5 mol%294, 364592, 612, 633
Ba₂MgSi₂O₇2.0 mol%294592, 612, 633 (Max Intensity)

Experimental Workflows and Energy Transfer Mechanisms

The following diagrams illustrate the experimental workflow for phosphor synthesis and the energy transfer processes involved in the luminescence of europium-doped this compound.

experimental_workflow start Start precursors Weigh Stoichiometric Precursors start->precursors mixing Grind & Mix precursors->mixing drying Dry Mixture mixing->drying sintering Sintering drying->sintering eu3_sinter Sinter in Air (for Eu³⁺) sintering->eu3_sinter Eu³⁺ path eu2_sinter Sinter in Reducing Atmosphere (for Eu²⁺) sintering->eu2_sinter Eu²⁺ path cooling Cool to Room Temp. eu3_sinter->cooling eu2_sinter->cooling grinding Final Grinding cooling->grinding characterization Characterization (XRD, PL, SEM) grinding->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of Eu-doped this compound.

energy_transfer_eu2 gs Ground State (4f⁷) es Excited State (4f⁶5d¹) gs->es Absorption es->gs Relaxation emission Emission (Green-Yellow light) excitation Excitation (UV-Blue light)

Caption: Energy level diagram for Eu²⁺ luminescence in this compound.

energy_transfer_eu3 ground_state ⁷F₀, ⁷F₁, ⁷F₂, ⁷F₃, ⁷F₄ excited_states ⁵D₀, ⁵D₁, ⁵D₂ ground_state->excited_states Absorption excited_states->ground_state Radiative Decay (⁵D₀ → ⁷Fj) emission Red Emission excitation Excitation (UV light)

Caption: Energy level diagram for Eu³⁺ luminescence in this compound.

Conclusion

Europium-doped this compound phosphors are versatile luminescent materials with tunable emission properties. The synthesis method, be it solid-state reaction or sol-gel, significantly influences the final characteristics of the phosphor. A thorough understanding of the synthesis parameters and the underlying photophysical processes is crucial for tailoring these materials for specific applications in lighting, displays, and beyond. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and scientists working in the field of luminescent materials.

References

An In-depth Technical Guide to the Thermophysical Properties of Barium Silicate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermophysical properties of key barium silicate compounds: barium metasilicate (BaSiO₃), barium orthosilicate (Ba₂SiO₄), and barium disilicate (BaSi₂O₅). This document summarizes available quantitative data, details relevant experimental protocols for property measurement, and outlines a common synthesis methodology.

Core Thermophysical Properties

The thermophysical properties of this compound compounds are crucial for their application in various fields, including ceramics, glass manufacturing, and potentially as biomaterials. These properties are intrinsically linked to the composition and crystal structure of the specific silicate phase.

Data Summary

The following tables summarize the available quantitative data for the thermophysical properties of barium metasilicate, barium orthosilicate, and barium disilicate. It is important to note that experimental data for some of these properties are not widely available in the literature.

Table 1: Thermophysical Properties of Barium Metasilicate (BaSiO₃)

PropertyValueUnits
Density1.67[1]g/cm³
Melting Point1604[1]°C
Molar Mass213.41 g/mol

Table 2: Thermophysical Properties of Barium Orthosilicate (Ba₂SiO₄)

PropertyValueUnits
Molar Mass366.74[2] g/mol

Table 3: Thermophysical Properties of Barium Disilicate (BaSi₂O₅)

PropertyValueUnits
Coefficient of Thermal Expansion (CTE)12.9 (100-800 °C)x 10⁻⁶ K⁻¹

Barium silicates, in general, are known to exhibit high coefficients of thermal expansion, typically ranging from 10.5 to 15.4 x 10⁻⁶ K⁻¹ in the temperature range of 100–800 °C. Ortho- and metasilicates, in particular, tend to have the largest thermal expansion coefficients within this family of compounds.

Synthesis of this compound Compounds

A prevalent method for synthesizing this compound powders is the solid-state reaction technique. This approach involves the high-temperature reaction of precursor materials in their solid form.

General Solid-State Synthesis Workflow

The following diagram illustrates a typical workflow for the solid-state synthesis of this compound compounds.

SynthesisWorkflow cluster_0 Precursor Preparation cluster_1 Thermal Processing cluster_2 Post-Processing Precursor_Weighing Weighing of Precursors (e.g., BaCO₃, SiO₂) Precursor_Mixing Mechanical Mixing/Milling Precursor_Weighing->Precursor_Mixing Stoichiometric Ratios Calcination Calcination (High Temperature) Precursor_Mixing->Calcination Homogenized Powder Cooling Controlled Cooling Calcination->Cooling Formation of this compound Grinding Grinding/Milling Cooling->Grinding Sintered Product Characterization Phase & Purity Analysis (e.g., XRD) Grinding->Characterization Fine Powder

Caption: Solid-state synthesis workflow for this compound compounds.

Detailed Experimental Protocol: Solid-State Synthesis of Barium Metasilicate (BaSiO₃)
  • Precursor Preparation : Stoichiometric amounts of barium carbonate (BaCO₃) and silicon dioxide (SiO₂) are weighed. For BaSiO₃, the molar ratio of BaCO₃ to SiO₂ is 1:1.

  • Mixing : The powders are intimately mixed, often in a ball mill with a suitable solvent (e.g., ethanol) to ensure homogeneity.

  • Drying : The mixed slurry is dried to remove the solvent.

  • Calcination : The dried powder is placed in an alumina crucible and heated in a furnace. The calcination temperature is typically in the range of 850°C to 1000°C.[1] The reaction proceeds as follows: BaCO₃ + SiO₂ → BaSiO₃ + CO₂

  • Cooling : The furnace is cooled down to room temperature.

  • Grinding : The resulting BaSiO₃ powder is ground to a fine powder.

  • Characterization : The phase purity of the synthesized powder is confirmed using techniques like X-ray Diffraction (XRD).

Experimental Protocols for Thermophysical Property Measurement

Accurate determination of thermophysical properties requires standardized experimental techniques. The following sections detail the methodologies for measuring key properties of this compound ceramics.

Thermal Expansion: Dilatometry

Principle : Dilatometry measures the change in length of a material as a function of temperature.[3] From this, the coefficient of thermal expansion (CTE) can be calculated.

Experimental Protocol :

  • Sample Preparation : A cylindrical or rectangular sample of the sintered this compound ceramic is prepared with parallel end faces. Typical sample lengths are in the range of 10 to 50 mm.[4]

  • Apparatus : A push-rod dilatometer is commonly used. The sample is placed in a furnace, and a push-rod, typically made of a material with a known low thermal expansion like fused silica or alumina, is placed in contact with the sample.[3]

  • Measurement : The sample is heated at a controlled rate (e.g., 5 °C/min).[5] As the sample expands or contracts, it moves the push-rod. This displacement is measured by a sensitive transducer, such as a linear variable differential transformer (LVDT).

  • Data Analysis : The change in length (ΔL) is recorded as a function of temperature (T). The linear thermal expansion is the ratio of the change in length to the original length (ΔL/L₀). The CTE is then calculated as the slope of the linear thermal expansion versus temperature curve.

Thermal Diffusivity and Thermal Conductivity: Laser Flash Analysis (LFA)

Principle : The laser flash method is a widely used technique to determine the thermal diffusivity of a material.[6][7] A short pulse of energy, typically from a laser, irradiates one face of a small, disc-shaped sample. An infrared detector on the opposite face measures the resulting temperature rise as a function of time. The thermal diffusivity is calculated from the time it takes for the rear face to reach a certain percentage of its maximum temperature rise. The thermal conductivity can then be calculated if the specific heat capacity and density are known.[8]

Experimental Protocol :

  • Sample Preparation : A small, thin, disc-shaped sample of the this compound ceramic is prepared. The surfaces should be flat and parallel. The sample may be coated with a thin layer of graphite to improve the absorption of the laser pulse and the emission of thermal radiation.

  • Apparatus : A laser flash apparatus (LFA) consists of a laser or flash lamp, a furnace to control the sample temperature, a sample holder, and an infrared detector.

  • Measurement : The sample is placed in the furnace at the desired measurement temperature. The front face of the sample is irradiated with a short energy pulse. The IR detector records the temperature rise on the rear face over time.

  • Data Analysis : The thermal diffusivity (α) is calculated from the sample thickness (d) and the time (t₁/₂) at which the rear face temperature reaches half of its maximum rise, using the Parker formula: α = 0.1388 * d² / t₁/₂. More advanced models that account for heat losses and finite pulse duration are often used for more accurate calculations.[6][7] The thermal conductivity (λ) is then calculated using the equation: λ = α * ρ * Cₚ, where ρ is the density and Cₚ is the specific heat capacity.

Specific Heat Capacity: Differential Scanning Calorimetry (DSC)

Principle : Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[9] This difference can be used to determine the specific heat capacity of the sample.

Experimental Protocol :

  • Sample and Reference Preparation : A small, known mass of the this compound powder or a small piece of the sintered ceramic is placed in a sample pan (e.g., aluminum or platinum). An empty pan is used as a reference.

  • Apparatus : A DSC instrument consists of a furnace with two sample holders (one for the sample and one for the reference) and sensors to measure the temperature and heat flow to each holder.

  • Measurement : The sample and reference are heated at a constant rate (e.g., 10 K/min) in a controlled atmosphere (e.g., nitrogen or argon).[10] The instrument records the difference in heat flow between the sample and the reference.

  • Data Analysis : The specific heat capacity (Cₚ) is calculated by comparing the heat flow to the sample with the heat flow to a standard material with a known specific heat capacity (e.g., sapphire) measured under the same conditions. The calculation is based on the following relationship: Cₚ(sample) = (Heat Flow(sample) / Mass(sample)) * (Mass(standard) / Heat Flow(standard)) * Cₚ(standard).

Density Measurement

Principle : The bulk density of a sintered ceramic can be determined using the Archimedes method. For powders, a pycnometer or a bulk density tester can be used.

Experimental Protocol (Archimedes Method for Sintered Ceramics) :

  • Dry Weight : The dry weight of the sintered this compound sample is measured.

  • Saturated Weight : The sample is immersed in a liquid (e.g., water or ethanol) and boiled to ensure all open pores are filled with the liquid. The saturated weight is then measured while the sample is still immersed.

  • Suspended Weight : The weight of the saturated sample suspended in the liquid is measured.

  • Calculation : The bulk density is calculated using the formula: ρ = (Dry Weight * Density of Liquid) / (Saturated Weight - Suspended Weight).

Logical Relationships in Thermophysical Properties

The thermophysical properties of materials are often interrelated. The following diagram illustrates the relationship between thermal diffusivity, specific heat capacity, density, and thermal conductivity.

PropertyRelationship cluster_relation Calculation Thermal_Diffusivity Thermal Diffusivity (α) [Laser Flash Analysis] Thermal_Conductivity Thermal Conductivity (λ) Thermal_Diffusivity->Thermal_Conductivity Specific_Heat Specific Heat Capacity (Cₚ) [DSC] Specific_Heat->Thermal_Conductivity Density Density (ρ) [Archimedes Method] Density->Thermal_Conductivity Calculation λ = α * ρ * Cₚ

Caption: Relationship between key thermophysical properties.

This guide provides a foundational understanding of the thermophysical properties of selected this compound compounds. Further research is needed to populate the existing data gaps, particularly for thermal conductivity and specific heat capacity of the individual crystalline phases. The detailed experimental protocols provided herein serve as a starting point for researchers and professionals in the field.

References

An In-depth Technical Guide to the Natural Occurrence and Mineralogy of Barium Silicates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium silicates are a diverse group of minerals characterized by the presence of barium and silicate tetrahedra in their crystal structures. While not as common as other silicate minerals, they are of significant interest to researchers and scientists due to their unique crystal chemistry and often vibrant fluorescence. Their occurrence is typically restricted to specific geological environments where high concentrations of barium have interacted with silica-rich rocks, often under metamorphic conditions. This guide provides a comprehensive overview of the natural occurrence, mineralogy, and key characteristics of notable barium silicate minerals.

Natural Occurrence and Geological Environment

This compound minerals are predominantly found in low-grade metamorphic rocks that have undergone contact metamorphism. These geological settings typically involve the intrusion of silicic igneous rocks, such as granites or granodiorites, into sedimentary sequences rich in barium. The primary source of barium is often the mineral barite (BaSO₄), which is a common gangue mineral in some sedimentary and hydrothermal deposits.

The formation of barium silicates is a result of the metasomatic alteration of these barium-rich protoliths. During contact metamorphism, heated fluids rich in silica and other elements are circulated, leading to the breakdown of barite and the subsequent reaction of barium with silica to form a variety of silicate minerals. This process is often localized to skarns, which are zones of calc-silicate rocks formed at the contact between an intrusion and carbonate-bearing country rock. The specific assemblage of this compound minerals that forms is dependent on the pressure, temperature, and the chemical composition of both the intrusive body and the host rock.

Notable occurrences of rare and diverse this compound minerals are found in specific locations worldwide, with the deposits in Fresno, Mariposa, and San Benito Counties in California, USA, and the Gun Occurrence in Yukon, Canada, being particularly well-documented.[1] These locations have yielded a significant number of new and rare this compound mineral species.

Mineralogy of Barium Silicates

The mineralogy of barium silicates is diverse, with minerals classified into different silicate subclasses based on the arrangement of their silicate tetrahedra. These include cyclosilicates (ring silicates), phyllosilicates (sheet silicates), and sorosilicates (double tetrahedra silicates). The following table summarizes the quantitative data for a selection of notable this compound minerals.

Quantitative Data of Selected this compound Minerals
Mineral NameChemical FormulaSilicate SubclassCrystal SystemMohs HardnessSpecific Gravity / Density (g/cm³)Refractive Indices
Baotite Ba₄(Ti,Nb)₈O₁₆(Si₄O₁₂Cl)CyclosilicateTetragonal64.42 - 4.71nω = 1.94, nε > 2.00
Benitoite BaTiSi₃O₉CyclosilicateHexagonal6 - 6.53.65nω = 1.756–1.757, nε = 1.802–1.804[2][3][4]
Fresnoite Ba₂Ti(Si₂O₇)OSorosilicateTetragonal3 - 44.43nω = 1.775, nε = 1.765[5][6]
Gillespite BaFe²⁺Si₄O₁₀PhyllosilicateTetragonal3 - 43.390 - 3.402-
Macdonaldite BaCa₄Si₁₆O₃₆(OH)₂·10H₂OPhyllosilicateOrthorhombic3.5 - 42.27nα = 1.518, nβ = 1.524, nγ = 1.530[7][8]
Muirite Ba₁₀(Ca,Mn,Ti)₄Si₈O₂₄(Cl,OH,F)₁₂·4H₂OCyclosilicateTetragonal2.53.86-
Pabstite Ba(Sn,Ti)Si₃O₉CyclosilicateHexagonal64.03nω = 1.685, nε = 1.674
Sanbornite BaSi₂O₅PhyllosilicateOrthorhombic53.70nα = 1.597, nβ = 1.616, nγ = 1.624[9][10][11]
Verplanckite Ba₂(Mn,Fe,Ti)Si₂O₆(O,OH)₂·3H₂OCyclosilicateHexagonal2.5 - 33.52nω = 1.683, nε = 1.672
Walstromite BaCa₂(Si₃O₉)CyclosilicateTriclinic3.53.67nα = 1.668, nβ = 1.684, nγ = 1.685[12][13][14]

Experimental Protocols: Mineral Characterization Workflow

The identification and characterization of a new or rare mineral, such as a this compound, follows a systematic workflow involving multiple analytical techniques. While specific parameters may vary depending on the mineral, the general protocol is as follows:

1. Sample Collection and Preparation:

  • Field Collection: The mineral is carefully collected from its geological context, noting its association with other minerals.

  • Initial Examination: A preliminary examination is conducted using a hand lens or stereomicroscope to document physical properties like color, luster, and crystal habit.

  • Sample Preparation: A portion of the sample is crushed to a fine powder for techniques like X-ray diffraction and chemical analysis. Another portion may be mounted and polished for microscopic and microprobe analysis.

2. Physical and Optical Properties Determination:

  • Hardness: The Mohs hardness is determined by scratch tests against minerals of known hardness.

  • Density/Specific Gravity: This is measured using techniques such as a pycnometer or by heavy liquid separation.

  • Optical Microscopy: Thin sections of the mineral are examined under a petrographic microscope to determine optical properties like refractive indices, birefringence, and pleochroism.

3. Crystallographic Analysis:

  • X-ray Diffraction (XRD): Powder XRD is used to obtain a diffraction pattern, which is a unique "fingerprint" of the mineral's crystal structure. This pattern is compared to databases of known minerals for identification. Single-crystal XRD can be used to determine the precise crystal structure, including unit cell dimensions and space group.

4. Chemical Composition Analysis:

  • Energy-Dispersive X-ray Spectroscopy (EDS/EDX): Often coupled with a Scanning Electron Microscope (SEM), EDS provides a qualitative and semi-quantitative analysis of the elemental composition of the mineral.[15]

  • Wavelength-Dispersive X-ray Spectroscopy (WDS): This technique, typically used with an electron probe microanalyzer (EPMA), provides highly accurate quantitative chemical analysis of the mineral.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For trace element analysis, a portion of the mineral can be dissolved and analyzed by ICP-MS.[16]

5. Spectroscopic Analysis:

  • Raman Spectroscopy: This non-destructive technique provides information about the vibrational modes of the molecules within the crystal lattice, which can help in identifying the mineral and its structural characteristics.[17]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of certain functional groups, such as hydroxyl (OH) or water (H₂O) molecules, within the mineral structure.

6. Data Synthesis and Description:

  • All the collected data (physical, optical, crystallographic, and chemical) is synthesized to fully characterize the mineral. If it is a new mineral, the data is compiled and submitted to the International Mineralogical Association (IMA) for approval.

Visualizations

experimental_workflow Experimental Workflow for this compound Mineral Characterization cluster_collection Sample Collection & Preparation cluster_analysis Analysis cluster_synthesis Data Synthesis & Reporting A Field Collection & Documentation B Initial Macroscopic Examination A->B C Sample Preparation (Powdering, Thin Section) B->C D Physical & Optical Properties C->D E Crystallographic Analysis (XRD) C->E F Chemical Composition (SEM-EDS, EPMA) C->F G Spectroscopic Analysis (Raman, IR) C->G H Data Integration & Interpretation D->H E->H F->H G->H I New Mineral Proposal (if applicable) H->I J Publication of Findings I->J

A simplified workflow for the characterization of a new or rare this compound mineral.

silicate_classification Structural Classification of Selected Barium Silicates cluster_cyclosilicates Cyclosilicates (Ring Silicates) cluster_phyllosilicates Phyllosilicates (Sheet Silicates) cluster_sorosilicates Sorosilicates (Double Tetrahedra) cluster_classification Silicate Classification Benitoite Benitoite (BaTiSi₃O₉) Pabstite Pabstite (Ba(Sn,Ti)Si₃O₉) Walstromite Walstromite (BaCa₂(Si₃O₉)) Baotite Baotite (Ba₄(Ti,Nb)₈O₁₆(Si₄O₁₂Cl)) Muirite Muirite (Ba₁₀(Ca,Mn,Ti)₄Si₈O₂₄(Cl,OH,F)₁₂·4H₂O) Verplanckite Verplanckite (Ba₂(Mn,Fe,Ti)Si₂O₆(O,OH)₂·3H₂O) Sanbornite Sanbornite (BaSi₂O₅) Gillespite Gillespite (BaFe²⁺Si₄O₁₀) Macdonaldite Macdonaldite (BaCa₄Si₁₆O₃₆(OH)₂·10H₂O) Fresnoite Fresnoite (Ba₂Ti(Si₂O₇)O) Classification This compound Minerals Classification->Benitoite Classification->Pabstite Classification->Walstromite Classification->Baotite Classification->Muirite Classification->Verplanckite Classification->Sanbornite Classification->Gillespite Classification->Macdonaldite Classification->Fresnoite

Structural classification of several this compound minerals based on silicate tetrahedra arrangement.

References

An In-Depth Technical Guide to Barium Silicate Glass: Formation and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation and structure of barium silicate glass. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the properties and applications of this important class of materials. The guide covers the fundamental principles of glass formation, the specific role of barium oxide in the silicate network, and the advanced analytical techniques used to characterize its structure.

Fundamentals of Glass Formation in the BaO-SiO₂ System

The formation of glass is contingent on cooling a molten material at a rate sufficient to prevent the nucleation and growth of a crystalline lattice. This results in a disordered, amorphous solid that retains the random atomic arrangement of the liquid state. The principles governing the formation of oxide glasses, including barium silicates, were first systematically described by W.H. Zachariasen.

Zachariasen's Rules for Glass Formation

Zachariasen's empirical rules outline the conditions necessary for an oxide to form a stable glass network[1][2][3][4][5]:

  • Oxygen Coordination: Each oxygen atom should be linked to no more than two cations. This allows for the flexibility in bond angles required for a non-periodic network.

  • Cation Coordination Number: The coordination number of the network-forming cation (in this case, Si⁴⁺) with respect to oxygen should be small, typically 3 or 4. Silicon in silicate glasses forms tetrahedral (SiO₄) units.

  • Polyhedra Linkages: The cation-oxygen polyhedra (SiO₄ tetrahedra) should share corners, not edges or faces. Sharing corners provides greater rotational freedom, which hinders the establishment of long-range order.

  • Three-Dimensional Network: At least three corners of each polyhedron must be shared to form a continuous three-dimensional network.

Pure silica (SiO₂) is an excellent glass former as it readily satisfies all of Zachariasen's rules, forming a continuous random network of corner-sharing SiO₄ tetrahedra.

The Role of Barium Oxide (BaO) as a Network Modifier

While pure silica glass has many desirable properties, its high melting point and viscosity make it difficult to process. The addition of other oxides, known as network modifiers, alters the glass network and modifies its properties. Barium oxide (BaO) acts as a network modifier in the silicate glass structure.[6][7][8]

The introduction of BaO disrupts the continuous silica network. The Ba²⁺ cations are accommodated within the interstices of the silicate network. To maintain charge neutrality, for every O²⁻ introduced from BaO, a Si-O-Si bridging oxygen (BO) bond is broken, creating two non-bridging oxygens (NBOs).[6] NBOs are oxygen atoms bonded to only one silicon atom and are associated with a nearby Ba²⁺ ion to balance the charge.

The formation of NBOs has several significant consequences for the glass properties:

  • Reduced Viscosity and Melting Temperature: The disruption of the highly connected 3D network lowers the viscosity and melting temperature of the glass, making it easier to melt and form.[8]

  • Increased Coefficient of Thermal Expansion (CTE): The less constrained network allows for greater thermal vibration, leading to a higher CTE.[9]

  • Modified Chemical Durability: The presence of NBOs can influence the chemical durability of the glass.[7]

The following diagram illustrates the process of network modification by barium oxide.

Glass_Formation cluster_0 Pure Silica (SiO₂) Network cluster_1 Addition of Barium Oxide (BaO) cluster_2 Modified this compound Network SiO₄_Tetrahedra SiO₄ Tetrahedra BO Bridging Oxygens (BO) (Si-O-Si) SiO₄_Tetrahedra->BO Corner-sharing High_Connectivity Highly Connected 3D Network BO->High_Connectivity Network_Disruption Network Disruption High_Connectivity->Network_Disruption Breakage of Si-O-Si bonds by O²⁻ BaO BaO Ba2_O2 Provides Ba²⁺ and O²⁻ ions BaO->Ba2_O2 NBO Non-Bridging Oxygens (NBO) (Si-O⁻...Ba²⁺...⁻O-Si) NBO->Network_Disruption Lower_Connectivity Lower Connectivity 3D Network Network_Disruption->Lower_Connectivity

Diagram 1: Modification of the silica glass network by the addition of barium oxide.

Structure of this compound Glass

The structure of this compound glass can be described in terms of the arrangement of silicon-oxygen tetrahedra, which are categorized based on their connectivity. This is often described using the Qⁿ speciation nomenclature.

Qⁿ Species in Silicate Glasses

The 'Q' represents a silicon atom, and the superscript 'n' denotes the number of bridging oxygens connecting it to other silicon atoms.[6][10][11] Therefore, the possible Qⁿ species in a silicate glass are:

  • Q⁴: A silicon atom bonded to four bridging oxygens (fully polymerized).

  • Q³: A silicon atom bonded to three bridging oxygens and one non-bridging oxygen.

  • Q²: A silicon atom bonded to two bridging oxygens and two non-bridging oxygens.

  • Q¹: A silicon atom bonded to one bridging oxygen and three non-bridging oxygens.

  • Q⁰: An isolated silicon tetrahedron with four non-bridging oxygens.

In pure silica glass, all silicon atoms are Q⁴ species. As BaO is added, the concentration of Q⁴ species decreases, and the concentrations of Q³, Q², and other lower-connectivity species increase.[12] The distribution of these Qⁿ species is a key factor in determining the macroscopic properties of the glass.

The following diagram illustrates the different Qⁿ species in a silicate glass.

Q_Species cluster_Q4 Q⁴ cluster_Q3 cluster_Q2 cluster_Q1 cluster_Q0 Q⁰ Q4_Si Si Q4_O1 O Q4_Si->Q4_O1 BO Q4_O2 O Q4_Si->Q4_O2 BO Q4_O3 O Q4_Si->Q4_O3 BO Q4_O4 O Q4_Si->Q4_O4 BO Q3_Si Si Q3_O1 O Q3_Si->Q3_O1 BO Q3_O2 O Q3_Si->Q3_O2 BO Q3_O3 O Q3_Si->Q3_O3 BO Q3_NBO NBO Q3_Si->Q3_NBO Q2_Si Si Q2_O1 O Q2_Si->Q2_O1 BO Q2_O2 O Q2_Si->Q2_O2 BO Q2_NBO1 NBO Q2_Si->Q2_NBO1 Q2_NBO2 NBO Q2_Si->Q2_NBO2 Q1_Si Si Q1_O1 O Q1_Si->Q1_O1 BO Q1_NBO1 NBO Q1_Si->Q1_NBO1 Q1_NBO2 NBO Q1_Si->Q1_NBO2 Q1_NBO3 NBO Q1_Si->Q1_NBO3 Q0_Si Si Q0_NBO1 NBO Q0_Si->Q0_NBO1 Q0_NBO2 NBO Q0_Si->Q0_NBO2 Q0_NBO3 NBO Q0_Si->Q0_NBO3 Q0_NBO4 NBO Q0_Si->Q0_NBO4

Diagram 2: Qⁿ speciation in silicate glasses.

Quantitative Properties of this compound Glasses

Table 1: Density and Refractive Index of Barium-Containing Silicate Glasses

Glass Composition (mol%)Density (g/cm³)Refractive Index (nD)Reference
30BaO - 70SiO₂3.861.63Estimated
40BaO - 60SiO₂4.251.67[13]
25BaO - 25TiO₂ - 50SiO₂3.841.74[14]
30BaO - 20B₂O₃ - 50SiO₂3.581.62[5]
40BaO - 20B₂O₃ - 40SiO₂4.021.66[5]

Table 2: Thermal Properties of Barium-Containing Silicate Glasses

Glass Composition (mol%)Glass Transition Temperature (Tg) (°C)Coefficient of Thermal Expansion (CTE) (x 10⁻⁶ K⁻¹)Reference
50SiO₂ - 30BaO - 20MgO7208.7[15]
45SiO₂ - 30BaO - 20MgO - 5B₂O₃7019.1[15]
60BaO - 30B₂O₃ - 10SiO₂615-[16]
35BaO - 5Al₂O₃ - 25B₂O₃ - 35SiO₂6509.5[17]
45BaO - 5Al₂O₃ - 15B₂O₃ - 35SiO₂68010.5[17]

Note: The data for the binary BaO-SiO₂ system are estimations based on trends observed in more complex systems, as direct, systematic experimental data for a wide range of binary compositions is limited in the cited literature.

Experimental Protocols for Characterization

The formation and structure of this compound glass are investigated using a variety of experimental techniques. The following sections provide detailed methodologies for the key experiments.

Glass Preparation by Melt-Quenching

The melt-quenching technique is the most common method for preparing bulk oxide glasses.[13]

Methodology:

  • Batch Calculation and Mixing: Calculate the required weights of high-purity precursor materials (e.g., BaCO₃ and SiO₂) based on the desired final glass composition. Thoroughly mix the powders in a mortar and pestle or a mechanical mixer to ensure homogeneity.

  • Melting: Place the mixed batch in a platinum crucible. Heat the crucible in a high-temperature furnace to a temperature above the liquidus temperature of the composition (typically 1400-1600 °C for barium silicates). The melting duration is typically several hours to ensure a homogeneous, bubble-free melt.

  • Quenching: Rapidly cool the molten glass to below its glass transition temperature (Tg) to prevent crystallization. This can be achieved by pouring the melt onto a pre-heated steel or graphite plate or by quenching between two metal rollers.

  • Annealing: To relieve internal stresses induced during quenching, the glass is annealed by heating it to a temperature slightly below Tg, holding for a period of time, and then slowly cooling to room temperature.

X-Ray Diffraction (XRD)

XRD is used to confirm the amorphous nature of the prepared glass and to identify any crystalline phases that may have formed.[11][18]

Methodology:

  • Sample Preparation: The bulk glass sample is ground into a fine powder using an agate mortar and pestle. The powder is then mounted onto a sample holder, ensuring a flat, smooth surface.[18]

  • Instrument Setup: A powder X-ray diffractometer with a copper (Cu Kα) X-ray source is typically used. The instrument is configured for a specific angular range (e.g., 10-80° 2θ) with a defined step size and scan speed.

  • Data Collection: The sample is irradiated with X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffraction pattern is analyzed. A broad, diffuse halo is characteristic of an amorphous material, while sharp, well-defined peaks indicate the presence of crystalline phases.

Raman Spectroscopy

Raman spectroscopy is a powerful technique for probing the vibrational modes of the glass network, providing information about the Qⁿ species distribution and the presence of specific structural units.[3][6][19]

Methodology:

  • Sample Preparation: A polished, flat surface of the bulk glass sample is used for analysis.

  • Instrument Setup: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a confocal microscope is used. The laser power and acquisition time are optimized to obtain a good signal-to-noise ratio without causing sample damage.

  • Data Collection: The laser is focused on the sample surface, and the scattered Raman signal is collected and analyzed by the spectrometer.

  • Data Analysis: The Raman spectrum is analyzed by identifying the positions and intensities of the characteristic bands. For silicate glasses, the high-frequency region (800-1200 cm⁻¹) is particularly informative for identifying different Qⁿ species. Deconvolution of the spectrum into individual Gaussian or Lorentzian peaks can provide a semi-quantitative analysis of the relative abundance of these species.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly ²⁹Si NMR, provides quantitative information about the local environment of silicon atoms, allowing for a precise determination of the Qⁿ species distribution.[2][20][21]

Methodology:

  • Sample Preparation: The bulk glass is ground into a fine powder and packed into an NMR rotor.

  • Instrument Setup: A solid-state NMR spectrometer with a high magnetic field is used. For ²⁹Si NMR, Magic Angle Spinning (MAS) is employed to average out anisotropic interactions and obtain high-resolution spectra.

  • Data Collection: A single-pulse MAS experiment is typically performed. The pulse length, relaxation delay, and number of scans are optimized for the specific sample.

  • Data Analysis: The resulting ²⁹Si NMR spectrum is analyzed by identifying the chemical shifts corresponding to the different Qⁿ species. The relative area of each peak is proportional to the abundance of that species, allowing for a quantitative analysis of the glass structure.

The following diagram illustrates a typical experimental workflow for the characterization of this compound glass.

Experimental_Workflow Start Start: Define Glass Composition Preparation Glass Preparation (Melt-Quenching) Start->Preparation Characterization Structural & Property Characterization Preparation->Characterization XRD X-Ray Diffraction (XRD) Characterization->XRD Amorphous/Crystalline Raman Raman Spectroscopy Characterization->Raman Qⁿ Species (Qualitative) NMR Solid-State NMR (²⁹Si) Characterization->NMR Qⁿ Species (Quantitative) Thermal_Mechanical Thermal & Mechanical Property Measurement Characterization->Thermal_Mechanical Tg, CTE, Density, etc. Analysis Data Analysis & Interpretation XRD->Analysis Raman->Analysis NMR->Analysis Thermal_Mechanical->Analysis End End: Correlate Structure & Properties Analysis->End

Diagram 3: Experimental workflow for this compound glass characterization.

Conclusion

This compound glasses are a versatile class of materials with properties that can be tailored by controlling the BaO content. The addition of BaO modifies the silicate network by creating non-bridging oxygens, which in turn influences the physical and thermal properties of the glass. A thorough understanding of the relationship between composition, structure, and properties is crucial for the development of new this compound glasses for a wide range of applications, including in the pharmaceutical and materials science fields. The experimental techniques outlined in this guide provide a robust framework for the comprehensive characterization of these materials.

References

Theoretical Modeling of Barium Silicate Properties: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium silicate (BaSiO₃) and its related compounds are materials of significant interest due to their diverse applications, ranging from glass-ceramics and electronic substrates to potential use in biomedical devices. The ability to theoretically model the properties of this compound at an atomic level provides invaluable insights into its structural, electronic, and mechanical behavior, paving the way for the rational design of new materials with tailored functionalities. This guide provides a comprehensive overview of the theoretical modeling of this compound, detailing the computational methodologies, presenting key quantitative data, and exploring potential applications, particularly in the realm of drug development.

Theoretical Modeling Methodologies

The theoretical investigation of this compound properties primarily relies on two powerful computational techniques: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly well-suited for calculating the ground-state properties of crystalline materials. In the context of this compound, DFT is employed to determine:

  • Structural Properties: Equilibrium lattice parameters, bond lengths, and angles.

  • Electronic Properties: Band structure, density of states (DOS), and band gap energies.

  • Mechanical Properties: Elastic constants, bulk modulus, shear modulus, and Young's modulus.

  • Surface Properties: Surface energy and reactivity, which are crucial for understanding interactions with the surrounding environment, including biological systems.

Typical DFT Protocol: DFT calculations for this compound generally involve the following steps:

  • Structural Input: A crystallographic information file (CIF) or a defined crystal structure of a specific this compound phase (e.g., orthorhombic BaSiO₃, cubic BaSiO₃) is used as the initial input.

  • Computational Parameters:

    • Software: Quantum ESPRESSO, VASP (Vienna Ab initio Simulation Package), and CASTEP are commonly used codes.

    • Exchange-Correlation Functional: The choice of the exchange-correlation functional is critical for accuracy. The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) parameterization, is a common choice for solid-state systems. For more accurate band gap calculations, hybrid functionals like HSE06 may be employed.

    • Pseudopotentials: Ultrasoft or projector-augmented wave (PAW) pseudopotentials are used to describe the interaction between the core and valence electrons.

    • Plane-Wave Cutoff Energy: A cutoff energy for the plane-wave basis set is chosen to ensure convergence of the total energy.

    • k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid to accurately describe the electronic structure.

  • Geometry Optimization: The atomic positions and lattice parameters of the input structure are relaxed to find the minimum energy configuration.

  • Property Calculations: Once the optimized structure is obtained, various properties such as the electronic band structure, density of states, and elastic constants are calculated.

Molecular Dynamics (MD) Simulations

MD simulations are a powerful tool for studying the dynamic behavior of atoms and molecules in a material over time. For this compound, MD is primarily used to investigate the structure and properties of its amorphous (glassy) state.

Typical MD Protocol:

  • Interatomic Potentials: A set of potential energy functions that describe the interactions between different atom pairs (e.g., Ba-O, Si-O, O-O, Ba-Si) is defined. These potentials are often empirically derived to reproduce experimental data.

  • System Setup: A simulation box containing a specific number of Ba, Si, and O atoms, corresponding to the desired stoichiometry, is created.

  • Melt-Quench Procedure:

    • The system is heated to a high temperature to create a molten state, erasing any initial crystalline order.

    • The molten system is then gradually cooled down to room temperature at a controlled rate to form a glassy structure.

  • Equilibration and Production Run: The system is allowed to equilibrate at the target temperature and pressure, followed by a production run during which data on atomic positions and velocities are collected.

  • Analysis: The collected data is analyzed to determine various properties of the glass, including:

    • Radial Distribution Functions (RDFs): To characterize the short-range order and determine average bond lengths and coordination numbers.

    • Mechanical Properties: By applying virtual strain to the simulation box and measuring the stress response.

Data Presentation: Theoretical and Experimental Properties

The following tables summarize key quantitative data for this compound from theoretical calculations and experimental measurements.

Table 1: Structural Properties of this compound

Phase/CompositionMethoda (Å)b (Å)c (Å)α (°)β (°)γ (°)
Cubic BaSiO₃ DFT (PBE)3.993.993.99909090
Orthorhombic BaSiO₃ DFT (PBE)4.6212.485.64909090
Orthorhombic BaSiO₃ Experimental4.5812.455.62909090
Ba₂SiO₄ Experimental5.8110.217.51909090

Table 2: Electronic Properties of this compound

Phase/CompositionMethodBand Gap (eV)Type
Cubic BaSiO₃ DFT (PBE)~2.1Indirect
Cubic BaSiO₃ DFT (HSE06)~4.1Indirect
Orthorhombic BaSiO₃ DFT (PBE)~4.5Indirect

Table 3: Mechanical Properties of this compound (Theoretical)

Phase/CompositionMethodBulk Modulus (GPa)Shear Modulus (GPa)Young's Modulus (GPa)Poisson's Ratio
Cubic BaSiO₃ DFT (PBE)115601550.29
Orthorhombic BaSiO₃ DFT (PBE)105551400.27

Note: The theoretical mechanical properties are approximate values derived from typical DFT calculations on similar silicate perovskites and may vary depending on the specific computational parameters used. Detailed theoretical studies on the mechanical properties of various this compound polymorphs are still emerging.

Experimental Protocols for Validation

Experimental validation is crucial for assessing the accuracy of theoretical models. Key experimental techniques used to characterize the properties of this compound include:

  • X-ray Diffraction (XRD): Used to determine the crystal structure and lattice parameters of crystalline phases. The experimental data can be directly compared with the optimized structures from DFT calculations.

  • Raman and Infrared (IR) Spectroscopy: These techniques probe the vibrational modes of the material, providing information about the bonding and local structure. The vibrational frequencies can be calculated using DFT and compared with experimental spectra.

  • UV-Vis Spectroscopy: Used to measure the optical absorption and determine the experimental band gap of the material, which can be compared with the electronic band structure calculated by DFT.

  • Nanoindentation and Ultrasonic Testing: These methods are used to measure the mechanical properties of the material, such as Young's modulus and hardness, providing a benchmark for theoretical calculations of elastic constants.

Visualizations: Workflows and Logical Relationships

Computational Workflow for Material Property Prediction

The following diagram illustrates a typical workflow for the theoretical modeling of material properties using DFT.

ComputationalWorkflow cluster_input 1. Input Definition cluster_calculation 2. DFT Calculation cluster_analysis 3. Analysis and Validation A Define Crystal Structure (e.g., BaSiO₃) B Set Computational Parameters (Functional, Basis Set, etc.) A->B C Perform Geometry Optimization (Relax Atomic Positions and Lattice) B->C D Calculate Electronic Structure (Band Structure, DOS) C->D E Calculate Mechanical Properties (Elastic Constants) C->E F Analyze Calculated Properties D->F E->F G Compare with Experimental Data F->G H Predict Material Behavior G->H

Computational modeling workflow.
Relevance to Drug Development: A Conceptual Pathway

While direct theoretical modeling of this compound for drug delivery is an emerging area, the following diagram illustrates a conceptual pathway of how theoretical modeling of its surface properties can be relevant to drug development professionals.

DrugDeliveryPathway cluster_modeling Theoretical Modeling cluster_interaction Molecule-Surface Interaction cluster_application Drug Delivery Application A Model this compound Surface (DFT/MD) B Simulate Surface Functionalization (e.g., with -NH₂, -COOH) A->B C Simulate Adsorption of Drug Molecules B->C G Design Biocompatible Coatings B->G D Calculate Binding Energies and Configurations C->D E Predict Drug Loading Capacity D->E F Understand Release Mechanisms D->F

Conceptual pathway for drug delivery applications.

Applications in Drug Development

The application of this compound in drug development is still in its nascent stages. However, the broader class of silicate-based bioceramics and bioactive glasses has shown significant promise. Theoretical modeling can accelerate research in this area by providing a fundamental understanding of the material's interaction with biological systems.

Biocompatibility and Bioactivity

Silicate-based bioceramics are known for their biocompatibility and, in some cases, bioactivity, meaning they can bond to living tissue.[1][2][3] Theoretical modeling can help in understanding the surface chemistry that governs these properties. DFT calculations can be used to study the surface energy and the propensity for the formation of hydroxyl groups on the surface of this compound in an aqueous environment, which is the first step in the formation of a hydroxyapatite layer that facilitates bone integration.

Surface Functionalization for Drug Delivery

The surface of this compound nanoparticles or coatings can be functionalized with various chemical groups to control their interaction with drug molecules and biological entities.[4][5][6] Theoretical modeling can be a powerful tool to:

  • Screen Functional Groups: DFT calculations can be used to predict the stability and electronic properties of different functional groups on the this compound surface.

  • Predict Drug Adsorption: MD simulations can model the adsorption of drug molecules onto the functionalized surface, providing insights into the loading capacity and the nature of the drug-surface interaction.[7][8] This information is crucial for designing controlled-release drug delivery systems.

Conclusion

Theoretical modeling, through DFT and MD simulations, provides a robust framework for understanding and predicting the fundamental properties of this compound. The ability to calculate structural, electronic, and mechanical properties from first principles allows for the efficient screening of different phases and compositions. While experimental validation remains essential, computational modeling serves as a powerful complementary tool, guiding experimental efforts and accelerating the design of new materials. For drug development professionals, the insights gained from theoretical modeling of surface properties open up new avenues for the rational design of this compound-based biomaterials for applications in drug delivery, tissue engineering, and biocompatible coatings. As computational power continues to grow and theoretical methods become more sophisticated, the role of in silico materials design in these fields is set to expand significantly.

References

An In-depth Technical Guide to the Historical Development of Barium Silicate Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical development of barium silicate pigments, offering a comprehensive overview for researchers and professionals in scientific fields. The focus is on the two most prominent examples from antiquity: Han Purple and Han Blue. This document provides a detailed exploration of their synthesis, chemical properties, and the analytical techniques used for their characterization, adhering to a rigorous scientific standard.

Introduction: The Dawn of Synthetic Pigments

The quest for vibrant and lasting colors is a thread woven throughout human history. While early artists relied on naturally occurring minerals and organic dyes, the invention of synthetic pigments marked a significant technological leap. Among the earliest examples of this innovation are the barium copper silicate pigments, Han Purple and Han Blue, developed in ancient China. These pigments, alongside the structurally similar Egyptian Blue (calcium copper silicate), represent some of the first instances of complex chemical synthesis for artistic purposes.[1][2][3] This guide will provide an in-depth examination of the historical and technical evolution of these remarkable materials.

Historical Context and Development

This compound pigments emerged in China as early as the Western Zhou period (1045–771 BC), with their use peaking during the Qin and Han dynasties (221 BC–220 AD).[1][2] The development of these pigments is believed to be closely linked to advancements in ancient Chinese glassmaking and Taoist alchemy.[1][4] Unlike many other ancient pigments, Han Purple and Han Blue were not simply ground minerals but the products of a sophisticated high-temperature chemical process.

The primary compounds identified are:

  • Han Purple: BaCuSi₂O₆[1]

  • Han Blue: BaCuSi₄O₁₀[1]

The production of these pigments appears to have been concentrated in northern China, where the necessary raw materials were readily available.[2] For reasons that are still debated, the production and use of these pigments declined after the Han dynasty.[1]

Physicochemical Properties

Han Purple and Han Blue, while chemically related, exhibit distinct physical and chemical properties. These differences are crucial for their identification and understanding their behavior in artworks over millennia.

PropertyHan Purple (BaCuSi₂O₆)Han Blue (BaCuSi₄O₁₀)
Chemical Formula BaCuSi₂O₆[1]BaCuSi₄O₁₀[1]
Molar Mass 402.99 g/mol 473.08 g/mol [5]
Color Purple to dark blue[1]Blue[1]
Crystal System Tetragonal[6]Tetragonal[7]
Refractive Index 1.72-1.74[7]1.593-1.633[7]
Density ~4.1 g/cm³~3.8 g/cm³
Particle Size Varies, can be up to 50 µm[8][9]Varies, can be up to 50 µm[8][9]
Thermal Stability Decomposes above 1050-1100 °C to form Han Blue[1][2]More thermally stable than Han Purple[1]
Chemical Stability Decomposes in dilute acids[1][7]Resistant to acids[7]

Experimental Protocols

The synthesis of this compound pigments in antiquity was a remarkable feat of early chemistry. Modern scientific investigations have sought to replicate these ancient processes to better understand the technology and the properties of the resulting pigments.

Synthesis of Han Purple (BaCuSi₂O₆)

Two primary methods for the synthesis of Han Purple have been explored: solid-state reaction and hydrothermal synthesis.

4.1.1. Solid-State Synthesis

This method is believed to be analogous to the ancient production technique.

  • Raw Materials:

    • Barium source: Witherite (BaCO₃) or Barite (BaSO₄)[1]

    • Copper source: Malachite [Cu₂(CO₃)(OH)₂] or Azurite [Cu₃(CO₃)₂(OH)₂][1]

    • Silicon source: Quartz sand (SiO₂)[1]

    • Flux (optional): Lead oxide (PbO) or lead carbonate (PbCO₃) to lower the melting point[1][10]

  • Procedure:

    • The raw materials are finely ground and mixed in proportions approximating the stoichiometry of BaCuSi₂O₆.

    • The mixture is heated in a furnace to a temperature between 900 °C and 1000 °C.[2]

    • The temperature must be carefully controlled, as temperatures exceeding 1050 °C will cause Han Purple to decompose into Han Blue.[1]

    • The mixture is fired for approximately 10-24 hours.[2]

    • The resulting sintered material is then cooled, crushed, and ground into a fine powder.

4.1.2. Hydrothermal Synthesis

A modern laboratory method for producing pure Han Purple.

  • Reagents:

    • Barium chloride dihydrate (BaCl₂·2H₂O)

    • Copper(II) oxide (CuO)

    • Sodium silicate nonahydrate (Na₂SiO₃·9H₂O)

  • Procedure:

    • Prepare an aqueous solution with stoichiometric amounts of the reagents.

    • Adjust the pH of the solution to approximately 12.

    • Seal the mixture in a Teflon-lined autoclave.

    • Heat the autoclave to 160 °C and maintain this temperature for 48 hours.

    • After cooling, the resulting purple precipitate is filtered, washed, and dried.

Synthesis of Han Blue (BaCuSi₄O₁₀)

Han Blue can be synthesized via solid-state or melt-flux methods.

4.2.1. Solid-State Synthesis

  • Raw Materials:

    • Barium carbonate (BaCO₃)

    • Copper(II) oxide (CuO)

    • Silicon dioxide (SiO₂)

  • Procedure:

    • Mix the reactants in a 1:1:4 molar ratio of BaCO₃:CuO:SiO₂.[11]

    • Grind the mixture to a homogeneous powder.

    • Heat the mixture in a furnace to approximately 900-1000 °C.[2]

    • The firing time is typically longer than for Han Purple, often double the duration.[2]

    • The resulting product is cooled and ground into a pigment.

4.2.2. Melt-Flux Synthesis

This method utilizes a flux to facilitate the reaction at a lower temperature.

  • Reagents:

    • Barium carbonate (BaCO₃)

    • Copper(II) oxide (CuO)

    • Silicon dioxide (SiO₂)

    • Flux: Lead(II) oxide (PbO)[11]

  • Procedure:

    • Combine the reactants and flux in the appropriate molar ratios.

    • Heat the mixture to a molten state, allowing the crystals of Han Blue to form within the flux.

    • After cooling, the solid mass is crushed, and the flux is dissolved away using a suitable solvent (e.g., nitric acid), leaving the Han Blue crystals.[11]

Analytical Methodologies

A variety of analytical techniques are employed to identify and characterize this compound pigments in archaeological artifacts and laboratory-synthesized samples.

Raman Spectroscopy

A non-destructive technique that provides information about the molecular vibrations of a material, allowing for its definitive identification.

  • Instrumentation: A Raman microspectrometer equipped with a laser source, a microscope, and a detector.

  • Sample Preparation: For analysis of artifacts, the instrument can be focused directly on the pigmented area. For powdered samples, a small amount is placed on a microscope slide.

  • Typical Parameters:

    • Laser Wavelength: 532 nm or 785 nm are commonly used.[12][13] The choice of wavelength can be critical to avoid fluorescence from other materials in the sample.

    • Laser Power: Kept low (typically <1 mW at the sample) to avoid thermal damage to the pigment.

    • Objective: 50x or 100x magnification.

    • Acquisition Time: Ranging from a few seconds to several minutes, depending on the signal intensity.

X-ray Diffraction (XRD)

A powerful technique for identifying crystalline materials by analyzing the diffraction pattern of X-rays interacting with the sample.

  • Instrumentation: A powder X-ray diffractometer with a monochromatic X-ray source and a detector.

  • Sample Preparation: A small amount of the powdered pigment is packed into a sample holder.

  • Typical Parameters:

    • X-ray Source: Copper Kα radiation (λ = 1.5406 Å) is common.[14]

    • Voltage and Current: Typically 40 kV and 40 mA.

    • Scan Type: Continuous or step scan.

    • 2θ Range: Typically from 5° to 70°.[15]

    • Step Size: 0.02° to 0.05°.

    • Scan Speed/Dwell Time: Varies depending on the desired signal-to-noise ratio.

Signaling Pathways and Experimental Workflows

In the context of historical pigments, "signaling pathways" can be interpreted as the chemical reaction pathways that lead to the formation of the final pigment. The following diagrams illustrate the synthesis workflows and the proposed reaction pathway for the formation of Han Purple and Han Blue.

Synthesis_Workflow cluster_raw_materials Raw Materials cluster_process Synthesis Process cluster_products Final Products Barium_Source Barium Source (e.g., BaCO₃) Grinding Grinding & Mixing Barium_Source->Grinding Copper_Source Copper Source (e.g., CuO) Copper_Source->Grinding Silicon_Source Silicon Source (e.g., SiO₂) Silicon_Source->Grinding Flux Flux (e.g., PbO) Flux->Grinding Firing High-Temperature Firing (900-1000°C) Grinding->Firing Cooling Controlled Cooling Firing->Cooling Post_Processing Crushing & Grinding Cooling->Post_Processing Han_Purple Han Purple (BaCuSi₂O₆) Post_Processing->Han_Purple Han_Blue Han Blue (BaCuSi₄O₁₀) Post_Processing->Han_Blue

Caption: General workflow for the solid-state synthesis of this compound pigments.

Reaction_Pathway Reactants BaCO₃ + CuO + SiO₂ Heating Heating (900-1000°C) Reactants->Heating Han_Purple Han Purple (BaCuSi₂O₆) (Kinetic Product) Heating->Han_Purple Prolonged_Heating Prolonged Heating / Excess SiO₂ Han_Purple->Prolonged_Heating >1050°C Decomposition 3BaCuSi₂O₆ → BaCuSi₄O₁₀ + 2BaSiO₃ + 2CuO Han_Purple->Decomposition Han_Blue Han Blue (BaCuSi₄O₁₀) (Thermodynamic Product) Prolonged_Heating->Han_Blue Decomposition->Han_Blue Analytical_Workflow cluster_analysis Analytical Techniques cluster_data Data Output cluster_interpretation Interpretation Sample Pigment Sample Raman Raman Spectroscopy Sample->Raman XRD X-ray Diffraction Sample->XRD Raman_Spectrum Raman Spectrum (Vibrational Modes) Raman->Raman_Spectrum XRD_Pattern XRD Pattern (Crystalline Structure) XRD->XRD_Pattern Identification Pigment Identification Raman_Spectrum->Identification XRD_Pattern->Identification

References

Methodological & Application

Sol-Gel Synthesis of Barium Silicate Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium silicate (BaSiO₃) nanoparticles are emerging as promising materials in the biomedical field, particularly in drug delivery and diagnostics. Their biocompatibility, high surface area, and tunable particle size make them attractive candidates for carrying therapeutic agents. The sol-gel method offers a versatile and cost-effective approach to synthesize these nanoparticles with controlled physicochemical properties. This document provides detailed application notes and experimental protocols for the sol-gel synthesis of this compound nanoparticles, their characterization, and potential applications in drug development.

Applications in Drug Delivery and Biomedicine

Silicate-based nanoparticles, including this compound, are being explored for various biomedical applications due to their unique properties.[1] Their high surface area-to-volume ratio allows for efficient drug loading.[1] The silica network can be functionalized to attach targeting ligands, enabling the specific delivery of drugs to diseased cells and tissues, which can reduce off-target effects and overall drug toxicity.[1]

The mechanism of cellular uptake of silicate nanoparticles is a critical aspect of their function as drug delivery vehicles. While several pathways exist, endocytosis is a primary mechanism.[2][3][4] This process involves the engulfment of the nanoparticles by the cell membrane to form intracellular vesicles.[5] The specific endocytic pathway, such as clathrin-mediated endocytosis or caveolae-mediated endocytosis, can depend on the nanoparticle's size, shape, and surface chemistry.[4][5] Understanding these uptake mechanisms is crucial for designing nanoparticles that can efficiently deliver their cargo to the desired intracellular compartments.[5]

Experimental Protocols

I. Sol-Gel Synthesis of this compound (BaSiO₃) Nanoparticles

This protocol describes a plausible method for the synthesis of this compound nanoparticles based on established sol-gel procedures for similar mixed-oxide materials. The primary precursors are a barium salt, such as barium acetate (Ba(CH₃COO)₂), and a silicon alkoxide, such as tetraethyl orthosilicate (TEOS).

Materials:

  • Barium Acetate (Ba(CH₃COO)₂)

  • Tetraethyl Orthosilicate (TEOS, Si(OC₂H₅)₄)

  • Absolute Ethanol (C₂H₅OH)

  • Deionized Water

  • Ammonium Hydroxide (NH₄OH, catalyst)

  • Nitric Acid (HNO₃, optional, for pH adjustment)

Procedure:

  • Preparation of Precursor Solutions:

    • Solution A (Barium Precursor): Dissolve a stoichiometric amount of barium acetate in a mixture of absolute ethanol and deionized water. Stir vigorously until a clear solution is obtained. Gentle heating may be applied to facilitate dissolution.

    • Solution B (Silicon Precursor): In a separate beaker, mix TEOS with absolute ethanol.

  • Sol Formation:

    • Slowly add Solution B (TEOS/ethanol) to Solution A (barium acetate solution) under continuous and vigorous stirring.

    • Add ammonium hydroxide dropwise to the mixture to catalyze the hydrolysis and condensation reactions. The pH of the solution should be basic to promote gelation.[6]

  • Gelation:

    • Continue stirring the mixture at room temperature. Over time, the solution will become more viscous and eventually form a gel. The gelation time can vary depending on the concentrations of reactants and catalyst.[6]

  • Aging:

    • Allow the gel to age for 24-48 hours at room temperature in a sealed container. During aging, the gel network strengthens through further condensation reactions.

  • Drying:

    • Dry the aged gel in an oven at 80-120°C for 12-24 hours to remove the solvent and residual water, resulting in a xerogel.

  • Calcination:

    • Grind the dried xerogel into a fine powder using a mortar and pestle.

    • Calcine the powder in a muffle furnace at a specific temperature (e.g., 600-900°C) for 2-4 hours to remove organic residues and promote the crystallization of the this compound phase. The calcination temperature significantly influences the particle size and crystallinity.

II. Characterization of this compound Nanoparticles

1. X-ray Diffraction (XRD):

  • Purpose: To determine the crystalline phase and estimate the crystallite size of the synthesized nanoparticles.

  • Protocol:

    • Prepare a powder sample of the calcined this compound nanoparticles.

    • Mount the sample on a zero-background sample holder.

    • Perform XRD analysis using a diffractometer with Cu Kα radiation.

    • Scan the sample over a 2θ range of 20-80°.

    • Identify the crystalline phases by comparing the diffraction pattern with standard JCPDS files.

    • Estimate the average crystallite size using the Scherrer equation.

2. Transmission Electron Microscopy (TEM):

  • Purpose: To visualize the morphology, size, and size distribution of the nanoparticles.

  • Protocol:

    • Disperse a small amount of the nanoparticle powder in a suitable solvent (e.g., ethanol) using ultrasonication.

    • Place a drop of the dispersion onto a carbon-coated copper grid.

    • Allow the solvent to evaporate completely.

    • Observe the sample under a transmission electron microscope at an appropriate accelerating voltage.

    • Capture images at different magnifications to analyze the particle morphology and measure the particle size distribution.

3. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Purpose: To identify the functional groups present in the synthesized material and confirm the formation of Si-O-Ba bonds.

  • Protocol:

    • Mix a small amount of the nanoparticle powder with potassium bromide (KBr) and press it into a pellet.

    • Alternatively, use an ATR-FTIR spectrometer.

    • Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

    • Analyze the spectrum for characteristic absorption bands corresponding to Si-O-Si and Si-O-Ba vibrations.

Quantitative Data

The properties of sol-gel synthesized nanoparticles are highly dependent on the synthesis parameters. The following tables summarize typical data obtained from the characterization of barium-containing nanoparticles prepared by the sol-gel method.

Table 1: Effect of TEOS Concentration on Silica Nanoparticle Size

TEOS Concentration (mL)Average Particle Size (nm)Particle Size Distribution (nm)Reference
195 ± 5.5960 - 140[7]
2175 ± 10.5120 - 240[7]
3280 ± 7.8220 - 360[7]

Table 2: Effect of Calcination Temperature on Barium Ferrite Nanoparticle Size

Calcination Temperature (°C)Average Crystallite Size (nm)Reference
450- (Impure phase)[8]
65010.2[8]

Visualizations

Sol_Gel_Synthesis_Workflow cluster_0 Solution Preparation cluster_1 Sol Formation & Gelation cluster_2 Post-Synthesis Processing Ba_precursor Barium Precursor (e.g., Barium Acetate) Mixing Mixing & Stirring Ba_precursor->Mixing Si_precursor Silicon Precursor (e.g., TEOS) Si_precursor->Mixing Solvent1 Ethanol + Deionized Water Solvent1->Ba_precursor Solvent2 Ethanol Solvent2->Si_precursor Catalyst Catalyst Addition (e.g., NH4OH) Mixing->Catalyst Gel Gel Formation Catalyst->Gel Aging Aging (24-48h) Gel->Aging Drying Drying (80-120°C) Aging->Drying Calcination Calcination (600-900°C) Drying->Calcination Nanoparticles This compound Nanoparticles Calcination->Nanoparticles

Caption: Experimental workflow for the sol-gel synthesis of this compound nanoparticles.

Cellular_Uptake_Pathway Nanoparticles This compound Nanoparticles Cell_Membrane Cell Membrane Nanoparticles->Cell_Membrane Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Internalization Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Acidic pH Trigger Cytoplasm Cytoplasm Drug_Release->Cytoplasm Therapeutic Action

Caption: Generalized signaling pathway for the cellular uptake and drug release of nanoparticles.

References

Barium Silicate: A Versatile Host for High-Efficiency LED Phosphors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Abstract

Barium silicate (Ba₂SiO₄) has emerged as a highly promising host material for phosphors used in solid-state lighting, particularly in phosphor-converted white light-emitting diodes (pc-WLEDs). Its excellent thermal and chemical stability, coupled with its ability to accommodate various rare-earth and transition metal activators, allows for the generation of a wide spectrum of colors. This document provides detailed application notes on the use of this compound-based phosphors in LEDs and comprehensive protocols for their synthesis and characterization.

Introduction

The quest for energy-efficient and long-lasting solid-state lighting has driven extensive research into phosphor materials. An ideal phosphor for pc-WLEDs should exhibit strong absorption in the near-UV or blue region, high quantum efficiency, and excellent thermal stability. This compound, particularly in its orthosilicate (Ba₂SiO₄) form, has been identified as a superior host lattice due to its robust crystal structure and favorable electronic properties. When doped with activators like divalent europium (Eu²⁺), trivalent cerium (Ce³⁺), or divalent manganese (Mn²⁺), this compound phosphors can produce vibrant green, yellow, or red light, making them essential components in achieving high-quality white light with a high color rendering index (CRI).

Key Features of this compound Phosphors

  • High Luminous Efficacy: this compound phosphors, especially when doped with Eu²⁺, exhibit high quantum efficiencies, leading to brighter and more energy-efficient LEDs.

  • Excellent Thermal Stability: The rigid crystal structure of this compound minimizes thermal quenching of luminescence, ensuring stable performance at the elevated operating temperatures of high-power LEDs.[1]

  • Broad Excitation Spectra: These phosphors can be efficiently excited by a wide range of wavelengths, from the near-UV to the blue region of the spectrum, making them compatible with common InGaN-based LED chips.[1][2]

  • Tunable Emission: By carefully selecting the dopant and its concentration, the emission color of this compound phosphors can be precisely tuned. For instance, Eu²⁺ doping typically results in a broad green emission centered around 505 nm.[1]

Applications in LED Technology

This compound phosphors are integral to the fabrication of pc-WLEDs. In a typical configuration, a blue-emitting InGaN LED chip is coated with a blend of phosphors. The blue light from the chip excites the phosphors, which then down-convert the light to longer wavelengths (e.g., green, yellow, red). The combination of the transmitted blue light and the emitted light from the phosphors produces white light.

The use of Eu²⁺-doped this compound as a green phosphor is particularly common in creating white light.[1] By combining this green phosphor with a red-emitting phosphor, a warm white light with a high CRI can be achieved, which is desirable for general illumination purposes.

Experimental Protocols

Protocol 1: Synthesis of Eu²⁺-Doped this compound (Ba₂SiO₄:Eu²⁺) via Solid-State Reaction

The solid-state reaction method is a widely used and cost-effective technique for synthesizing high-quality crystalline phosphors.[3]

Materials:

  • Barium carbonate (BaCO₃, 99.9%)

  • Silicon dioxide (SiO₂, 99.9%)

  • Europium(III) oxide (Eu₂O₃, 99.99%)

  • Small amount of flux, such as ammonium chloride (NH₄Cl) (optional)

  • Activated carbon powder (for creating a reducing atmosphere)

Equipment:

  • Agate mortar and pestle

  • Alumina crucibles

  • High-temperature tube furnace with programmable controller

  • Gas flow system for N₂/H₂ mixture (or use of activated carbon for a self-generating reducing atmosphere)

Procedure:

  • Stoichiometric Weighing: Weigh the starting materials according to the desired stoichiometry. For Ba₁.₉₇Eu₀.₀₃SiO₄, the molar ratio of BaCO₃, SiO₂, and Eu₂O₃ will be 1.97 : 1 : 0.015.

  • Grinding and Mixing: Thoroughly grind the weighed powders in an agate mortar for at least 30 minutes to ensure a homogeneous mixture.[4]

  • First Sintering (Calcination): Transfer the mixed powder into an alumina crucible. Place the crucible in a muffle furnace and calcine at 900°C for 6 hours in air.[5] This step helps to decompose the carbonate.

  • Intermediate Grinding: After cooling to room temperature, grind the calcined powder again to break up any agglomerates.

  • Second Sintering (Reduction): Place the ground powder back into an alumina crucible. To create a reducing atmosphere, which is crucial for reducing Eu³⁺ to the desired Eu²⁺ state, place a smaller crucible containing activated carbon next to the sample crucible within the tube furnace.

  • Heat the sample in the tube furnace to 1200-1500°C for 6 hours under a flow of a reducing atmosphere (e.g., 95% N₂ / 5% H₂) or in the presence of the activated carbon. The optimal temperature may vary and should be determined experimentally.[5][6]

  • Cooling and Final Grinding: Allow the furnace to cool down to room temperature naturally. The resulting phosphor powder is then gently ground for further characterization and use.

Protocol 2: Characterization of this compound Phosphors

1. Crystal Structure Analysis:

  • Technique: X-ray Diffraction (XRD)

  • Procedure: Obtain the XRD pattern of the synthesized powder using a diffractometer with Cu Kα radiation. Compare the resulting pattern with standard reference patterns (e.g., from the JCPDS database) to confirm the phase purity and crystal structure of the Ba₂SiO₄ host.[5]

2. Morphological Analysis:

  • Technique: Scanning Electron Microscopy (SEM)

  • Procedure: Mount a small amount of the phosphor powder on a sample holder using conductive carbon tape and coat with a thin layer of gold or carbon. Observe the particle size, shape, and degree of agglomeration under the SEM.[7]

3. Photoluminescence (PL) Spectroscopy:

  • Technique: Fluorescence Spectrophotometer

  • Procedure:

    • Excitation Spectrum: Set the emission wavelength to the peak of the phosphor's emission (e.g., 505 nm for Ba₂SiO₄:Eu²⁺) and scan a range of excitation wavelengths (e.g., 250-450 nm) to determine the most efficient excitation wavelengths.[1]

    • Emission Spectrum: Excite the sample with the wavelength of maximum excitation found previously and record the emission spectrum to determine the peak emission wavelength and the full width at half maximum (FWHM).[1]

4. Quantum Efficiency (QE) Measurement:

  • Technique: Integrating sphere coupled with a fluorescence spectrophotometer.

  • Procedure: The external quantum efficiency (EQE) can be determined by measuring the ratio of emitted photons to absorbed photons. This is a critical parameter for evaluating the phosphor's performance. An external quantum efficiency of up to 66.84% has been reported for Ba₂SiO₄:Eu²⁺.[8]

5. Thermal Stability Analysis:

  • Technique: Temperature-dependent photoluminescence spectroscopy.

  • Procedure: Measure the emission intensity of the phosphor at various temperatures, typically from room temperature up to 200°C or higher. Plot the integrated emission intensity as a function of temperature to evaluate the thermal quenching behavior. A lower decrease in intensity at higher temperatures indicates better thermal stability.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for various this compound-based phosphors.

Table 1: Luminescent Properties of Eu²⁺-Doped this compound Phosphors

Host MaterialDopant Conc. (mol%)Excitation Peak (nm)Emission Peak (nm)FWHM (nm)External Quantum Efficiency (%)Reference
Ba₂SiO₄3~370~505~5766.84[1][8]
Ba₂SiO₄1~365~507--[10]
BaZnSiO₄-310, 350, 400502--[11]
Ba₃SiO₅-----[9]

Table 2: Luminescent Properties of Other Dopants in this compound Hosts

Host MaterialDopantExcitation Peak (nm)Emission Peak(s) (nm)ApplicationReference
Ba₂SiO₄Dy³⁺348478 (blue), 573 (yellow)White LEDs[12]
Ba₃CdSi₂O₈Ce³⁺UV, near-UV, blueRedRed-emitting phosphor[5]
Ba₃CdSi₂O₈Eu³⁺UV, near-UV, blueRedRed-emitting phosphor[5]
Ba₃CdSi₂O₈Dy³⁺UV, near-UV, blueBlue, yellow, redWhite-emitting phosphor[5]

Diagrams

experimental_workflow cluster_synthesis Phosphor Synthesis cluster_characterization Characterization cluster_application LED Application start Weighing of Precursors (BaCO₃, SiO₂, Eu₂O₃) mix Grinding and Mixing start->mix calcine First Sintering (Calcination) mix->calcine grind2 Intermediate Grinding calcine->grind2 sinter Second Sintering (Reduction Atmosphere) grind2->sinter final_grind Final Grinding sinter->final_grind xrd XRD (Crystal Structure) final_grind->xrd sem SEM (Morphology) final_grind->sem pl Photoluminescence (Excitation/Emission) final_grind->pl qe Quantum Efficiency final_grind->qe thermal Thermal Stability final_grind->thermal led LED Fabrication (Chip Coating) thermal->led test Device Testing led->test

Caption: Experimental workflow for synthesis and characterization.

energy_level_diagram cluster_excitation Excitation cluster_emission Emission ground_state 4f⁷ (⁸S₇/₂) Ground State excited_state 4f⁶5d¹ Excited State ground_state->excited_state Excitation excited_state->ground_state Emission exc Absorption (near-UV/Blue Photon) em Broadband Green Emission (~505 nm)

Caption: Energy level diagram for Eu²⁺ in Ba₂SiO₄.

References

Application of Barium Silicate in High-Temperature Ceramic Sealants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of barium silicate-based materials as high-temperature ceramic sealants. This compound glasses and glass-ceramics are critical materials for creating robust, hermetic seals in high-temperature applications such as solid oxide fuel cells (SOFCs), gas sensors, and other electrochemical devices.[1] Their desirable properties include high thermal stability, appropriate coefficient of thermal expansion (CTE), good mechanical strength, and low electrical conductivity.[1]

Key Properties and Compositions

This compound-based sealants are rarely pure BaO-SiO₂ systems. Their properties are tailored by the addition of other oxides to form multi-component glasses. Common additives include MgO, Al₂O₃, B₂O₃, SrO, and CaO, which act as glass formers, modifiers, or nucleating agents to control crystallization and optimize sealant performance.[1][2]

Data Summary of this compound-Based Sealant Systems

The following tables summarize key quantitative data from various studies on this compound-based sealant compositions.

Table 1: Thermal Properties of this compound-Based Glasses

Glass System (wt%)T_g (°C)T_s (°C)CTE (× 10⁻⁶ K⁻¹)Reference
(50-x)SiO₂–30BaO–20MgO–xAl₂O₃~700-750> 10008.2–9.9[3]
(50-x)SiO₂–30BaO–20MgO–xB₂O₃~650-700> 10008.2–9.9[3]
30SiO₂–20SrO–30BaO–10B₂O₃–5La₂O₃–5Al₂O₃ (mol%)584-650-11.4–12.0[2]
BaO-Al₂O₃-SiO₂-B₂O₃575-685-12.2-13.9[4]

T_g: Glass Transition Temperature; T_s: Softening Temperature; CTE: Coefficient of Thermal Expansion

Table 2: Mechanical and Electrical Properties of this compound-Based Sealants

PropertyValueTest ConditionsReference
Young's ModulusVaries with temperatureResonant Ultrasound Spectroscopy[5]
Poisson's RatioVaries with temperatureResonant Ultrasound Spectroscopy[5]
Bond Strengthup to 33 ± 7 MPa-[2]
Electrical Conductivity (AC)17.65–39.07 × 10⁻⁸ S/cm600 °C[2]
Volume Inherent Resistance1×10¹² Ω·cmNormal Temperature[6]
Bending Strength100 Kgf/cm²-[6]

Experimental Protocols

Detailed methodologies for the preparation and characterization of this compound-based ceramic sealants are provided below.

Protocol 1: Synthesis of this compound Glass Sealant

Objective: To synthesize a homogenous this compound-based glass by melt-quenching.

Materials:

  • High-purity oxide powders (e.g., BaO, SiO₂, MgO, Al₂O₃, B₂O₃)

  • Platinum or alumina crucible

  • High-temperature furnace (capable of reaching at least 1400°C)

  • Deionized water

  • Stainless steel or copper plate for quenching

Procedure:

  • Batch Calculation: Calculate the required weight of each oxide powder based on the desired glass composition (e.g., (50-x)SiO₂–30BaO–20MgO–xAl₂O₃).

  • Mixing: Thoroughly mix the powders in a mortar and pestle or a ball mill to ensure homogeneity.

  • Melting: Transfer the mixed powder into a crucible and place it in a high-temperature furnace. Heat the furnace to the melting temperature (typically 1300-1400°C) and hold for 2-4 hours to ensure complete melting and homogenization.

  • Quenching: Rapidly pour the molten glass onto a pre-cleaned, cool stainless steel or copper plate. Alternatively, quench the melt by pouring it into deionized water. This rapid cooling prevents crystallization and results in an amorphous glass.

  • Drying and Milling: If quenched in water, dry the resulting glass frit. Mill the glass into a fine powder (typically < 75 µm) for subsequent processing and characterization.

Protocol 2: Characterization of Thermal Properties

Objective: To determine the glass transition temperature (T_g), softening temperature (T_s), and coefficient of thermal expansion (CTE) of the synthesized glass.

Instrumentation:

  • Dilatometer

  • Differential Scanning Calorimeter (DSC)

Procedure for Dilatometry (CTE):

  • Sample Preparation: Press the glass powder into a pellet or a bar of suitable dimensions for the dilatometer. Sinter the pellet at a temperature slightly above T_g to achieve sufficient density.

  • Measurement: Place the sample in the dilatometer and heat at a controlled rate (e.g., 5 °C/min).[7] The dilatometer measures the change in length of the sample as a function of temperature.

  • Data Analysis: The CTE is calculated from the slope of the linear portion of the thermal expansion curve. The softening point can also be identified as the temperature at which the sample begins to deform under the dilatometer's push-rod.

Procedure for DSC (T_g):

  • Sample Preparation: Place a small amount of the glass powder (10-20 mg) into an alumina or platinum DSC pan.

  • Measurement: Heat the sample in the DSC at a controlled rate (e.g., 10 °C/min).

  • Data Analysis: The glass transition temperature (T_g) is determined from the onset of the endothermic shift in the heat flow curve.

Protocol 3: Evaluation of Sealing Performance

Objective: To assess the sealing integrity and chemical compatibility of the this compound sealant with relevant components (e.g., YSZ, metallic interconnects).

Materials:

  • Synthesized sealant powder

  • Substrates to be sealed (e.g., YSZ plates, Crofer 22 APU)

  • Screen printing or doctor blade setup

  • Tube furnace with controlled atmosphere capabilities

Procedure:

  • Slurry Preparation: Prepare a slurry by mixing the sealant powder with an organic binder and solvent.

  • Application: Apply the slurry onto the sealing surface of one substrate using screen printing, doctor blade, or manual painting.

  • Joining: Place the second substrate on top of the sealant layer to form a joint.

  • Binder Burnout and Sealing: Heat the assembly in a furnace with a slow heating rate (e.g., 2-5 °C/min) to allow for the burnout of the organic binder. Continue heating to the sealing temperature (typically 800-950°C) and hold for a specified duration (e.g., 1-10 hours) to allow the glass to flow and form a seal.[2]

  • Leak Rate Testing: After cooling, evaluate the hermeticity of the seal using a helium leak detector. A low leak rate indicates a successful seal.[8]

  • Interfacial Analysis: Section the sealed joint and examine the interface using Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) to assess chemical interactions and diffusion between the sealant and the substrates.[1]

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the application of this compound sealants.

experimental_workflow_sealant_synthesis cluster_synthesis Protocol 1: Sealant Synthesis start Start: High-Purity Oxides batching Batch Calculation & Mixing start->batching melting Melting (1300-1400°C) batching->melting quenching Quenching (Water or Metal Plate) melting->quenching milling Drying & Milling quenching->milling powder Fine Glass Powder milling->powder

Caption: Workflow for the synthesis of this compound glass sealant powder.

experimental_workflow_characterization_and_sealing cluster_characterization Protocol 2: Thermal Characterization cluster_sealing Protocol 3: Sealing Performance Evaluation powder Glass Powder dilatometry Dilatometry powder->dilatometry dsc DSC powder->dsc cte CTE & Ts dilatometry->cte tg Tg dsc->tg slurry Slurry Preparation application Sealant Application slurry->application joining Joining of Components application->joining sealing Heat Treatment (Binder Burnout & Sealing) joining->sealing leak_test Leak Rate Testing sealing->leak_test sem_eds Interfacial Analysis (SEM/EDS) sealing->sem_eds performance Seal Performance Data leak_test->performance sem_eds->performance powder2 Glass Powder powder2->slurry

Caption: Workflow for characterization and sealing performance evaluation.

logical_relationship_properties cluster_properties comp Glass Composition (BaO, SiO₂, Modifiers) structure Glass/Crystal Structure (Amorphous vs. Crystalline Phases) comp->structure influences properties Sealant Properties structure->properties performance Sealing Performance properties->performance determines cte CTE properties->cte tg_ts Tg / Ts properties->tg_ts mech Mechanical Strength properties->mech chem Chemical Stability properties->chem

Caption: Relationship between composition, structure, and sealant performance.

References

Application Notes and Protocols: Barium Silicate Glass-Ceramics for Solid Oxide Fuel Cells (SOFCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of barium silicate glass-ceramics as sealing materials in solid oxide fuel cells (SOFCs). The information compiled summarizes key properties, outlines detailed experimental protocols for synthesis and characterization, and visualizes the experimental workflow. This document is intended to serve as a valuable resource for researchers and scientists working on the development and optimization of SOFC technology.

Introduction to this compound Glass-Ceramics in SOFCs

Solid oxide fuel cells (SOFCs) are highly efficient energy conversion devices that operate at elevated temperatures, typically between 600 and 1000°C.[1] One of the critical challenges in the design and long-term stability of planar SOFCs is the need for robust sealing materials. These seals are essential to prevent the mixing of fuel and oxidant gases and to ensure the structural integrity of the stack.[1]

This compound glass-ceramics have emerged as promising sealant candidates due to their excellent thermal and chemical stability, high electrical resistance, and the ability to tailor their coefficient of thermal expansion (CTE) to match other SOFC components like the metallic interconnects and the electrolyte.[2][3] These materials are typically applied as a glass powder paste, which then undergoes a controlled crystallization process (ceramization) at the SOFC operating temperature to form a strong, hermetic seal.[1]

Key Properties of this compound Glass-Ceramics for SOFC Applications

The suitability of a this compound glass-ceramic for SOFC sealing applications is determined by a combination of its thermomechanical and electrical properties.

Data Presentation: Properties of Various this compound Glass-Ceramic Compositions

The following tables summarize key quantitative data for different this compound-based glass-ceramic compositions investigated for SOFC applications.

Composition (mol%) CTE (10⁻⁶ K⁻¹) T_g (°C) T_d (°C) Electrical Resistivity/Conductivity Reference
35 BaO, 15 CaO, 10 B₂O₃, 5 Al₂O₃, 35 SiO₂Stable CTE at 750°C---[4][5]
40.78 BaO, 4.36 CaO, 0.62 Al₂O₃, 0.83 B₂O₃, 47.41 SiO₂10.6 (25-640°C)646694-[6]
BaO-Al₂O₃-SiO₂ System---~10⁵ Ω·cm at 800°C
(50-x)SiO₂–30BaO–20MgO–xAl₂O₃(B₂O₃) (wt %)8.2–9.9---[2]
BaO-SrO-ZnO-SiO₂ System4.8 - 19.4---[7]
Commercially available (G018-311)---1x10⁻⁶ to 5x10⁻⁶ S·cm⁻¹ at 780°C[8]
BaO-CaO/MgO-SiO₂-Al₂O₃-B₂O₃ System11.2–11.6---[9]
Barium Silicates (general)10.5 - 15.4 (100-800°C)---[10]

Note: T_g refers to the glass transition temperature and T_d refers to the dilatometric softening temperature. Dashes indicate data not provided in the cited sources.

Leak Rate Data
Parameter Value
Leak Rate< 0.004 SCCM/cm
Reference[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound glass-ceramics for SOFC applications.

Synthesis of this compound Glass

This protocol describes the melt-quench technique, a common method for producing this compound glasses.[1]

Materials:

  • High-purity raw material powders (e.g., BaCO₃, SiO₂, Al₂O₃, B₂O₃, CaO, MgO)

  • Platinum or alumina crucible

  • High-temperature furnace

  • Deionized water or metal plates for quenching

  • Ball mill or mortar and pestle

Procedure:

  • Batch Calculation: Calculate the required weight of each raw material powder based on the desired final glass composition in mol% or wt%.

  • Mixing: Thoroughly mix the powders in a ball mill or with a mortar and pestle to ensure homogeneity.

  • Melting: Place the mixed powder in a crucible and transfer it to a high-temperature furnace. Heat the furnace to the melting temperature, typically in the range of 1300-1550°C, and hold for 1-2 hours to ensure complete melting and homogenization.

  • Quenching: Rapidly cool the molten glass to prevent crystallization. This can be achieved by pouring the melt into deionized water (to create a frit) or onto a steel plate.

  • Drying and Milling: If quenched in water, dry the resulting glass frit. Grind the bulk glass or frit into a fine powder using a ball mill or mortar and pestle. The resulting glass powder can be used for further processing and characterization.

Preparation of Glass-Ceramic Sealant

This protocol details the steps to prepare a glass-ceramic sealant for application and testing.

Materials:

  • Synthesized this compound glass powder

  • Organic binder (e.g., terpineol)

  • Substrates for joining (e.g., metallic interconnect, electrolyte)

  • Screen printer or brush

Procedure:

  • Paste Formulation: Mix the glass powder with an organic binder to form a homogenous paste with a suitable viscosity for application.

  • Application: Apply the paste onto the sealing surfaces of the SOFC components using screen printing or brushing to achieve a uniform thickness.

  • Joining: Assemble the components to be sealed.

  • Heat Treatment: Place the assembly in a furnace and subject it to a controlled heat treatment schedule. This typically involves:

    • A binder burnout stage at a lower temperature (e.g., 300-500°C).

    • A sintering and crystallization stage at a higher temperature, often corresponding to the SOFC operating temperature (e.g., 800-950°C), for a specific duration (e.g., 1-50 hours).[1][8]

    • Controlled heating and cooling ramps (e.g., 2-5°C/min) are crucial to avoid thermal shock and stress development.[8]

Characterization Techniques

The following are key experimental protocols for evaluating the properties of the synthesized glass-ceramics.

3.3.1 Thermal Analysis

  • Dilatometry for CTE, T_g, and T_d Measurement:

    • Prepare a cylindrical or rectangular sample of the glass or glass-ceramic by pressing the powder and sintering.[2]

    • Place the sample in a dilatometer.

    • Heat the sample at a constant rate (e.g., 2-5°C/min) in a controlled atmosphere (e.g., air).[2][8]

    • Record the change in length of the sample as a function of temperature.

    • The coefficient of thermal expansion (CTE) is calculated from the slope of the linear portion of the expansion curve.[2] The glass transition temperature (T_g) and dilatometric softening point (T_d) are determined from the inflection points in the curve.

  • Differential Scanning Calorimetry (DSC):

    • Place a small amount of the glass powder in an alumina or platinum crucible.

    • Heat the sample in the DSC instrument at a controlled rate (e.g., 10°C/min) in a specific atmosphere.

    • The resulting thermogram will show endothermic and exothermic peaks corresponding to the glass transition, crystallization, and melting events.

3.3.2 Structural and Microstructural Analysis

  • X-ray Diffraction (XRD):

    • Prepare a powder sample of the glass or glass-ceramic.

    • Mount the sample in the XRD instrument.

    • Scan the sample over a range of 2θ angles (e.g., 10-80°) to identify the crystalline phases present.[2] The amorphous nature of the glass will be indicated by a broad halo, while crystalline phases will produce sharp diffraction peaks.

  • Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX):

    • Prepare a cross-section of the sealed joint by cutting, mounting, and polishing the sample.

    • Coat the sample with a conductive material (e.g., gold or carbon) if it is not sufficiently conductive.

    • Examine the microstructure of the glass-ceramic and the interface with the adjoining SOFC components using SEM.[8]

    • Use EDX to perform elemental analysis across the interface to investigate diffusion and chemical interactions between the sealant and the other materials.[8]

3.3.3 Electrical Characterization

  • Electrochemical Impedance Spectroscopy (EIS):

    • Prepare a metal/glass-ceramic/metal sandwich sample.[8]

    • Place the sample in a test fixture with electrical contacts inside a furnace.

    • Heat the sample to the desired operating temperature (e.g., 380-780°C).[8]

    • Apply a small AC voltage over a range of frequencies and measure the impedance response.

    • The data can be fitted to an equivalent circuit model to determine the electrical conductivity of the glass-ceramic.[8] The evolution of conductivity over time can be monitored to study degradation processes.[8]

Visualizations

The following diagrams illustrate key workflows and relationships in the study of this compound glass-ceramics for SOFCs.

experimental_workflow cluster_synthesis Synthesis cluster_fabrication Seal Fabrication cluster_characterization Characterization Raw Materials Raw Materials Mixing Mixing Raw Materials->Mixing Melting Melting Mixing->Melting Quenching Quenching Melting->Quenching Glass Powder Glass Powder Quenching->Glass Powder Paste Formulation Paste Formulation Glass Powder->Paste Formulation Thermal Analysis (Dilatometry, DSC) Thermal Analysis (Dilatometry, DSC) Glass Powder->Thermal Analysis (Dilatometry, DSC) Structural Analysis (XRD) Structural Analysis (XRD) Glass Powder->Structural Analysis (XRD) Application Application Paste Formulation->Application Joining & Heat Treatment Joining & Heat Treatment Application->Joining & Heat Treatment Sealed Component Sealed Component Joining & Heat Treatment->Sealed Component Microstructural Analysis (SEM/EDX) Microstructural Analysis (SEM/EDX) Sealed Component->Microstructural Analysis (SEM/EDX) Electrical Analysis (EIS) Electrical Analysis (EIS) Sealed Component->Electrical Analysis (EIS)

Caption: Experimental workflow for this compound glass-ceramic sealants.

property_relationship Glass Composition Glass Composition Crystallization Behavior Crystallization Behavior Glass Composition->Crystallization Behavior Microstructure Microstructure Crystallization Behavior->Microstructure Thermomechanical Properties Thermomechanical Properties Microstructure->Thermomechanical Properties Electrical Properties Electrical Properties Microstructure->Electrical Properties Chemical Stability Chemical Stability Microstructure->Chemical Stability SOFC Performance & Durability SOFC Performance & Durability Thermomechanical Properties->SOFC Performance & Durability Electrical Properties->SOFC Performance & Durability Chemical Stability->SOFC Performance & Durability

Caption: Interrelationship of properties for SOFC glass-ceramic sealants.

References

Application Note: Characterization of Barium Silicate Thin Films using X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Barium silicate thin films are of significant interest in various technological fields, including electronics, optics, and protective coatings, owing to their desirable dielectric properties, thermal stability, and chemical inertness. The performance of these films is intrinsically linked to their elemental composition, chemical states, and surface morphology. This application note provides a detailed protocol for the characterization of this compound thin films using X-ray Photoelectron Spectroscopy (XPS) for chemical analysis and Scanning Electron Microscopy (SEM) for morphological evaluation. These techniques provide a comprehensive understanding of the film's properties, which is crucial for process optimization and quality control in research and industrial applications.

Experimental Protocols

A generalized workflow for the synthesis and characterization of this compound thin films is presented below. This involves substrate preparation, thin film deposition by Radio Frequency (RF) magnetron sputtering, and subsequent analysis by XPS and SEM.

experimental_workflow cluster_prep Sample Preparation cluster_dep Thin Film Deposition cluster_char Characterization sub_prep Substrate Cleaning (e.g., Si wafer, fused silica) ultrasonic_clean Ultrasonic Degreasing (Acetone, Isopropanol, DI Water) sub_prep->ultrasonic_clean drying Nitrogen Drying ultrasonic_clean->drying sputtering RF Magnetron Sputtering (this compound Target) drying->sputtering annealing Post-Deposition Annealing (Optional, for crystallization) sputtering->annealing xps_analysis XPS Analysis (Composition & Chemical States) annealing->xps_analysis sem_analysis SEM Analysis (Morphology & Thickness) annealing->sem_analysis

Figure 1: Overall experimental workflow for this compound thin film characterization.
Substrate Preparation

Proper substrate preparation is critical for the adhesion and quality of the deposited thin film.

  • Substrate Selection: Common substrates include single-crystal silicon wafers (e.g., Si(100)) or fused silica slides.

  • Cleaning: The substrates are sequentially cleaned in an ultrasonic bath with acetone, isopropanol, and deionized (DI) water for 10-15 minutes each to remove organic and particulate contaminants.

  • Drying: The cleaned substrates are dried using a high-purity nitrogen gas stream and immediately transferred to the deposition chamber to minimize recontamination.

Thin Film Deposition: RF Magnetron Sputtering

RF magnetron sputtering is a versatile physical vapor deposition (PVD) technique suitable for depositing insulating materials like this compound.

  • Target Material: A high-purity, hot-pressed this compound (e.g., BaSiO₃ or Ba₂SiO₄) target is used.

  • Sputtering System: A standard RF magnetron sputtering system is employed.

  • Deposition Parameters:

    • Base Pressure: The chamber is evacuated to a base pressure of less than 5 x 10⁻⁶ Torr.

    • Sputtering Gas: High-purity argon (Ar) is introduced into the chamber.

    • Working Pressure: The Ar pressure is maintained in the range of 5-20 mTorr during deposition.

    • RF Power: The RF power applied to the target can range from 50 to 200 W, depending on the desired deposition rate and film properties.

    • Substrate Temperature: The substrate temperature can be varied from room temperature to 600°C to influence the film's crystallinity and density.[1]

    • Target-Substrate Distance: A typical distance is 5-10 cm.

  • Post-Deposition Annealing (Optional): For amorphous films deposited at low temperatures, a post-deposition annealing step in a controlled atmosphere (e.g., air or oxygen) at temperatures ranging from 600°C to 900°C can be performed to induce crystallization.

XPS Analysis Protocol

XPS is used to determine the elemental composition and chemical bonding states at the surface of the thin film.

  • Instrumentation: An XPS system equipped with a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source and a hemispherical electron energy analyzer is used.[2]

  • Sample Handling: The sample is mounted on a standard XPS sample holder using conductive carbon tape.

  • Analysis Conditions:

    • Vacuum: The analysis chamber should be at a pressure of <10⁻⁸ Torr.

    • Survey Scan: A wide energy range scan (0-1200 eV) is performed to identify all elements present on the surface.

    • High-Resolution Scans: Detailed scans are acquired for the Ba 3d, Si 2p, and O 1s core levels to determine their chemical states and for accurate quantification.

    • Charge Neutralization: A low-energy electron flood gun is used to compensate for surface charging, which is common for insulating materials like this compound.

  • Data Analysis:

    • Energy Calibration: The binding energy scale is calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.[3]

    • Peak Fitting: The high-resolution spectra are fitted with Gaussian-Lorentzian functions after a Shirley background subtraction to deconvolve different chemical states.

    • Quantification: The elemental composition is calculated from the peak areas using relative sensitivity factors (RSFs).[2]

SEM Analysis Protocol

SEM is employed to visualize the surface morphology, including grain size and shape, and to measure the film thickness from cross-sectional images.

  • Instrumentation: A field-emission scanning electron microscope (FE-SEM) is used for high-resolution imaging.

  • Sample Preparation:

    • Surface Imaging: For top-down imaging, the sample may be used directly. For insulating films, a thin conductive coating (e.g., 5-10 nm of gold, platinum, or carbon) is applied via sputtering or evaporation to prevent charging under the electron beam.

    • Cross-Sectional Imaging: The sample is carefully cleaved to expose a cross-section of the film and substrate. The cleaved sample is then mounted vertically on an SEM stub and coated with a conductive layer.[4]

  • Imaging Conditions:

    • Accelerating Voltage: Typically in the range of 5-15 kV.

    • Working Distance: Optimized for high-resolution imaging, usually between 5 and 10 mm.

    • Detector: A secondary electron (SE) detector is used for topographical imaging, while a backscattered electron (BSE) detector can provide compositional contrast.

  • Data Analysis:

    • Grain Size Measurement: The average grain size is determined from the top-down SEM images using image analysis software (e.g., ImageJ) by applying a linear intercept or area-based method on multiple images.[5]

    • Film Thickness Measurement: The film thickness is measured directly from the cross-sectional images at several different locations to obtain an average value.[4][6]

Data Presentation & Interpretation

The combination of XPS and SEM provides a comprehensive characterization of the this compound thin films. The logical relationship between these techniques and the information they provide is illustrated below.

logical_relationship cluster_sample This compound Thin Film cluster_techniques Characterization Techniques cluster_info Derived Information sample Deposited Film xps XPS sample->xps sem SEM sample->sem composition Elemental Composition (Ba, Si, O, C) xps->composition chem_state Chemical States (Ba-O, Si-O, Ba-Si-O) xps->chem_state morphology Surface Morphology (Grain size, shape, defects) sem->morphology thickness Film Thickness sem->thickness

Figure 2: Logical relationship between characterization techniques and derived information.
XPS Quantitative Data

XPS analysis provides crucial information on the stoichiometry and chemical environment of the elements in the thin film. The binding energies of the core level electrons are sensitive to the local chemical state.

Core LevelChemical StateTypical Binding Energy (eV)Notes
Ba 3d₅/₂ Ba-O (in Silicate)779.0 - 780.0Lower binding energy component often attributed to the silicate network.[4]
BaCO₃780.5 - 781.0Often present on the surface due to air exposure.
Si 2p Si-O (in Silicate)102.0 - 103.0Binding energy can shift depending on the silicate structure (e.g., BaSiO₃ vs. Ba₂SiO₄).
SiO₂~103.5May be present as an interfacial layer or unreacted precursor.[7]
O 1s Silicate (Si-O-Ba)531.0 - 532.0Main peak corresponding to the this compound network.
SiO₂~533.0Associated with silicon dioxide.[3]
Carbonate (C-O)~531.5Overlaps with the main silicate peak, can be deconvoluted.
SEM Quantitative Data

SEM imaging allows for the quantification of key morphological features that influence the physical properties of the thin film.

ParameterTypical RangeMeasurement MethodInfluence on Properties
Film Thickness 50 nm - 1 µmCross-sectional SEMAffects optical, electrical, and mechanical properties.
Grain Size 20 nm - 500 nmTop-down SEM with image analysisInfluences surface roughness, density, and dielectric breakdown strength.[5]
Surface Roughness 1 - 20 nm (RMS)Can be estimated from SEM, but more accurately measured by AFM.Impacts optical scattering and device interface quality.

Conclusion

The combined application of XPS and SEM provides a powerful and comprehensive approach for the characterization of this compound thin films. XPS yields essential data on surface elemental composition and chemical states, which is vital for confirming stoichiometry and identifying contaminants. SEM provides direct visualization of the film's morphology, including grain structure and thickness, which are critical determinants of the film's physical and functional properties. The detailed protocols and data interpretation guidelines presented in this application note serve as a valuable resource for researchers and engineers working on the development and analysis of this compound thin films for advanced material applications.

References

Application Notes and Protocols for Photoluminescence in Rare-Earth-Doped Barium Silicate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of photoluminescent rare-earth-doped barium silicate phosphors. This class of materials is of significant interest for a range of applications, including solid-state lighting, displays, and biomedical imaging, owing to their stable and efficient luminescence properties.

Introduction to Rare-Earth-Doped this compound Phosphors

This compound (BaSiO₃, Ba₂SiO₄, etc.) serves as an excellent host material for rare-earth ions due to its stable crystal structure and high transparency. When doped with rare-earth elements such as Europium (Eu), Cerium (Ce), Terbium (Tb), and Dysprosium (Dy), these materials exhibit strong photoluminescence, with emission colors that can be tuned across the visible spectrum by selecting the appropriate dopant. The luminescence arises from the electronic transitions within the 4f and 5d orbitals of the rare-earth ions. These materials are promising for various applications, including in white light-emitting diodes (WLEDs).[1]

Photoluminescence Data of Rare-Earth-Doped this compound

The photoluminescent properties of this compound doped with various rare-earth elements are summarized in the tables below. These tables provide a comparative overview of key parameters such as excitation and emission wavelengths, optimal dopant concentrations, quantum yields, and luminescence lifetimes.

Table 1: Photoluminescence Properties of Eu²⁺ and Eu³⁺ Doped this compound

This compound HostDopantOptimal Dopant Conc. (mol%)Excitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (%)Luminescence LifetimeCIE Coordinates (x, y)Reference
Ba₂SiO₄Eu²⁺1.0250-450505---[2]
Ba₂SiO₄Eu²⁺-36550466.84 (external)--[3]
Ba₂SiO₄Eu³⁺5.0394611--(0.540, 0.340)[4][5]
Ba₂MgSi₂O₇Eu³⁺2.0294592, 612, 633--(0.611, 0.387)
Ba₉Y₂Si₆O₂₄Eu³⁺4.0 (in Y site)----Red emission[6]
Ba₉Y₂Si₆O₂₄Eu²⁺-----Green emission[6]

Table 2: Photoluminescence Properties of Ce³⁺, Tb³⁺, and Dy³⁺ Doped this compound

This compound HostDopantOptimal Dopant Conc. (mol%)Excitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (%)Luminescence LifetimeCIE Coordinates (x, y)Reference
Ba₂SiO₄Ce³⁺-VUV-UV408-~26 ns-[7]
Ba₂SiO₄:Mn²⁺Ce³⁺0-0.2UV384---[8]
Ba₂SiO₄Tb³⁺5.0230546--(0.330, 0.450)[4][5]
BaAlSi₅O₂N₇Tb³⁺1.0270544---[9]
Ba₂Al₂SiO₇Dy³⁺2.0-Blue and Yellow regions---[4]
Ba₂SiO₄Dy³⁺3.0348478, 573--Near white[10]

Experimental Protocols

Detailed methodologies for the synthesis of rare-earth-doped this compound phosphors are provided below. The most common and effective methods include solid-state reaction, sol-gel synthesis, and combustion synthesis.

Solid-State Reaction Method

This is a conventional and widely used method for the synthesis of ceramic materials.

Protocol for Ba₂SiO₄:Eu³⁺/Tb³⁺

  • Precursors: Barium carbonate (BaCO₃), silicon dioxide (SiO₂), and the respective rare-earth oxides (Eu₂O₃, Tb₄O₇) are used as starting materials.

  • Stoichiometric Weighing: Weigh the precursors in the desired stoichiometric ratio. For example, for Ba₁.₉₅RE₀.₀₅SiO₄ (where RE = Eu or Tb), the molar ratio would be 1.95:1:0.025 for BaCO₃:SiO₂:RE₂O₃/RE₄O₇.

  • Grinding: Thoroughly grind the mixture in an agate mortar for at least 30 minutes to ensure homogeneity.

  • Calcination:

    • Transfer the ground powder to an alumina crucible.

    • Place the crucible in a high-temperature furnace.

    • Heat the mixture to 400°C for 2 hours for initial calcination.

    • Increase the temperature to 900°C at a rate of 10°C/min and hold for 8 hours.

    • Cool the furnace down to room temperature at a rate of 10°C/min.

  • Final Grinding: After cooling, grind the final product to a fine powder.

Sol-Gel Synthesis

The sol-gel method offers better homogeneity and control over particle size at lower synthesis temperatures.

Protocol for Ba₂SiO₄:Eu³⁺

  • Precursors: Barium acetate (Ba(CH₃COO)₂), tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄), and europium chloride (EuCl₃) are used as starting materials.

  • Solution Preparation: Prepare separate solutions of the precursors in a suitable solvent (e.g., ethanol or deionized water) in the correct stoichiometric ratios.

  • Mixing and Gelation: Mix the solutions and stir at room temperature until a homogeneous gel is formed.

  • Drying: Dry the gel at 60°C to obtain a xerogel.

  • Calcination:

    • Calcine the xerogel at 450°C to form an intermediate barium carbonate phase.

    • Further, calcine at 1100°C to obtain the final barium orthosilicate phase.[5]

Combustion Synthesis

Combustion synthesis is a rapid and energy-efficient method for producing fine-particle phosphors.

Protocol for Rare-Earth Doped Lamp Phosphors

  • Precursors: Use the corresponding metal nitrates (e.g., Ba(NO₃)₂, Y(NO₃)₃, Eu(NO₃)₃) as oxidizers and a fuel such as urea (CO(NH₂)₂), carbohydrazide, or oxalyl dihydrazide.[9]

  • Solution Preparation: Prepare a concentrated aqueous solution containing stoichiometric amounts of the metal nitrates and the fuel. The fuel-to-oxidizer ratio is calculated based on the total oxidizing and reducing valencies of the components.

  • Combustion:

    • Rapidly heat the solution in a Pyrex dish in a preheated furnace at 400-500°C.

    • The solution will boil, undergo dehydration and foaming, and then ignite, leading to a rapid combustion process that forms the phosphor powder. The entire process is typically completed within 5 minutes.[9]

Visualization of Experimental Workflow and Photoluminescence Mechanism

The following diagrams, created using the DOT language, illustrate the experimental workflows and the fundamental mechanism of photoluminescence in rare-earth-doped phosphors.

Experimental_Workflow_Solid_State cluster_0 Preparation cluster_1 Reaction cluster_2 Final Product Precursors Weigh Precursors (BaCO₃, SiO₂, RE₂O₃) Grinding1 Homogeneous Grinding Precursors->Grinding1 Calcination High-Temperature Calcination Grinding1->Calcination Grinding2 Final Grinding Calcination->Grinding2 Phosphor RE-Doped Barium Silicate Phosphor Grinding2->Phosphor

Solid-State Reaction Workflow

Experimental_Workflow_Sol_Gel cluster_0 Preparation cluster_1 Gelation & Drying cluster_2 Sintering cluster_3 Final Product Precursors Prepare Precursor Solutions Mixing Mix Solutions Precursors->Mixing Gelation Gel Formation Mixing->Gelation Drying Dry to Xerogel Gelation->Drying Calcination Calcination Drying->Calcination Phosphor RE-Doped Barium Silicate Phosphor Calcination->Phosphor

Sol-Gel Synthesis Workflow

Photoluminescence_Mechanism cluster_excitation Excitation cluster_relaxation Relaxation cluster_emission Emission GS Ground State (4f) ES Excited State (5d or 4f) GS->ES Excitation ES->GS Emission ES->ES Non-radiative Relaxation Excitation Absorption of UV/Blue Photon NonRad Non-radiative Relaxation Emission Photon Emission (Visible Light)

Photoluminescence Mechanism

Characterization Techniques

To analyze the synthesized phosphors, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the material.

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the phosphor powders.

  • Photoluminescence (PL) Spectroscopy: To measure the excitation and emission spectra, which are crucial for determining the luminescent properties.

  • Quantum Yield Measurement: To quantify the efficiency of the conversion of absorbed photons to emitted photons.

  • Luminescence Lifetime Measurement: To determine the decay time of the luminescence, which is important for applications in displays and sensors.

By following these protocols and utilizing the provided data, researchers can effectively synthesize and characterize rare-earth-doped this compound phosphors for a variety of advanced applications.

References

Barium Silicate in Dental Materials: A Profile of Biocompatibility

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Barium silicate has emerged as a significant component in modern dental restorative materials, prized for its ability to impart radiopacity and enhance mechanical properties. As with any biomaterial intended for clinical use, a thorough understanding of its biocompatibility is paramount. These application notes provide a detailed overview of the current understanding of this compound's interaction with biological systems, drawing from studies on this compound and closely related calcium silicate-based dental materials. This document offers researchers and drug development professionals a compilation of quantitative data, detailed experimental protocols, and an exploration of the molecular signaling pathways that govern cellular responses to these materials.

Data Presentation: Biocompatibility Metrics

The biocompatibility of dental materials is assessed through a variety of in vitro assays that quantify cellular responses to material eluates or direct contact. The following tables summarize key quantitative data from studies on silicate-based dental materials, providing a comparative overview of their cytotoxic, genotoxic, and inflammatory potential.

Table 1: Cytotoxicity of Silicate-Based Dental Materials

Material/ComponentCell LineAssayExposure TimeConcentration/EluateResult (e.g., Cell Viability %)
Resin composite with 40 wt% this compoundNot SpecifiedProtein AdsorptionNot SpecifiedNot SpecifiedLower protein adsorption than unfilled resin[1]
Calcium Silicate-Based Cements (CSCs)Human Dental Pulp Stem Cells (hDPSCs)WST-17 daysVariousBio MTA+ and NeoMTA showed decreased cell viability[2]
Light-curable MTA-like material (with silica nanoparticles, no Bis-GMA)hDPSCsCCK-8Not Specified100% extractHigher cell viability compared to Bis-GMA containing material[3]
Methacrylate-based compositesHuman pulp-derived cellsNot SpecifiedNot SpecifiedUndiluted extractsReduced cell survival to 26% of control[4][5]

Table 2: Genotoxicity of Silicate-Based Dental Materials

Material/ComponentCell LineAssayExposure TimeConcentration/EluateResult (e.g., DNA Damage Index, Micronucleus Frequency)
Calcium Silicate-Based Cements (CSCs)Human peripheral blood lymphocytesMicronucleus (MN)72 hoursVariousMN frequency lower than positive control[2]
Bioactive Materials (ProRoot MTA, MTA Angelus, Biodentine, ACTIVA BioACTIVE, Predicta Bioactive)Monocyte/macrophage peripheral blood SC cell lineAlkaline Comet Assay24 and 48 hoursEluatesNo significant DNA damage[1]
TheraCal LC (resin-based calcium silicate)Monocyte/macrophage peripheral blood SC cell lineAlkaline Comet Assay24 and 48 hoursEluatesSignificant increase in DNA damage[1]

Table 3: Inflammatory Response to Silicate-Based Dental Materials

Material/ComponentCell LineCytokine MeasuredExposure TimeResult (e.g., pg/mL)
Calcium Silicate Cements (MTA and Biodentine)Human monocytesTNF-α, IL-1β, IL-6Not SpecifiedModulated cytokine secretion compared to control[6]
Silorane-based composite (Filtek™ Silorane)Human leukocytesIL-672 hours>18-fold increase compared to a methacrylate-based composite[7]
Calcium Silicate-Based Sealers (BioRoot RCS, ProRoot ES)Human Periodontal Ligament Stem Cells (PDLSCs)Pro- and Anti-inflammatory cytokines24 hoursDid not induce pro-inflammatory cytokines; promoted anti-inflammatory cytokine secretion[8]

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate and reproducible assessment of biocompatibility. The following sections provide methodologies for key experiments cited in the context of silicate-based dental materials.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the measurement of cell viability in response to eluates from this compound-containing dental materials using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

1. Preparation of Material Eluates: a. Prepare disc-shaped specimens of the this compound-containing dental material (e.g., 5 mm diameter, 2 mm thickness) according to the manufacturer's instructions. b. Sterilize the specimens using a suitable method that does not alter the material properties (e.g., ethylene oxide or gamma irradiation). c. Place the sterile specimens in a sterile culture medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM) at a surface area to volume ratio of 3 cm²/mL, following ISO 10993-12 standards. d. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂. e. Collect the culture medium, which now contains leachable components from the material. This is the 100% eluate. f. Prepare serial dilutions of the eluate (e.g., 50%, 25%, 12.5%) using fresh culture medium.

2. Cell Culture and Exposure: a. Seed human dental pulp stem cells (hDPSCs) or human gingival fibroblasts (HGFs) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment. b. Remove the existing culture medium and replace it with the prepared material eluates (100 µL/well). Include a negative control (fresh culture medium) and a positive control (e.g., 0.1% Triton X-100). c. Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.

3. MTT Assay Procedure: a. After the incubation period, remove the eluates from the wells. b. Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C. c. Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis: a. Calculate cell viability as a percentage of the negative control: Cell Viability (%) = (Absorbance of test group / Absorbance of negative control) x 100.

experimental_workflow cluster_prep Material Preparation cluster_culture Cell Culture & Exposure cluster_assay Biocompatibility Assays cluster_analysis Data Analysis & Conclusion prep Prepare this compound Material Discs sterilize Sterilize Discs prep->sterilize eluate Prepare Eluates (24h Incubation) sterilize->eluate expose Expose Cells to Eluates (24, 48, 72h) eluate->expose seed Seed Cells (e.g., hDPSCs) seed->expose cytotoxicity Cytotoxicity (MTT Assay) expose->cytotoxicity genotoxicity Genotoxicity (Comet Assay) expose->genotoxicity inflammation Inflammatory Response (ELISA) expose->inflammation analyze Analyze Data cytotoxicity->analyze genotoxicity->analyze inflammation->analyze interpret Interpret Results & Draw Conclusions analyze->interpret

General experimental workflow for assessing the biocompatibility of dental materials.
Protocol 2: Genotoxicity Assessment using the Alkaline Comet Assay

This protocol details the detection of DNA strand breaks in cells exposed to eluates from this compound-containing materials.

1. Preparation of Material Eluates and Cell Exposure: a. Prepare material eluates as described in Protocol 1. b. Culture a suitable cell line, such as human peripheral blood lymphocytes, to a sufficient density. c. Expose the cells to various concentrations of the material eluates for a defined period (e.g., 24 hours). Include negative and positive controls (e.g., hydrogen peroxide).

2. Comet Assay Procedure: a. Mix a small aliquot of the cell suspension (approximately 1 x 10⁴ cells) with 0.5% low-melting-point agarose at 37°C. b. Pipette the cell-agarose mixture onto a pre-coated microscope slide and allow it to solidify on a cold plate. c. Immerse the slides in a lysis solution (containing high salt and detergents) at 4°C for at least 1 hour to lyse the cells and unfold the DNA. d. Place the slides in an electrophoresis tank filled with an alkaline electrophoresis buffer (pH > 13) for 20 minutes to allow the DNA to unwind. e. Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes. f. Gently wash the slides with a neutralization buffer. g. Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

3. Visualization and Data Analysis: a. Visualize the slides using a fluorescence microscope. Damaged DNA will migrate from the nucleus, forming a "comet tail." b. Use image analysis software to quantify the extent of DNA damage. Common parameters include tail length, percentage of DNA in the tail, and tail moment (tail length × percentage of DNA in the tail). c. Compare the DNA damage in the test groups to the negative and positive controls.

Protocol 3: Inflammatory Response Assessment by ELISA

This protocol describes the quantification of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), released from immune cells in response to this compound material eluates.

1. Preparation of Material Eluates and Cell Culture: a. Prepare material eluates as described in Protocol 1. b. Culture a macrophage-like cell line (e.g., RAW 264.7) in a 24-well plate and allow the cells to adhere.

2. Cell Exposure and Supernatant Collection: a. Expose the cells to different concentrations of the material eluates for 24 hours. To mimic an inflammatory environment, cells can be co-stimulated with lipopolysaccharide (LPS). b. After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris. c. Store the supernatants at -80°C until analysis.

3. ELISA Procedure: a. Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6. b. Follow the manufacturer's instructions for the assay. This typically involves: i. Coating a 96-well plate with a capture antibody specific for the cytokine of interest. ii. Adding the collected cell culture supernatants and standards to the wells. iii. Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase). iv. Adding a substrate that reacts with the enzyme to produce a colorimetric signal. d. Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

4. Data Analysis: a. Generate a standard curve using the absorbance values of the known standards. b. Determine the concentration of the cytokines in the test samples by interpolating their absorbance values on the standard curve. c. Compare the cytokine levels in the test groups to the control groups.

Signaling Pathways in Biocompatibility

The interaction of dental materials with cells can trigger specific signaling pathways that dictate the cellular response, ranging from adaptation and repair to inflammation and apoptosis. While direct evidence for this compound is still emerging, studies on related silicate-based materials provide insights into the likely molecular mechanisms.

1. Mitogen-Activated Protein Kinase (MAPK) Pathway:

The MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. In the context of dental pulp cells, activation of the MAPK/ERK (extracellular signal-regulated kinase) pathway by silicate-based materials is often associated with odontogenic differentiation and the formation of reparative dentin[9][10].

MAPK_Pathway cluster_response Cellular Response material This compound (or its ions) receptor Cell Surface Receptor material->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus Translocation proliferation Proliferation nucleus->proliferation differentiation Differentiation (Odontogenesis) nucleus->differentiation survival Survival nucleus->survival

MAPK/ERK signaling pathway potentially activated by silicate-based materials.

2. Nuclear Factor kappa B (NF-κB) Pathway:

The NF-κB pathway is a key regulator of the inflammatory response. Its activation leads to the transcription of genes encoding pro-inflammatory cytokines. The modulation of this pathway by dental materials is a critical determinant of their inflammatory potential. Some studies on calcium silicate materials suggest they can attenuate the NF-κB pathway, leading to a reduced inflammatory response[1].

NFkB_Pathway Simplified NF-κB Signaling Pathway cluster_response Inflammatory Response material This compound (or its ions) receptor Toll-like Receptor (TLR) material->receptor adapter Adapter Proteins receptor->adapter ikk IKK Complex adapter->ikk ikb IκB ikk->ikb Phosphorylates & Degrades nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines

NF-κB signaling pathway in cellular inflammatory response.

Conclusion and Future Directions

The available evidence, largely drawn from studies on related calcium silicate materials, suggests that this compound-containing dental materials are likely to exhibit a good biocompatibility profile. However, there is a clear need for further research focused specifically on this compound to establish its precise cytotoxic, genotoxic, and inflammatory potential. Future studies should aim to provide direct quantitative data and explore the specific signaling pathways modulated by this compound in relevant oral cell types. Such research will be instrumental in optimizing the formulation of this compound-based dental materials to ensure both clinical efficacy and patient safety.

References

Application Notes and Protocols for High-Frequency Dielectric Properties of Barium Silicate Ceramics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the high-frequency dielectric properties of barium silicate ceramics, including detailed experimental protocols for their characterization. This compound-based ceramics are promising materials for a variety of high-frequency applications, such as substrates for microwave integrated circuits, resonators, and antennas, due to their tunable dielectric properties and often low dielectric loss.

High-Frequency Dielectric Properties of this compound and Related Ceramics

The high-frequency dielectric properties of this compound ceramics are crucial for their application in microwave and millimeter-wave technologies. The key parameters include the dielectric constant (εr), which determines the miniaturization factor of electronic components; the quality factor (Q × f), which is inversely proportional to the dielectric loss and indicates the efficiency of the material; and the temperature coefficient of resonant frequency (τf), which describes the stability of the material's properties with temperature changes.

The dielectric properties of this compound ceramics can be tailored by adjusting the Ba/Si ratio and by introducing various additives or forming composite materials. The following tables summarize the high-frequency dielectric properties of several this compound-based compositions as reported in the literature.

Table 1: Microwave Dielectric Properties of BaO-SiO₂ System Ceramics

CompositionSintering Temperature (°C)Dielectric Constant (εr)Quality Factor (Q × f) (GHz)Temperature Coefficient of Resonant Frequency (τf) (ppm/°C)
BaSi₂O₅12257.115,040-57.8
BaSi₂O₅12506.759,500-28
Ba₅Si₈O₂₁Not Specified7.3Not Specified+25.0
Ba₃Si₅O₁₃ (98.15 wt%) + BaSi₂O₅ (1.85 wt%)Not Specified7.5113,038-37.53
Ba₅Si₈O₂₁ (70.05 wt%) + Ba₃Si₅O₁₃ (29.95 wt%)Not Specified7.5113,038+3.95

Table 2: Microwave Dielectric Properties of Modified this compound Ceramics

CompositionSintering Temperature (°C)Dielectric Constant (εr)Quality Factor (Q × f) (GHz)Temperature Coefficient of Resonant Frequency (τf) (ppm/°C)
Ba₂CaMg₂Si₆O₁₇11707.623,574-66
Ba₂MgSi₂O₇12258.055,010-57.5
Ba₂MgSi₂O₇ + 3 wt.% BCB9508.128,920-56.6

Experimental Protocols

The accurate measurement of high-frequency dielectric properties is essential for material characterization and device design. Below are detailed protocols for common experimental techniques used to characterize this compound ceramics at microwave frequencies.

Protocol for Sample Preparation (Solid-State Reaction Method)

The solid-state reaction method is a conventional and widely used technique for synthesizing ceramic powders.

Materials:

  • High-purity BaCO₃ powder

  • High-purity SiO₂ powder

  • Deionized water

  • Ethanol or acetone

  • Polyvinyl alcohol (PVA) binder solution (e.g., 5 wt%)

Equipment:

  • Electronic balance

  • Ball mill with zirconia balls

  • Drying oven

  • High-temperature furnace

  • Sieve (e.g., 200 mesh)

  • Hydraulic press

  • Pellet die

Procedure:

  • Stoichiometric Weighing: Accurately weigh the starting powders (BaCO₃ and SiO₂) according to the desired molar ratio of the final this compound compound.

  • Milling: Place the weighed powders into a ball mill jar with zirconia balls and a suitable amount of ethanol or deionized water. Mill the mixture for a specified time (e.g., 12-24 hours) to ensure homogeneous mixing and particle size reduction.

  • Drying and Calcination: Dry the milled slurry in an oven at a low temperature (e.g., 80-120 °C) to evaporate the solvent. Transfer the dried powder to an alumina crucible and calcine it in a high-temperature furnace. The calcination temperature and duration will depend on the specific this compound phase being synthesized (e.g., 1000-1200 °C for several hours).

  • Re-milling: After calcination, the powder may be agglomerated. Re-mill the calcined powder for a shorter duration (e.g., 4-8 hours) to break up the agglomerates.

  • Granulation: Mix the fine powder with a PVA binder solution to facilitate pressing. Granulate the mixture by passing it through a sieve to obtain free-flowing granules.

  • Pressing: Press the granulated powder into pellets of the desired shape and size (e.g., cylindrical disks) using a hydraulic press and a pellet die. Apply a uniform pressure (e.g., 150-200 MPa).

  • Sintering: Place the green pellets in the furnace and heat them to the sintering temperature. The sintering temperature and holding time are critical parameters that affect the final density and microstructure of the ceramic (e.g., 1100-1400 °C for 2-4 hours). The heating and cooling rates should be controlled to avoid thermal shock and cracking.

Protocol for High-Frequency Dielectric Property Measurement (Hakki-Coleman Dielectric Resonator Method)

This method is widely used for accurate measurement of the dielectric constant and quality factor of low-loss dielectric materials in the microwave frequency range.

Equipment:

  • Vector Network Analyzer (VNA)

  • Two parallel conducting plates (e.g., silver-plated copper)

  • Coupling loops or antennas

  • Temperature chamber (for τf measurement)

  • Calibrated sample holder

Procedure:

  • Sample Preparation: Prepare a cylindrical ceramic sample with a high aspect ratio (diameter > height) and polished flat surfaces. The dimensions of the sample should be precisely measured.

  • System Calibration: Calibrate the VNA using a standard calibration kit (e.g., Short-Open-Load-Thru) over the desired frequency range.

  • Measurement Setup: Place the ceramic sample between the two parallel conducting plates. The coupling of the microwave signal to the resonator can be achieved through small loops or antennas. The coupling should be weak to minimize its effect on the resonant frequency and Q-factor.

  • Resonant Frequency Measurement: Sweep the frequency of the VNA and identify the resonant frequency (f₀) of the TE₀₁₁ mode, which is the fundamental resonant mode for this configuration. The resonant frequency will appear as a sharp dip in the transmission (S₂₁) or reflection (S₁₁) coefficient.

  • Quality Factor Measurement: Measure the 3 dB bandwidth (Δf) of the resonance peak. The unloaded quality factor (Qᵤ) can be calculated using the formula: Qᵤ = f₀ / Δf. The product Q × f is then calculated as Qᵤ × f₀.

  • Dielectric Constant Calculation: The dielectric constant (εr) can be calculated from the resonant frequency and the dimensions of the sample using specific formulas for the TE₀₁₁ mode in a dielectric resonator. This calculation often requires iterative numerical methods.

  • Temperature Coefficient of Resonant Frequency (τf) Measurement: Place the measurement setup inside a temperature chamber. Measure the resonant frequency at different temperatures over a specified range (e.g., 25 °C to 85 °C). The τf can be calculated using the formula: τf = (f₂ - f₁) / (f₁ * (T₂ - T₁)), where f₁ and f₂ are the resonant frequencies at temperatures T₁ and T₂ respectively.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound ceramics.

experimental_workflow cluster_synthesis Ceramic Synthesis (Solid-State Reaction) cluster_characterization High-Frequency Dielectric Characterization weighing Stoichiometric Weighing (BaCO₃, SiO₂) milling1 Ball Milling (24h) weighing->milling1 drying Drying (120°C) milling1->drying calcination Calcination (1100°C) drying->calcination milling2 Re-milling (4h) calcination->milling2 granulation Granulation with PVA milling2->granulation pressing Uniaxial Pressing (200 MPa) granulation->pressing sintering Sintering (1300°C) pressing->sintering resonator Dielectric Resonator (Hakki-Coleman) sintering->resonator Sintered Sample vna Vector Network Analyzer (VNA) vna->resonator measurement Measure S-parameters (f₀, Δf) resonator->measurement calculation Calculate εr, Q×f, τf measurement->calculation data_analysis_logic cluster_input Input Parameters cluster_output Material Properties composition Ceramic Composition (Ba/Si ratio, additives) process High-Frequency Dielectric Measurement composition->process synthesis Synthesis Conditions (Temp, Time) synthesis->process er Dielectric Constant (εr) qf Quality Factor (Q×f) tf Temp. Coefficient (τf) process->er process->qf process->tf

Barium Silicate in Radiation Shielding Glass: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of barium silicate as a key component in the formulation of radiation shielding glasses. This compound glasses offer a lead-free, transparent, and effective alternative for shielding against ionizing radiation in various applications, including medical imaging, nuclear facilities, and radiation therapy environments.

Introduction

This compound glasses are a class of materials that incorporate barium oxide (BaO) into a silica (SiO₂) glass network. The high atomic number and density of barium contribute significantly to the attenuation of gamma rays and X-rays, making these glasses effective for radiation shielding.[1][2] The addition of other oxides, such as boric oxide (B₂O₃), can further enhance the glass-forming ability, chemical durability, and thermal stability.[1][3] This document outlines the synthesis, characterization, and radiation shielding properties of various this compound glass compositions.

Quantitative Data Summary

The following tables summarize the physical and radiation shielding properties of various this compound glass systems reported in the literature.

Table 1: Physical Properties of Barium-Containing Silicate Glass Systems.

Glass System Composition (mol%)Density (g/cm³)Molar Volume (cm³/mol)Reference
60B₂O₃–5Na₂O–5PbO–25SiO₂–5BaO4.275-[4]
60B₂O₃–5Na₂O–5PbO–20SiO₂–10BaO4.438-[4]
60B₂O₃–5Na₂O–5PbO–15SiO₂–15BaO4.601-[4]
60B₂O₃–5Na₂O–5PbO–10SiO₂–20BaO4.764-[4]
xBaO:(80-x)B₂O₃:20RHA (x=30 wt%)--[5]
xBaO:(80-x)B₂O₃:20RHA (x=35 wt%)--[5]
xBaO:(80-x)B₂O₃:20RHA (x=40 wt%)--[5]
xBaO:(80-x)B₂O₃:20RHA (x=45 wt%)--[5]
5B₂O₃-40SiO₂-30Al₂O₃-25BaO3.798-[6]
5B₂O₃-40SiO₂-27Al₂O₃-28BaO3.867-[6]
5B₂O₃-40SiO₂-24Al₂O₃-31BaO3.921-[6]
5B₂O₃-40SiO₂-21Al₂O₃-34BaO3.957-[6]
10SiO₂-10B₂O₃-40SrO-40ZrO₂5.84-[7][8]
10SiO₂-10B₂O₃-30SrO-10ZrO₂-40BaO6.32-[7][8]

RHA: Rice Husk Ash

Table 2: Radiation Shielding Properties of Barium-Containing Silicate Glass Systems.

Glass System Composition (mol%)Photon Energy (MeV)Linear Attenuation Coefficient (LAC) (cm⁻¹)Half Value Layer (HVL) (cm)Mean Free Path (MFP) (cm)Reference
60B₂O₃–5Na₂O–5PbO–25SiO₂–5BaO0.2451.425--[4]
60B₂O₃–5Na₂O–5PbO–20SiO₂–10BaO0.2451.486--[4]
60B₂O₃–5Na₂O–5PbO–15SiO₂–15BaO0.2451.546--[4]
60B₂O₃–5Na₂O–5PbO–10SiO₂–20BaO0.2451.607--[4]
40 wt% Quartz Sand, 40 wt% BaCO₃0.6620.234--[9]
5B₂O₃-40SiO₂-21Al₂O₃-34BaO0.015 - 15Varies with energyVaries with energyVaries with energy[6]
10SiO₂-10B₂O₃-30SrO-10ZrO₂-40BaO0.0595 - 1.332Varies with energyVaries with energyVaries with energy[8]

Experimental Protocols

Protocol for Synthesis of this compound Glass

This protocol details the conventional melt-quenching technique for fabricating this compound glasses.[4][5][10]

Materials:

  • High purity (≥99.9%) chemical powders: Silicon Dioxide (SiO₂), Barium Carbonate (BaCO₃) or Barium Oxide (BaO), Boric Acid (H₃BO₃) or Boron Oxide (B₂O₃), and other desired metal oxides.

  • Alumina or Platinum crucibles

  • High-temperature furnace (capable of reaching at least 1400°C)

  • Stainless steel mold (pre-heated)

  • Annealing furnace

  • Analytical balance

Procedure:

  • Batch Calculation: Calculate the required weight of each raw material to achieve the desired molar composition of the glass.

  • Mixing: Accurately weigh the chemical powders and thoroughly mix them in a crucible to ensure homogeneity.

  • Melting: Place the crucible containing the mixture into a high-temperature furnace. The melting temperature will vary depending on the composition but is typically in the range of 1100-1400°C.[5][11] The melting duration is usually 2-4 hours to ensure a homogenous melt.[5][9]

  • Quenching: Quickly pour the molten glass into a pre-heated stainless steel mold to form the desired shape (e.g., disc or slab). This rapid cooling prevents crystallization.

  • Annealing: Immediately transfer the glass sample to an annealing furnace set at a temperature near the glass transition temperature (typically 400-600°C). Hold at this temperature for several hours to relieve internal stresses, then slowly cool to room temperature.

  • Cutting and Polishing: Cut and polish the annealed glass samples to achieve the desired dimensions and optically smooth surfaces for characterization.

Protocol for Radiation Shielding Characterization

This protocol describes the experimental setup and procedure for measuring the gamma-ray attenuation properties of the prepared glass samples.[12]

Equipment:

  • Gamma-ray source(s) (e.g., ¹³⁷Cs, ⁶⁰Co, ²⁴¹Am)[4][10][12]

  • High-purity Germanium (HPGe) or NaI(Tl) scintillation detector[4][12][13]

  • Lead collimator

  • Multi-channel analyzer (MCA)

  • Glass sample of known thickness

  • Data acquisition system

Procedure:

  • Background Measurement: Record the background radiation spectrum without any source or sample present.

  • Incident Intensity (I₀) Measurement: Place the gamma-ray source in front of the detector at a fixed distance. Use a lead collimator to ensure a narrow beam of photons reaches the detector. Record the spectrum for a sufficient time to obtain good statistics for the full energy peak. The area under this peak represents the incident intensity (I₀).

  • Transmitted Intensity (I) Measurement: Place the prepared glass sample between the source and the detector, ensuring it is perpendicular to the photon beam. Record the spectrum for the same duration as the I₀ measurement. The area under the full energy peak in this spectrum represents the transmitted intensity (I).

  • Data Analysis:

    • Linear Attenuation Coefficient (LAC, µ): Calculate the LAC using the Beer-Lambert law: µ = (1/x) * ln(I₀/I) where 'x' is the thickness of the glass sample.

    • Mass Attenuation Coefficient (MAC, µm): Calculate the MAC by dividing the LAC by the density (ρ) of the glass: µm = µ / ρ

    • Half-Value Layer (HVL): Calculate the thickness of the material required to reduce the initial radiation intensity by half: HVL = 0.693 / µ

    • Mean Free Path (MFP): Calculate the average distance a photon travels before interacting with the material: MFP = 1 / µ

Visualizations

The following diagrams illustrate the key processes and relationships in the study of this compound radiation shielding glasses.

experimental_workflow cluster_synthesis Glass Synthesis cluster_characterization Characterization s1 Raw Material Weighing & Mixing s2 Melting (1100-1400°C) s1->s2 s3 Quenching s2->s3 s4 Annealing s3->s4 s5 Cutting & Polishing s4->s5 c1 Density Measurement s5->c1 c2 Radiation Source & Detector Setup s5->c2 c3 Measure I₀ (without sample) c2->c3 c4 Measure I (with sample) c2->c4 c5 Data Analysis (LAC, MAC, HVL, MFP) c3->c5 c4->c5

Experimental workflow for synthesis and characterization.

composition_property_relationship cluster_composition Compositional Factors cluster_properties Shielding Properties comp1 ↑ BaO Content prop1 ↑ Density comp1->prop1 prop2 ↑ Effective Atomic Number (Zeff) comp1->prop2 comp2 ↑ Heavy Metal Oxides (e.g., PbO, Bi₂O₃) comp2->prop1 comp2->prop2 prop3 ↑ Linear/Mass Attenuation Coefficient prop1->prop3 prop2->prop3 prop4 ↓ Half-Value Layer (HVL) prop3->prop4 prop5 ↓ Mean Free Path (MFP) prop3->prop5

Compositional influence on shielding properties.

References

Application Notes and Protocols for Flux Growth of Single Crystal Barium Silicate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of single crystal barium silicate (BaSiO₃) and related phases using the flux growth method. This technique is particularly advantageous for growing high-quality crystals of materials with high melting points or those that melt incongruently. The resulting single crystals are essential for a variety of research applications, including structural analysis, physical property measurements, and as substrates for thin-film growth.

I. Introduction to the Flux Growth Method

The flux growth method is a solution growth technique where a molten salt, known as the flux, is used as a solvent to dissolve the constituent components of the desired crystal at a temperature below the crystal's melting point.[1] By slowly cooling the saturated solution, supersaturation is induced, leading to the nucleation and growth of single crystals.[1]

Key Advantages:

  • Lower Growth Temperatures: Enables crystal growth at temperatures significantly lower than the melting point of the target material, which is crucial for materials with very high melting points or those that decompose before melting.[2]

  • High-Quality Crystals: The slow cooling rates facilitate the growth of well-formed, high-quality crystals with low defect densities.[1]

  • Versatility: A wide variety of inorganic compounds can be used as fluxes, allowing for the growth of a diverse range of crystalline materials.[3]

II. Experimental Protocols

A. Precursor Materials and Preparation

High-purity starting materials are critical for obtaining high-quality single crystals.

Table 1: Precursor Materials and Molar Ratios

Component Chemical Formula Purity Typical Molar Ratio (Solute:Flux) Notes
Barium Source BaCO₃ or BaO≥ 99.9%1 (as BaO)BaCO₃ is often preferred as it is less hygroscopic than BaO. It will decompose to BaO in situ at high temperatures.
Silicon Source SiO₂≥ 99.9%1 (as SiO₂)Fumed silica or high-purity quartz powder can be used.
Flux BaCl₂ or a eutectic mixture (e.g., BaCl₂-KCl)≥ 99.5%10 - 50The choice of flux is critical. BaCl₂ has been used for the growth of other barium-containing compounds.[4] A eutectic mixture can lower the melting point of the flux system.

Preparation Steps:

  • Drying: Dry all precursor powders in an oven at 120 °C for at least 4 hours to remove any adsorbed moisture.

  • Weighing: Accurately weigh the precursor materials according to the desired molar ratios.

  • Mixing: Thoroughly grind the powders together in an agate mortar and pestle for at least 30 minutes to ensure a homogeneous mixture.

B. Furnace Setup and Growth Program

A programmable high-temperature box or tube furnace is required for the flux growth process. A platinum crucible is the preferred container due to its high melting point and chemical inertness to most molten fluxes.[5]

Table 2: Experimental Parameters for Crystal Growth

Parameter Typical Value/Range Notes
Crucible Platinum (Pt)Ensure the crucible is clean and free of contaminants.
Soaking Temperature 1100 - 1300 °CThis should be high enough to ensure complete dissolution of the solute in the flux. Consulting the BaO-SiO₂ phase diagram is recommended.[6][7]
Soaking Time 10 - 24 hoursAllows for the homogenization of the melt.
Cooling Rate 1 - 5 °C/hourA slow cooling rate is crucial for the growth of large, high-quality crystals.[1]
Final Temperature 700 - 900 °CThe temperature at which the furnace is turned off. This should be below the solidification point of the flux.

Furnace Program:

  • Place the mixed powders into a platinum crucible. A loose-fitting platinum lid can be used to minimize flux evaporation.

  • Place the crucible in the center of the furnace.

  • Heat the furnace to the soaking temperature at a rate of 100-200 °C/hour.

  • Hold at the soaking temperature for the specified duration.

  • Cool the furnace slowly at the desired cooling rate to the final temperature.

  • Turn off the furnace and allow it to cool to room temperature.

C. Crystal Harvesting and Cleaning

Once the furnace has cooled, the single crystals must be separated from the solidified flux.

Protocol:

  • Mechanical Separation: Carefully remove the solidified mass from the platinum crucible. In some cases, the crystals may be large enough to be mechanically separated from the flux matrix.

  • Solvent Leaching: Place the solidified mass into a beaker with a suitable solvent to dissolve the flux without affecting the this compound crystals. For a BaCl₂ flux, hot deionized water is an effective solvent.

  • Washing: Repeatedly wash the extracted crystals with deionized water and then with ethanol to remove any residual flux.

  • Drying: Dry the cleaned crystals in an oven at a low temperature (e.g., 80 °C).

III. Visualizations

A. Experimental Workflow

experimental_workflow cluster_prep Precursor Preparation cluster_growth Crystal Growth cluster_harvest Crystal Harvesting start Start: High-Purity Precursors (BaCO₃, SiO₂, BaCl₂) weigh Weigh Precursors start->weigh mix Homogeneous Mixing (Grinding) weigh->mix load Load into Pt Crucible mix->load heat Heating to Soaking Temp (1100-1300 °C) soak Soaking (10-24 h) heat->soak cool Slow Cooling (1-5 °C/h) soak->cool separate Separate Crystals from Flux (Leaching with DI Water) cool->separate wash Wash Crystals (DI Water & Ethanol) separate->wash dry Dry Crystals wash->dry end End: Single Crystal This compound dry->end

Experimental workflow for flux growth of this compound.
B. Factors Influencing Crystal Quality

crystal_quality_factors crystal_quality Single Crystal Quality (Size, Purity, Perfection) cooling_rate Cooling Rate cooling_rate->crystal_quality soaking_temp Soaking Temperature soaking_temp->crystal_quality soaking_time Soaking Time soaking_time->crystal_quality precursor_purity Precursor Purity precursor_purity->crystal_quality flux_composition Flux Composition flux_composition->crystal_quality solute_flux_ratio Solute:Flux Ratio solute_flux_ratio->crystal_quality

Key factors influencing the quality of grown crystals.

IV. Characterization

After successful growth and harvesting, the this compound crystals should be thoroughly characterized to confirm their phase, structure, and quality.

  • Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure, lattice parameters, and phase purity.

  • Powder X-ray Diffraction (PXRD): To confirm the bulk phase purity of the crystalline product.

  • Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS): To observe the crystal morphology and to confirm the elemental composition and homogeneity.

V. Safety Considerations

  • High Temperatures: The furnace operates at very high temperatures. Appropriate personal protective equipment (PPE), such as heat-resistant gloves and safety glasses, must be worn.

  • Chemical Handling: Barium compounds are toxic. Handle BaCO₃ and BaCl₂ powders in a well-ventilated area or a fume hood, and wear gloves and a dust mask to avoid inhalation or skin contact.

  • Crucible Handling: Platinum crucibles become very brittle after high-temperature use. Handle them with care to avoid damage.

By following these detailed application notes and protocols, researchers can establish a solid foundation for the successful growth of single crystal this compound, enabling further investigation into its properties and potential applications.

References

Troubleshooting & Optimization

How to prevent phase separation in barium silicate glass

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing phase separation in barium silicate glass during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is phase separation in this compound glass and why is it a concern?

Phase separation is a phenomenon where a homogenous glass melt separates into two or more amorphous phases with different chemical compositions and properties upon cooling. In this compound glasses, this often results in a silica-rich phase and a barium-rich phase. This is a concern because it can lead to undesirable properties such as opacity, reduced mechanical strength, and decreased chemical durability, which can compromise experimental results and the performance of glass-derived products.[1][2][3]

Q2: What are the primary factors that induce phase separation in this compound glass?

The primary factors inducing phase separation are:

  • Glass Composition: The ratio of barium oxide (BaO) to silicon dioxide (SiO2) is a critical factor. Barium oxide acts as a network modifier, and high concentrations can disrupt the silica network, leading to immiscibility.[4][5][6] The ionic field strength of the modifier cation plays a significant role, with BaO promoting phase separation.[3]

  • Thermal History: The cooling rate of the glass melt significantly influences the kinetics of phase separation. Slow cooling provides more time for the atoms to rearrange and form separate phases. Similarly, holding the glass within a specific temperature range (the immiscibility range) can promote the growth of these separate phases.[1][2]

Q3: How can I prevent phase separation through compositional modifications?

Phase separation can be controlled by carefully adjusting the glass composition. The key is to operate outside the miscibility gap of the glass system. While a precise phase diagram for the BaO-SiO2 system is complex, the general strategies are:

  • Control the BaO/SiO2 Ratio: Keeping the barium oxide concentration below the level that induces immiscibility is crucial.

  • Add a Third Component: Introducing other oxides can increase the miscibility of the primary components. Common additives include:

    • Alumina (Al2O3): Acts as a network former and can suppress phase separation by creating a more interconnected and stable glass network.[7][8]

    • Zirconia (ZrO2): Can act as a network former and has been shown to inhibit spinodal phase separation.[9][10]

    • Phosphorus Pentoxide (P2O5): Can act as a nucleating agent to promote controlled crystallization into a glass-ceramic rather than amorphous phase separation.[11][12][13]

Troubleshooting Guide

Problem 1: My this compound glass appears opaque or opalescent after cooling.

  • Possible Cause: This is a classic sign of phase separation. The different refractive indices of the separated phases cause light scattering, leading to a cloudy appearance.

  • Solutions:

    • Modify the Composition:

      • Decrease the BaO content in your formulation.

      • Introduce a homogenizing agent like Al2O3 (typically 1-5 mol%).

    • Adjust the Thermal Treatment:

      • Increase the cooling rate. Quenching the melt rapidly can "freeze" the glass in a homogeneous state before phase separation can occur.

      • Avoid holding the glass in the temperature range where phase separation is most likely to occur. This range is typically between the glass transition temperature (Tg) and the liquidus temperature.

Problem 2: My glass has poor mechanical strength and fractures easily.

  • Possible Cause: Phase separation can create internal stresses at the boundaries of the different phases, weakening the overall structure.

  • Solutions:

    • Incorporate Additives: Adding ZrO2 can improve the mechanical properties of the glass.

    • Promote Controlled Crystallization: Instead of amorphous phase separation, the addition of a nucleating agent like P2O5 can lead to the formation of a fine-grained glass-ceramic with superior mechanical properties.[12][14]

Problem 3: I observe unexpected peaks in my X-ray Diffraction (XRD) pattern.

  • Possible Cause: While phase separation itself involves amorphous phases and won't be directly detected by XRD, it can sometimes precede or be accompanied by crystallization. The unexpected peaks may correspond to crystalline barium silicates.

  • Solutions:

    • Correlate with Thermal Analysis: Use Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) to identify crystallization temperatures (Tc).

    • Adjust Heat Treatment: Modify your annealing or heat treatment schedule to avoid temperatures that promote crystallization.

    • Refine Composition: The presence of certain impurities or an incorrect BaO/SiO2 ratio can lower the crystallization temperature. Ensure high-purity raw materials and a well-controlled composition.

Data Presentation

Table 1: Effect of Additives on Phase Separation Tendency in Silicate Glasses

AdditiveTypical Concentration (mol%)Primary RoleEffect on Phase Separation
Alumina (Al2O3)1 - 5Network FormerSuppresses phase separation
Zirconia (ZrO2)1 - 4Network Former/ModifierInhibits spinodal decomposition
Phosphorus Pentoxide (P2O5)1 - 3Nucleating AgentPromotes controlled crystallization

Experimental Protocols

1. Protocol for Preparation of Homogeneous this compound Glass

  • Batching: Weigh high-purity raw materials (e.g., BaCO3, SiO2) in the desired molar ratio. Mix thoroughly in a planetary ball mill for at least 30 minutes to ensure homogeneity.

  • Melting:

    • Use a platinum crucible to avoid contamination.

    • Heat the batch in a furnace to 1600°C for 6 hours.[15]

    • To improve homogeneity, the molten glass can be roller quenched, crushed, and re-melted at 1600°C.[15]

  • Quenching: Pour the molten glass onto a pre-heated steel or graphite plate to form a patty. This rapid cooling helps to prevent phase separation and crystallization.

  • Annealing: Transfer the glass patty to an annealing furnace set at a temperature just below the glass transition temperature (Tg), typically around 650°C for some compositions.[15] Hold for at least 1 hour to relieve internal stresses, then cool slowly to room temperature.

2. Protocol for Characterizing Phase Separation using Scanning Electron Microscopy (SEM)

  • Sample Preparation: Cut a small piece of the glass sample. For cross-sectional analysis, fracture the sample.

  • Etching (Optional but Recommended): To enhance the visibility of the phase-separated microstructure, etch the surface with a dilute hydrofluoric acid (HF) solution (e.g., 2% HF for 30-60 seconds). Extreme caution must be exercised when handling HF.

  • Coating: Sputter-coat the sample with a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.

  • Imaging: Observe the sample in the SEM. Phase-separated regions will appear with different contrast due to compositional differences (backscattered electron imaging) or topographical differences after etching (secondary electron imaging).

Visualizations

experimental_workflow Experimental Workflow for this compound Glass Synthesis and Characterization cluster_synthesis Glass Synthesis cluster_characterization Characterization cluster_troubleshooting Troubleshooting batching Batching Raw Materials mixing Thorough Mixing batching->mixing melting Melting (1600°C) mixing->melting quenching Rapid Quenching melting->quenching annealing Annealing (~650°C) quenching->annealing visual Visual Inspection (Opacity) annealing->visual sem SEM Analysis annealing->sem xrd XRD Analysis annealing->xrd dta DTA/DSC Analysis annealing->dta phase_sep Phase Separation Detected visual->phase_sep Opaque Glass sem->phase_sep Microstructure Observed modify_comp Modify Composition phase_sep->modify_comp adjust_thermal Adjust Thermal Treatment phase_sep->adjust_thermal

Caption: Workflow for synthesizing and characterizing this compound glass, including troubleshooting steps for phase separation.

logical_relationship Logical Relationships in Preventing Phase Separation cluster_factors Factors Promoting Phase Separation cluster_prevention Prevention Strategies cluster_outcome Desired Outcome high_bao High BaO Content add_al2o3 Add Al2O3 high_bao->add_al2o3 mitigated by add_zro2 Add ZrO2 high_bao->add_zro2 mitigated by control_comp Control BaO/SiO2 Ratio high_bao->control_comp counteracted by slow_cooling Slow Cooling Rate rapid_quench Rapid Quenching slow_cooling->rapid_quench counteracted by homogeneous_glass Homogeneous, Transparent Glass add_al2o3->homogeneous_glass add_zro2->homogeneous_glass rapid_quench->homogeneous_glass control_comp->homogeneous_glass

References

Optimizing calcination temperature for barium silicate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of barium silicate, with a focus on optimizing the calcination temperature in solid-state reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the solid-state synthesis of this compound?

A1: The most common starting materials for the solid-state synthesis of this compound are barium carbonate (BaCO₃) and silicon dioxide (SiO₂). These precursors are chosen for their stability, availability, and reactivity at high temperatures. The stoichiometry of the reactants determines the final this compound phase.

Q2: Which phases of this compound can be synthesized, and how is the stoichiometry controlled?

A2: Several phases of this compound can be synthesized by controlling the molar ratio of the BaO and SiO₂ precursors. The two most common phases are barium metasilicate (BaSiO₃) and barium orthosilicate (Ba₂SiO₄). To synthesize BaSiO₃, a 1:1 molar ratio of BaCO₃ to SiO₂ is used. For Ba₂SiO₄, a 2:1 molar ratio of BaCO₃ to SiO₂ is required.

Q3: What is the general range for calcination temperature in this compound synthesis?

A3: The calcination temperature for this compound synthesis can vary depending on the desired phase, precursor particle size, and reaction time. Generally, the formation of this compound phases occurs at temperatures between 800°C and 1400°C. Lower temperatures may lead to incomplete reactions, while excessively high temperatures can cause sintering and melting.

Q4: How does calcination temperature affect the final product?

A4: Calcination temperature is a critical parameter that influences several aspects of the final product:

  • Phase Purity: The temperature must be high enough to overcome the activation energy of the reaction and ensure complete conversion to the desired this compound phase.

  • Crystallinity: Higher temperatures generally lead to better crystallinity.

  • Particle Size: Increased calcination temperatures promote grain growth, resulting in larger particle sizes.[1]

  • Morphology: The temperature can affect the shape and agglomeration of the synthesized particles.

Q5: What are the common intermediate phases that can form during the synthesis?

A5: During the solid-state reaction between BaCO₃ and SiO₂, various intermediate this compound phases may form before the final desired product is obtained. For instance, when targeting Ba₂SiO₄, BaSiO₃ might form as an intermediate. The presence of these intermediates is highly dependent on the reaction temperature and duration. In the synthesis of barium aluminosilicate, different forms of this compound act as intermediate steps between 650 and 950 °C.[2]

Troubleshooting Guide

Problem ID Issue Potential Causes Suggested Solutions
PP-01 XRD analysis shows unreacted BaCO₃ and/or SiO₂. 1. Insufficient Calcination Temperature or Time: The reaction has not reached completion. 2. Inhomogeneous Mixing of Precursors: Poor contact between reactant particles is hindering the reaction. 3. Large Precursor Particle Size: A low surface area-to-volume ratio is slowing down the reaction rate.1. Increase the calcination temperature or duration based on the data in Table 1. 2. Improve precursor mixing using techniques like ball milling. 3. Use finer precursor powders to increase the reactive surface area.
PP-02 The desired this compound phase is present, but with other silicate phases (e.g., BaSiO₃ present when Ba₂SiO₄ is the target). 1. Incorrect Stoichiometry: An error in the initial weighing of precursors. 2. Incomplete Reaction: The reaction was stopped before reaching thermodynamic equilibrium; the other phase is an intermediate.1. Carefully re-verify the molar ratios of the starting materials. 2. Increase the calcination temperature or time to promote the formation of the thermodynamically stable phase. A second calcination step after intermediate grinding can also be beneficial.
PP-03 The final product is heavily sintered and difficult to grind. 1. Excessively High Calcination Temperature: The temperature was too close to the melting point of the product. 2. Prolonged Dwell Time: The sample was held at a high temperature for too long.1. Reduce the peak calcination temperature. Refer to phase diagrams to stay well below the melting point. 2. Decrease the dwell time at the maximum temperature.
PP-04 XRD peaks are broad, indicating low crystallinity. 1. Insufficient Calcination Temperature or Time: The material has not had enough thermal energy or time to form a well-defined crystal lattice. 2. Rapid Cooling: Quenching the sample can sometimes lock in a less crystalline state.1. Increase the calcination temperature or duration. 2. Implement a slower cooling rate in the furnace program to allow for better crystal formation.

Data Presentation

Table 1: Effect of Calcination Temperature on Phase Composition and Particle Size of this compound (Illustrative Data)

This table provides an illustrative summary of expected trends based on typical solid-state reactions for silicate ceramics. The exact values can vary based on specific experimental conditions.

Target PhaseCalcination Temperature (°C)Dwell Time (hours)Predominant Phase(s)Secondary/Impurity PhasesAverage Particle Size (μm)
BaSiO₃9004BaSiO₃ (major), BaCO₃, SiO₂Amorphous content~0.5
BaSiO₃11004BaSiO₃Minor unreacted precursors1-2
BaSiO₃13004BaSiO₃->5 (sintering may occur)
Ba₂SiO₄10006Ba₂SiO₄ (major), BaSiO₃BaCO₃~0.8
Ba₂SiO₄12006Ba₂SiO₄Minor BaSiO₃2-4
Ba₂SiO₄14006Ba₂SiO₄->10 (significant sintering)

Experimental Protocols

Solid-State Synthesis of this compound (BaSiO₃ Example)
  • Precursor Preparation: Use high-purity barium carbonate (BaCO₃) and silicon dioxide (SiO₂).

  • Stoichiometric Mixing: Weigh the precursors in a 1:1 molar ratio.

  • Homogenization: Thoroughly mix the powders. For optimal homogeneity, use a planetary ball mill with ethanol as a solvent for 4-6 hours, followed by drying.

  • Calcination:

    • Place the mixed powder in an alumina crucible.

    • Heat in a muffle furnace to the desired temperature (e.g., 1100°C) at a controlled heating rate (e.g., 5°C/min).

    • Hold at the peak temperature for a specified duration (e.g., 4 hours).

    • Cool down to room temperature at a controlled rate (e.g., 5°C/min).

  • Post-Calcination Processing: Gently grind the calcined powder using an agate mortar and pestle to break up any agglomerates. For higher purity, a second calcination step may be performed.

X-ray Diffraction (XRD) Analysis for Phase Identification
  • Sample Preparation: A small amount of the synthesized powder is finely ground to ensure random crystal orientation. The powder is then packed into a sample holder, and the surface is flattened.

  • Instrument Setup:

    • Mount the sample in the diffractometer.

    • Set the X-ray source (commonly Cu Kα, λ = 1.5406 Å).

    • Define the scanning range (e.g., 2θ from 20° to 80°).

    • Set the step size (e.g., 0.02°) and scan speed.

  • Data Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions (2θ values) and intensities with standard diffraction patterns from a database (e.g., JCPDS/ICDD) to identify the crystalline phases present. Quantitative phase analysis can be performed using methods like the Rietveld refinement to determine the percentage of each phase.

Scanning Electron Microscopy (SEM) for Morphological Analysis
  • Sample Mounting: A small amount of the powder is mounted on an SEM stub using double-sided conductive carbon tape.

  • Coating: If the sample is non-conductive, a thin layer of a conductive material (e.g., gold or carbon) is sputtered onto the sample to prevent charging under the electron beam.

  • Imaging: The stub is placed in the SEM chamber. The electron beam is focused on the sample, and secondary or backscattered electrons are used to generate images that reveal the particle size, shape, and surface morphology.

Visualizations

experimental_workflow cluster_prep Precursor Preparation cluster_synthesis Synthesis cluster_analysis Characterization weigh Weigh BaCO3 & SiO2 mix Homogenize (Ball Mill) weigh->mix dry Dry Mixture mix->dry calcine Calcination in Furnace dry->calcine Transfer to Crucible grind Grind Product calcine->grind xrd XRD Analysis grind->xrd sem SEM Analysis grind->sem final_product Final Product xrd->final_product Phase Pure? sem->final_product Desired Morphology?

Caption: Experimental workflow for the solid-state synthesis of this compound.

troubleshooting_workflow cluster_phase Phase Purity Check cluster_solutions Corrective Actions start Synthesized Product check_xrd Perform XRD Analysis start->check_xrd is_pure Is the desired phase pure? check_xrd->is_pure impurities Identify Impurities is_pure->impurities No success Successful Synthesis is_pure->success Yes unreacted Unreacted Precursors? impurities->unreacted intermediate Intermediate Phases? unreacted->intermediate No improve_mixing Improve Precursor Mixing unreacted->improve_mixing Yes increase_temp Increase Calcination Temperature/Time intermediate->increase_temp Yes check_stoich Verify Stoichiometry intermediate->check_stoich No

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Controlling Particle size in Barium Silicate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling particle size during barium silicate precipitation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound precipitation, offering potential causes and solutions in a question-and-answer format.

Q1: The precipitated this compound particles are much larger than the target size.

Possible Causes:

  • Low Supersaturation: The concentration of precursor solutions (barium salt and silicate source) may be too low, leading to a slower nucleation rate and favoring the growth of existing nuclei.

  • Slow Reagent Addition: Adding the precipitating agent too slowly can result in a low degree of supersaturation, promoting crystal growth over new particle formation.

  • High Reaction Temperature: Elevated temperatures can increase the solubility of this compound, thereby reducing the relative supersaturation and favoring the formation of larger particles.

  • Inadequate Mixing: Poor mixing can create localized areas of low supersaturation, leading to non-uniform nucleation and the growth of larger particles.

Solutions:

  • Increase Precursor Concentration: Carefully increase the molar concentration of the barium and silicate precursor solutions to promote a higher nucleation rate.

  • Optimize Addition Rate: Increase the rate of addition of the precipitating agent while ensuring uniform mixing.

  • Lower Reaction Temperature: Conduct the precipitation at a lower temperature to decrease the solubility of this compound and increase supersaturation.

  • Improve Mixing Efficiency: Use a higher stirring speed or a more efficient mixing apparatus (e.g., a T-mixer) to ensure rapid and homogeneous mixing of the reactants.

Q2: The resulting this compound particles show a wide size distribution (polydispersity).

Possible Causes:

  • Non-uniform Mixing: Inefficient mixing can lead to variations in supersaturation throughout the reaction vessel, causing simultaneous nucleation and growth, which broadens the particle size distribution.

  • Fluctuations in Temperature or pH: Inconsistent temperature or pH during the precipitation process can alter the nucleation and growth kinetics, resulting in a wider range of particle sizes.

  • Ostwald Ripening: Over extended reaction times, smaller particles may dissolve and redeposit onto larger particles, a process known as Ostwald ripening, which increases the average particle size and broadens the distribution.

Solutions:

  • Ensure Homogeneous Mixing: Employ vigorous and consistent stirring throughout the reaction. For continuous processes, consider using microreactors or T-mixers for precise control over mixing.

  • Maintain Stable Reaction Conditions: Use a temperature-controlled water bath and a pH controller to maintain constant conditions during the experiment.

  • Limit Reaction Time: Quench the reaction after the desired particle size is achieved to prevent Ostwald ripening. This can be done by rapid cooling or by adding a stabilizing agent.

  • Utilize a Seeding Strategy: Introduce pre-formed this compound nanoparticles (seeds) to promote uniform growth and narrow the size distribution.

Q3: The this compound particles are heavily aggregated.

Possible Causes:

  • High Particle Concentration: A high concentration of nanoparticles can lead to increased collision frequency and subsequent aggregation.

  • Inadequate Surface Charge: If the surface charge of the particles is not sufficient to create repulsive forces, they will tend to agglomerate.

  • Presence of Bridging Flocculants: Certain impurities or additives can act as bridging agents, causing particles to clump together.

  • Post-synthesis Handling: Improper washing or drying techniques can induce aggregation.

Solutions:

  • Adjust Precursor Concentrations: While high concentrations favor small primary particles, excessively high concentrations can lead to immediate aggregation. An optimal concentration range should be determined experimentally.

  • Control pH: The pH of the solution significantly affects the surface charge of silicate particles. Adjusting the pH can increase electrostatic repulsion between particles, preventing aggregation. At a pH of around 7, the protonated form of silicate (H4SiO4) can impact the aggregation state.

  • Use Stabilizing Agents (Surfactants): Introduce surfactants or other stabilizing agents to the reaction mixture. These molecules adsorb onto the particle surfaces, creating a steric or electrostatic barrier that prevents aggregation.

  • Optimize Washing and Drying: Wash the particles with a solvent of appropriate polarity and consider freeze-drying or using a vacuum oven at low temperatures to minimize aggregation during solvent removal.

Frequently Asked Questions (FAQs)

Q1: What are the key experimental parameters for controlling this compound particle size?

The primary parameters that influence the particle size of this compound during precipitation are:

  • Precursor Concentrations: Higher concentrations generally lead to smaller particles due to increased nucleation rates.

  • pH of the Solution: The pH affects the speciation of silicate in the solution and the surface charge of the particles, influencing both nucleation and aggregation.

  • Reaction Temperature: Temperature impacts the solubility of this compound and the kinetics of nucleation and growth. Lower temperatures often favor smaller particles.

  • Mixing Rate: Rapid and efficient mixing is crucial for achieving a uniform supersaturation and producing particles with a narrow size distribution.

  • Presence of Additives: Surfactants, polymers, or chelating agents can be used to control particle growth and prevent aggregation.

Q2: How does the Ba/Si molar ratio affect the final product?

The molar ratio of barium to silicon precursors can influence the stoichiometry of the resulting this compound phase (e.g., BaSiO₃, Ba₂SiO₄) and can also affect the particle size and morphology. An excess of one reactant can influence the surface charge of the particles and the overall reaction kinetics.

Q3: What is a typical experimental protocol for synthesizing this compound nanoparticles with controlled size?

While the optimal conditions should be determined experimentally for your specific application, a general protocol is provided in the "Experimental Protocols" section below.

Q4: Can I use the same principles for controlling barium sulfate particle size for this compound?

Many of the fundamental principles of precipitation, such as the effects of supersaturation, temperature, and mixing, are applicable to both systems. However, the specific chemistry of the silicate precursor, particularly its pH-dependent speciation, introduces additional complexity compared to the sulfate system. Therefore, while insights from barium sulfate studies are valuable, direct extrapolation of quantitative results should be done with caution.

Data Presentation

The following table summarizes the qualitative and quantitative effects of key experimental parameters on the particle size of precipitated particles, with specific examples drawn from studies on barium sulfate, which can serve as a useful reference for this compound experiments.

ParameterEffect on Particle SizeQuantitative Example (Barium Sulfate)Citation
Precursor Concentration Increasing concentration generally decreases particle size.Increasing reactant concentration from 0.001 M to 0.1 M can decrease particle size from the micrometer to the sub-micrometer range.
pH Higher pH can lead to smaller particles in some systems due to increased nucleation rates.For barium sulfate, increasing the pH can lead to smaller particle sizes. At pH values around 10, silicate ions can influence morphology.
Temperature Increasing temperature generally increases particle size.In one study, the smallest barium sulfate particles were obtained at 25°C, with average sizes of 257.8 nm, compared to 795.2 nm at 50°C.
Mixing Rate Higher mixing rates generally lead to smaller and more uniform particles.Increasing mixing intensity in a T-mixer can generate particles around 50 nanometers in diameter.
Additives (e.g., MGDA) Can decrease particle size and improve dispersibility.The presence of an additive like MGDA can result in uniform particles smaller than 1 µm.

Experimental Protocols

General Protocol for this compound Nanoparticle Precipitation

This protocol provides a general methodology for the synthesis of this compound nanoparticles. The specific concentrations, temperature, and other parameters should be optimized for the desired particle size.

1. Precursor Solution Preparation:

  • Prepare an aqueous solution of a soluble barium salt (e.g., barium chloride, BaCl₂) of a specific molarity.
  • Prepare an aqueous solution of a silicate precursor (e.g., sodium metasilicate, Na₂SiO₃) of a specific molarity.
  • Optional: If using a surfactant, dissolve it in the appropriate precursor solution.

2. Precipitation Reaction:

  • Place one of the precursor solutions (e.g., the silicate solution) in a temperature-controlled reaction vessel equipped with a mechanical stirrer.
  • Adjust the pH of the solution in the reactor to the desired value using an acid or base (e.g., HCl or NaOH).
  • While stirring vigorously, rapidly add the other precursor solution (e.g., the barium chloride solution) to the reactor. A constant addition rate can be maintained using a syringe pump.
  • Allow the reaction to proceed for a predetermined amount of time.

3. Particle Collection and Purification:

  • Stop the stirring and collect the precipitated this compound particles by centrifugation or filtration.
  • Wash the collected particles several times with deionized water and then with a solvent like ethanol to remove unreacted precursors and byproducts.
  • Dry the purified particles in a vacuum oven at a low temperature or by freeze-drying to prevent aggregation.

4. Characterization:

  • Characterize the size, morphology, and crystallinity of the dried this compound particles using techniques such as Dynamic Light Scattering (DLS), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD).

Visualizations

Workflow for Controlling Particle Size

G cluster_prep Preparation cluster_params Parameter Optimization cluster_synthesis Synthesis & Analysis cluster_feedback Feedback Loop start Define Target Particle Size precursors Select Precursors (Ba Salt, Silicate Source) start->precursors additives Select Additives (Optional Surfactant) precursors->additives concentration Set Precursor Concentrations additives->concentration ph Adjust pH concentration->ph temp Set Reaction Temperature ph->temp mixing Define Mixing Rate & Method temp->mixing precipitation Perform Precipitation mixing->precipitation characterization Characterize Particle Size (DLS, SEM, TEM) precipitation->characterization decision Size within Specification? characterization->decision decision->concentration No - Adjust Parameters end Final Product decision->end Yes

Caption: Workflow for controlling particle size in this compound precipitation.

Troubleshooting Logic for Particle Aggregation

G cluster_causes Potential Causes cluster_solutions Solutions problem Observed Problem: Particle Aggregation cause1 High Particle Concentration problem->cause1 cause2 Inadequate Surface Charge problem->cause2 cause3 Improper Post- Synthesis Handling problem->cause3 cause4 Presence of Bridging Agents problem->cause4 sol1 Optimize Precursor Concentrations cause1->sol1 sol2 Adjust pH to Increase Electrostatic Repulsion cause2->sol2 sol3 Use Stabilizing Agents (Surfactants) cause2->sol3 sol4 Optimize Washing & Drying Methods cause3->sol4 cause4->sol3

Caption: Troubleshooting logic for addressing particle aggregation.

Troubleshooting impurities in solid-state synthesis of barium silicate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to impurities in the solid-state synthesis of barium silicate.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in the solid-state synthesis of this compound?

A1: Impurities can be broadly categorized into three groups:

  • Unreacted Precursors: Residual starting materials such as barium carbonate (BaCO₃) and silicon dioxide (SiO₂).

  • Intermediate or Undesired Phases: Formation of other this compound phases (e.g., Ba₂SiO₄, Ba₃SiO₅) when a specific stoichiometry like BaSiO₃ is targeted. The BaO-SiO₂ system can form various stable compounds.[1][2][3]

  • Process-Related Contaminants: Impurities introduced during processing steps, most notably from milling media. Common contaminants include zirconia (ZrO₂), alumina (Al₂O₃), or iron (Fe) depending on the type of jars and balls used.[1][4][5]

Q2: How does calcination temperature affect the purity of the final this compound product?

A2: Calcination temperature is a critical parameter. Insufficient temperature can lead to incomplete reactions, leaving unreacted precursors in the final product.[6] Conversely, excessively high temperatures might promote the formation of undesired phases or lead to sintering and agglomeration, which can trap impurities. The decomposition of barium carbonate, a common precursor, begins at lower temperatures in the presence of silica than it does in its pure form (around 1300°C).[3][7] The optimal temperature depends on the specific this compound phase being synthesized.

Q3: Can the milling process introduce impurities?

A3: Yes, high-energy ball milling is a significant source of contamination. The constant impact between the milling media (balls and jar) and the powder can cause wear, introducing material from the media into your sample.[1][8] For example, using steel balls can introduce iron, while zirconia balls can introduce zirconia.[1] The hardness of the milling media should be significantly greater than that of the material being milled to minimize this effect.[1]

Q4: What is the importance of the Ba/Si stoichiometric ratio?

A4: The molar ratio of barium to silicon precursors is crucial for obtaining the desired phase of this compound. An off-stoichiometry mixture will lead to the formation of other this compound phases or result in unreacted precursors remaining in the final product. For instance, in the synthesis of certain barium-containing compounds, controlling the barium to silicon ratio is critical to avoid undesirable outcomes like sintering or fusion at high temperatures.

Troubleshooting Guide

This guide addresses specific issues identified through common analytical techniques.

Issue 1: XRD analysis shows the presence of unreacted Barium Carbonate (BaCO₃).
  • Question: My XRD pattern shows peaks corresponding to BaCO₃. How can I ensure its complete reaction?

  • Answer: The presence of BaCO₃ indicates an incomplete reaction. Consider the following troubleshooting steps:

    • Increase Calcination Temperature/Time: The decomposition of BaCO₃ and its reaction with SiO₂ are thermally activated. Increasing the calcination temperature or extending the reaction time can promote a more complete reaction. Studies on similar solid-state reactions show that higher temperatures favor the formation of the desired product phase.[4][9][10]

    • Improve Mixing Homogeneity: Inhomogeneous mixing of the precursor powders can lead to localized regions with an excess of BaCO₃, preventing complete reaction. Re-grind the mixture, possibly using a wet milling process with a suitable solvent like ethanol to improve dispersion.[11]

    • Check Precursor Particle Size: Smaller, nano-sized precursor particles have a higher surface area, which can enhance reactivity and lower the required reaction temperature and time.[11][12]

Issue 2: The final product contains undesired this compound phases.
  • Question: I am trying to synthesize BaSiO₃, but my XRD analysis also shows peaks for Ba₂SiO₄. How can I obtain a phase-pure product?

  • Answer: Formation of multiple phases typically points to issues with stoichiometry or reaction conditions.

    • Verify Stoichiometry: Accurately weigh your BaCO₃ and SiO₂ precursors to ensure the correct molar ratio for your target phase. The BaO-SiO₂ phase diagram shows multiple stable compounds, and the final product is highly sensitive to the initial precursor ratio.[1][2][3]

    • Optimize Thermal Profile: Employ a multi-step calcination process. A lower temperature pre-calcination step can sometimes facilitate the formation of an intermediate phase that reacts more readily to form the desired final phase at a higher temperature.

    • Homogenize the Mixture: As with unreacted precursors, poor mixing can lead to localized stoichiometric imbalances, resulting in the formation of different phases in different parts of the sample.

Issue 3: Elemental analysis (EDX/XRF) detects unexpected elements like Zr, Al, or Fe.
  • Question: My SEM-EDX analysis shows the presence of Zirconium, which is not part of my synthesis. Where did it come from and how can I avoid it?

  • Answer: The most likely source of such contamination is the milling equipment.

    • Select Appropriate Milling Media: Choose milling media that is harder than your precursor materials and chemically inert under your milling conditions. Agate is a good option for minimizing contamination, though it is softer than zirconia or alumina.[5] If you are milling hard precursors, you may need to accept a minor level of contamination or use media made of the same material as one of your precursors if possible.

    • Optimize Milling Parameters: Aggressive milling conditions (high speed, long duration) increase media wear.[4] Reduce the milling time and speed to the minimum necessary to achieve adequate mixing and particle size reduction.

    • Atmospheric Control: If milling is not performed under an inert atmosphere, the high energy can induce reactions with oxygen or nitrogen, altering the chemical composition.[1]

Data Presentation

Table 1: Common Contaminants from Milling Media

Milling Media MaterialCommon ContaminantsContributing FactorsMitigation Strategy
Hardened SteelIron (Fe), Chromium (Cr), Manganese (Mn)[5][13]Abrasion from hard precursor materialsUse for softer materials; accept Fe contamination if tolerable.
Tungsten CarbideTungsten (W), Cobalt (Co)[8][13]High-energy milling of hard materialsUse for shorter durations; consider alternative hard media.
Alumina (Al₂O₃)Aluminum (Al)Milling harder materialsUse if minor Al contamination is acceptable.
Zirconia (ZrO₂)Zirconium (Zr)High impact millingPreferred for its hardness and relative inertness, but contamination is still possible.
Agate (SiO₂)Silicon (Si)Can be used if an increase in Si content is acceptable.Produces no measurable contamination for many applications.[5]

Table 2: Effect of Calcination Temperature on Phase Purity (Illustrative)

Calcination Temperature (°C)Target Phase (BaSiO₃) %Unreacted BaCO₃ %Other Phases (e.g., Ba₂SiO₄) %
80065305
90085105
100098<11
110099<1<1
120095<14 (Potential formation of other high-temp phases)
Note: This table is illustrative, based on general principles of solid-state reactions.[4][9][10] Actual results will vary based on reaction time, precursor reactivity, and mixing.

Experimental Protocols

Protocol 1: Phase Identification by X-Ray Diffraction (XRD)
  • Sample Preparation: Gently grind a small, representative portion of the synthesized this compound powder in an agate mortar and pestle to ensure a fine, uniform particle size and to minimize preferred orientation.

  • Mounting: Place approximately 1-2 grams of the powder into a standard sample holder.[14] Use a flat edge, such as a glass slide, to gently press the powder into the holder, creating a smooth, flat surface that is level with the holder's rim.[14]

  • Instrument Setup: Mount the sample holder in the diffractometer. Set the X-ray source (commonly Cu Kα) to operate at standard conditions (e.g., 40 kV and 40 mA).[14]

  • Data Collection: Scan the sample over a 2θ range appropriate for barium silicates, typically from 10° to 90°. A continuous scan with a step size of 0.02° and a dwell time of 1-2 seconds per step is usually sufficient for phase identification.[14]

  • Data Analysis:

    • Phase Identification: Compare the resulting diffraction pattern with standard diffraction patterns from a database (e.g., ICDD PDF) to identify the crystalline phases present.[15]

    • Quantitative Analysis: For determining the weight percentage of each phase, perform Rietveld refinement using specialized software. This method models the entire diffraction pattern and can provide accurate quantitative results for multiphase samples.[16][17][18]

Protocol 2: Microstructural and Elemental Analysis by SEM-EDX
  • Sample Preparation (Powder):

    • Mount a carbon adhesive tab onto an aluminum SEM stub.

    • Use a "flick method": dip a clean cotton swab into the this compound powder, hold it over the stub, and gently flick the swab's handle to disperse a thin, uniform layer of powder onto the adhesive.[19]

    • Alternatively, use the "dish method" by spreading the powder in a petri dish and pressing the stub's adhesive side onto it.[19]

    • Remove excess loose powder with a gentle stream of compressed air to prevent chamber contamination.[19]

  • Coating: As silicates are generally non-conductive, the mounted sample must be coated with a thin layer of a conductive material (e.g., gold, platinum, or carbon) using a sputter coater to prevent charging under the electron beam.[20]

  • Imaging (SEM):

    • Insert the coated stub into the SEM chamber and evacuate to high vacuum.

    • Apply an appropriate accelerating voltage (e.g., 10-20 kV) and adjust the beam current, focus, and stigmation to obtain clear images.

    • Use the secondary electron (SE) detector to visualize surface topography and particle morphology.

    • Use the backscattered electron (BSE) detector to observe contrast based on atomic number, which can help distinguish between different phases and identify heavy-element contaminants.[21]

  • Elemental Analysis (EDX):

    • Select a point, area, or map of the sample to analyze.

    • Acquire the EDX spectrum. The peaks in the spectrum correspond to the characteristic X-rays emitted by the elements present in the analyzed region, allowing for qualitative and semi-quantitative compositional analysis.[21]

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis of Results cluster_2 Troubleshooting Actions cluster_3 Resolution start Synthesized this compound Powder xrd Perform XRD Analysis start->xrd sem_edx Perform SEM-EDX Analysis start->sem_edx impurity_check Impurity Peaks Detected? xrd->impurity_check elemental_check Contaminant Elements Found? sem_edx->elemental_check unreacted Unreacted Precursors (BaCO3, SiO2) impurity_check->unreacted Yes (e.g., BaCO3) wrong_phase Incorrect this compound Phase impurity_check->wrong_phase Yes (e.g., Ba2SiO4) pure_product Phase-Pure this compound impurity_check->pure_product No check_media Check Milling Media for Contamination Source elemental_check->check_media Yes (e.g., Zr, Fe) elemental_check->pure_product No adjust_temp Increase Calcination Temperature / Time unreacted->adjust_temp regrind Improve Precursor Mixing unreacted->regrind wrong_phase->regrind check_stoich Verify Stoichiometry wrong_phase->check_stoich adjust_temp->start Re-synthesize regrind->start Re-synthesize check_stoich->start Re-synthesize change_media Change Milling Media / Optimize Parameters check_media->change_media change_media->start Re-synthesize

Caption: Workflow for identifying and resolving impurities.

Synthesis_Parameters cluster_precursors Precursor Properties cluster_process Process Conditions cluster_outcome Product Quality stoichiometry Stoichiometry (Ba/Si Ratio) purity Phase Purity stoichiometry->purity particle_size Particle Size particle_size->purity homogeneity Mixing Homogeneity homogeneity->purity milling Milling Media & Parameters impurities Contamination milling->impurities calcination Calcination Temperature & Time calcination->purity

Caption: Key parameters influencing final product purity.

References

Improving the quantum yield of barium silicate phosphors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the quantum yield of barium silicate phosphors.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield and why is it a critical parameter for phosphors?

A1: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] A high quantum yield, approaching 1, signifies that a large portion of the absorbed photons are re-emitted as fluorescence, leading to a brighter signal.[1] This parameter is crucial for applications that rely on fluorescence detection, as it directly influences the sensitivity and signal-to-noise ratio of the measurement.[1]

Q2: What are the common causes of low quantum yield in this compound phosphors?

A2: Low quantum yield in this compound phosphors can stem from various factors that encourage non-radiative decay, where excited-state energy is lost as heat instead of light. Key causes include:

  • Fluorescence Quenching: This involves processes that decrease fluorescence intensity. Common quenchers are molecular oxygen, halide ions, and heavy atoms.[1]

  • Environmental Effects: The local environment of the fluorophore significantly impacts its quantum yield. Factors like solvent polarity, viscosity, temperature, and pH can affect the rates of radiative and non-radiative decay.[1]

  • Photobleaching: This is the irreversible photochemical destruction of a fluorophore when exposed to excitation light, causing a permanent loss of fluorescence.[1]

  • Aggregation: At high concentrations, some fluorescent probes can form aggregates, which often exhibit lower quantum yields due to self-quenching.[1]

  • Crystal Structure and Phase Purity: The phase purity of the phosphor thin film has been found to significantly influence both the relative quantum efficiency and the thermal quenching of the fluorescence.[2]

Q3: How can I systematically troubleshoot a low quantum yield in my this compound phosphor experiment?

A3: A logical and systematic approach is the most effective way to diagnose the cause of low fluorescence quantum yield.[1] The following workflow outlines the key steps to take:

  • Verify Experimental Setup: Ensure that the correct filters are being used, detector settings are optimal, and cuvettes are clean.[1]

  • Investigate Environmental Factors: Assess the appropriateness of the solvent polarity, ensure the temperature is stable, and confirm that the pH is at an optimal level.[1]

  • Test for Quenching: Attempt to degas the solvent to remove oxygen and purify the sample to eliminate potential quenchers.[1]

Troubleshooting_Workflow cluster_start cluster_verification Step 1: Verification cluster_environmental Step 2: Environmental Factors cluster_quenching Step 3: Quenching cluster_photobleaching Step 4: Photobleaching cluster_end start Low Quantum Yield Detected exp_setup Verify Experimental Setup - Correct filters? - Optimal detector settings? - Clean cuvettes? start->exp_setup Begin Troubleshooting env_factors Investigate Environmental Factors - Appropriate solvent polarity? - Stable temperature? - Optimal pH? exp_setup->env_factors If setup is correct quenching Test for Quenching - Degas solvent? - Purify sample? env_factors->quenching If environmental factors are optimal photobleaching Assess Photobleaching - Measure fluorescence intensity over time quenching->photobleaching If quenching is not the issue end Quantum Yield Optimized photobleaching->end Identify and resolve issue

Troubleshooting workflow for low quantum yield.

Troubleshooting Guides

Issue: Low Photoluminescence Intensity

Low photoluminescence (PL) intensity is a primary indicator of poor quantum yield. This can often be traced back to the synthesis process.

Possible Cause 1: Incomplete Solid-State Reaction

  • Solution: The use of a flux can facilitate solid-state reactions and lower the required reaction temperature. For instance, the synthesis temperature for Ba9Sc2Si6O24:Eu2+ phosphors was successfully reduced from 1450°C to 1100°C with the use of a Li2CO3 flux.[3][4]

Possible Cause 2: Poor Crystallinity and Particle Morphology

  • Solution: The addition of a suitable flux during synthesis can improve the crystallinity, narrow the particle-size distribution, and create a smooth particle surface, all of which can enhance photoluminescence. For Ba3Si6O12N2:Eu2+ phosphors, H3BO3 was found to be a particularly effective flux.[5] Similarly, for BaSi2O2N2:Eu2+ phosphors, BaF2 flux improved particle morphology and phase purity.[6]

Possible Cause 3: Inefficient Activator Concentration

  • Solution: The concentration of the activator ion (e.g., Eu2+) plays a critical role. The optimal concentration needs to be determined experimentally. For Ba2Y5-xEuxB5O17 phosphors, the optimum concentration of Eu3+ was found to be x = 0.8.[7]

Possible Cause 4: Thermal Quenching

  • Solution: Some phosphors exhibit a decrease in luminescence efficiency at higher operating temperatures.[8] The addition of certain fluxes, such as BaF2 to BaSi2O2N2:Eu2+, can lead to lower thermal quenching.[6]

Data on Improving Photoluminescence

The following tables summarize quantitative data on the enhancement of photoluminescence in this compound phosphors through the use of various fluxes and co-doping materials.

Table 1: Effect of Different Fluxes on Photoluminescence Intensity

Phosphor SystemFlux UsedOptimal Flux Concentration (wt%)Improvement in PL IntensityReference
Ba3Si6O12N2:Eu2+H3BO31.0Maximum intensity achieved[5]
Ba3Si6O12N2:Eu2+KFNot specifiedIncreased intensity[5]
Ba3Si6O12N2:Eu2+BaCl2Not specifiedIncreased intensity[5]
BaSi2O2N2:Eu2+BaF24141% increase[6]
Ba1.488Sr0.5SiO4:Eu0.012NH4Cl5Maximum intensity at 1100°C[9]
(Ba,Sr)2SiO4:EuYttrium (co-dopant)1.7 times Eu concentration120-143% increase[8]

Experimental Protocols

Protocol 1: Solid-State Synthesis of Ba2SiO4:Eu2+ Phosphor

This protocol describes a general method for synthesizing Eu2+-activated this compound phosphors via a conventional high-temperature solid-state reaction.[10]

Materials:

  • Barium carbonate (BaCO3)

  • Silicon dioxide (SiO2)

  • Europium(III) oxide (Eu2O3)

  • Flux (e.g., H3BO3, BaF2, Li2CO3)

  • Alumina crucible

  • Tube furnace with a reducing atmosphere (e.g., 5% H2 / 95% N2)

Procedure:

  • Stoichiometric Mixing: Weigh the starting materials (BaCO3, SiO2, and Eu2O3) in the desired stoichiometric ratios.

  • Flux Addition: Add the desired amount of flux (e.g., 1-5 wt%).

  • Grinding: Thoroughly grind the mixture in an agate mortar for at least 30 minutes to ensure homogeneity.

  • First Calcination: Transfer the mixture to an alumina crucible and pre-fire in air at a temperature between 800°C and 1000°C for 2-4 hours to decompose the carbonate.

  • Intermediate Grinding: After cooling, grind the pre-fired powder again to break up any aggregates.

  • Second Calcination (Reduction): Place the crucible in a tube furnace. Heat the sample to a temperature between 1100°C and 1450°C under a reducing atmosphere (e.g., 5% H2 / 95% N2) for 4-6 hours.[3][4]

  • Cooling and Final Grinding: Allow the sample to cool to room temperature under the reducing atmosphere. Gently grind the final product into a fine powder.

Synthesis_Workflow start Start mixing Stoichiometric Mixing of BaCO3, SiO2, Eu2O3, and Flux start->mixing grinding1 Thorough Grinding mixing->grinding1 calcination1 First Calcination (in air) 800-1000°C, 2-4h grinding1->calcination1 grinding2 Intermediate Grinding calcination1->grinding2 calcination2 Second Calcination (reducing atm.) 1100-1450°C, 4-6h grinding2->calcination2 cooling Cooling to Room Temperature calcination2->cooling grinding3 Final Grinding cooling->grinding3 end Final Phosphor Powder grinding3->end

Solid-state synthesis workflow.
Protocol 2: Relative Quantum Yield Measurement

This protocol outlines the steps for measuring the relative quantum yield of a phosphor sample using a reference standard with a known quantum yield.

Equipment:

  • Spectrofluorometer with an integrating sphere

  • Reference phosphor with a known quantum yield (e.g., Y2O3:Eu)[11]

  • Sample holder

Procedure:

  • Reference Measurement:

    • Mount the empty sample holder in the integrating sphere and measure the spectrum of the excitation light (L_E_ref).

    • Fill the sample holder with the reference phosphor and place it in the integrating sphere.

    • Measure the spectrum of the unabsorbed excitation light (L_S_ref).

    • Measure the emission spectrum of the reference phosphor (E_S_ref).

  • Sample Measurement:

    • Mount the empty sample holder in the integrating sphere and measure the spectrum of the excitation light (L_E_sample).

    • Fill the sample holder with the sample phosphor and place it in the integrating sphere.

    • Measure the spectrum of the unabsorbed excitation light (L_S_sample).

    • Measure the emission spectrum of the sample phosphor (E_S_sample).

  • Calculation:

    • Calculate the integrated intensity of the excitation light absorbed by the reference (A_ref) and the sample (A_sample).

    • Calculate the integrated intensity of the emission from the reference (I_ref) and the sample (I_sample).

    • The relative quantum yield (Φ_sample) is calculated using the following equation:

      Φ_sample = Φ_ref * (I_sample / A_sample) * (A_ref / I_ref)

      where Φ_ref is the known quantum yield of the reference.

QY_Measurement cluster_ref Reference Measurement cluster_sample Sample Measurement ref_empty Measure Excitation Spectrum (Empty Holder) ref_sample Measure Unabsorbed Excitation and Emission Spectra (with Reference) ref_empty->ref_sample calculation Calculate Relative Quantum Yield ref_sample->calculation sample_empty Measure Excitation Spectrum (Empty Holder) sample_sample Measure Unabsorbed Excitation and Emission Spectra (with Sample) sample_empty->sample_sample sample_sample->calculation

Relative quantum yield measurement workflow.

References

Technical Support Center: Enhancing Thermal Stability of Barium Silicate-Based Sealants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of barium silicate-based sealants.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to the thermal stability of this compound-based sealants.

Problem Potential Cause Recommended Solution
Seal cracking upon cooling Mismatch in the Coefficient of Thermal Expansion (CTE) between the sealant and the substrate material(s).1. Material Selection: Ensure the CTE of the this compound sealant is closely matched to the substrate. For matched seals, the CTE values should be within 10% of each other. 2. Compositional Adjustment: Modify the sealant composition. Increasing the BaO content can raise the CTE, while adding B₂O₃ may lower it. 3. Create a Compression Seal: If CTE matching is not feasible, design a compression seal where the outer material has a significantly higher CTE than the glass, putting the glass under compression upon cooling.[1]
Poor adhesion or delamination of the sealant Inadequate wetting of the substrate by the molten glass.1. Surface Preparation: Thoroughly clean the substrate surface to remove any contaminants. For metal substrates, pre-oxidation can promote better chemical bonding. 2. Compositional Adjustment: The addition of B₂O₃ to the glass composition can improve wettability. 3. Optimize Sealing Temperature: Ensure the sealing temperature is high enough for the glass to flow and wet the surface properly, but not so high as to cause excessive crystallization or degradation.
Unexpected crystallization during sealing The glass composition is prone to devitrification at the sealing temperature.1. Compositional Control: The addition of Al₂O₃ can help suppress crystallization and improve the long-term stability of the sealant. Conversely, some applications benefit from controlled crystallization to form a glass-ceramic with specific properties. 2. Thermal Cycle Management: Adjust the heating and cooling rates to control the nucleation and growth of crystalline phases.
Sealant foaming or bubble formation Trapped gases or decomposition of raw materials.1. Raw Material Selection: Use high-purity raw materials to minimize volatile components. 2. Milling and Mixing: Control the milling atmosphere and duration, as this can affect gas incorporation. 3. Vacuum or Inert Atmosphere: Conduct the sealing process in a vacuum or inert atmosphere to prevent gas entrapment.
Low thermal stability of the final seal Inappropriate glass composition for the operating temperature.1. Compositional Adjustment: Increase the content of modifiers like BaO and MgO to raise the glass transition (Tg) and softening temperatures. 2. Induce Crystallization: Form a glass-ceramic sealant. The crystalline phases can provide enhanced thermal stability at higher temperatures.

Frequently Asked Questions (FAQs)

Q1: How does the addition of Al₂O₃ and B₂O₃ affect the thermal properties of this compound sealants?

A1: The addition of Al₂O₃ generally increases the glass transition temperature (Tg), enhancing the thermal stability of the sealant. It can also act to suppress crystallization. Conversely, an increase in B₂O₃ content tends to decrease the Tg, which can be useful for lowering the sealing temperature. B₂O₃ also aids in improving the wettability of the glass.

Q2: What is the ideal Coefficient of Thermal Expansion (CTE) for a this compound-based sealant?

A2: The ideal CTE depends on the application and the materials being sealed. For a "matched seal," the CTE of the sealant should be as close as possible (ideally within 10%) to the CTE of the materials being joined to prevent stress and cracking during thermal cycling.[1] For "compression seals," the CTE of the outer housing material should be significantly higher than that of the glass sealant.

Q3: How can I determine the appropriate sealing temperature for my this compound sealant?

A3: The sealing temperature is typically determined based on the thermal properties of the glass, such as the softening point. Hot-stage microscopy is a common technique used to visually determine the temperatures at which sintering, softening, sphere formation, and melting occur. The sealing temperature is often chosen to be near the sphere formation temperature to ensure adequate flow and bonding.

Q4: What is the difference between a matched seal and a compression seal?

A4: A matched seal requires the CTE of the glass and the metal to be very similar. The strength of this seal comes primarily from the chemical bond between the glass and the metal oxide layer. A compression seal is formed when the CTE of the metal housing is considerably higher than that of the glass. As the assembly cools, the metal contracts more than the glass, creating compressive stress on the glass, which results in a strong, hermetic seal.[1]

Q5: Can I use a this compound sealant in a reducing atmosphere?

A5: The stability of this compound sealants in a reducing atmosphere can be a concern. Some components of the glass may be reduced at high temperatures, which can alter the sealant's properties. It is crucial to test the sealant's performance under conditions that mimic the intended service environment.

Data Presentation

Thermal Properties of this compound Glass Systems

The following tables summarize the effect of compositional changes on the key thermal properties of this compound-based sealants.

Table 1: Effect of Al₂O₃ and B₂O₃ Substitution for SiO₂ on Glass Transition Temperature (Tg) and Coefficient of Thermal Expansion (CTE)

Glass Composition (wt%)Tg (°C)CTE (50-500°C) (x 10⁻⁶ K⁻¹)
50SiO₂–30BaO–20MgO7509.9
47SiO₂–30BaO–20MgO–3Al₂O₃7608.7
47SiO₂–30BaO–20MgO–3B₂O₃7309.0
46SiO₂–30BaO–20MgO–4Al₂O₃7658.2
46SiO₂–30BaO–20MgO–4B₂O₃7208.8

Data synthesized from multiple sources for illustrative purposes.

Table 2: Properties of Various this compound Crystalline Phases

Crystalline PhaseChemical FormulaCTE (100-800°C) (x 10⁻⁶ K⁻¹)
Barium OrthosilicateBa₂SiO₄~15.4
Barium MetasilicateBaSiO₃~14.0
Barium DisilicateBaSi₂O₅10.5 - 14.0

Data sourced from high-temperature X-ray diffraction studies.[1]

Experimental Protocols

Determination of Thermal Expansion Coefficient (CTE) by Dilatometry

Objective: To measure the dimensional changes of a sealant material as a function of temperature.

Apparatus: Push-rod dilatometer, furnace, temperature controller, displacement sensor.

Procedure:

  • Sample Preparation: Prepare a solid, void-free sample of the this compound glass, typically a rectangular or cylindrical rod with flat, parallel ends. The length is usually between 10 mm and 50 mm.

  • Annealing: To remove internal stresses, anneal the sample by heating it to approximately 30°C above its glass transition temperature (Tg), holding for a period, and then cooling slowly (e.g., 2 K/min) to at least 150°C below Tg.

  • Instrument Setup: Place the sample in the dilatometer's sample holder. Position the push-rod against the sample with a minimal, constant force (typically not exceeding 1 N).

  • Thermal Cycle:

    • Heat the sample at a constant rate, commonly 2-5 K/min.

    • The temperature range should cover the expected operating range of the sealant.

    • Record the change in sample length versus temperature.

  • Data Analysis:

    • Plot the fractional change in length (ΔL/L₀) against temperature.

    • The CTE (α) is calculated from the slope of this curve over a specific temperature range: α = (1/L₀) * (dL/dT).

    • The glass transition temperature (Tg) can be identified as the temperature at which there is a distinct change in the slope of the expansion curve.

Determination of Glass Transition and Crystallization Temperatures by Differential Thermal Analysis (DTA)

Objective: To identify the temperatures at which thermal events such as glass transition, crystallization, and melting occur.

Apparatus: DTA instrument with a furnace, sample and reference crucibles (typically platinum or alumina), thermocouples, and a temperature programmer.

Procedure:

  • Sample Preparation: Place a small amount of the powdered or solid glass sample (typically 5-20 mg) into the sample crucible. Place a similar amount of an inert reference material (e.g., calcined alumina) in the reference crucible.

  • Instrument Setup: Place both crucibles in the DTA furnace, ensuring the thermocouples are positioned identically for both.

  • Thermal Program: Heat the furnace at a constant rate (e.g., 10 K/min) over the desired temperature range.

  • Data Acquisition: Continuously record the temperature difference (ΔT) between the sample and the reference as a function of the furnace temperature.

  • Data Analysis:

    • Plot ΔT versus temperature.

    • The glass transition (Tg) is observed as a baseline shift (endothermic).

    • Crystallization events appear as sharp exothermic peaks.

    • Melting is indicated by endothermic peaks.

Assessment of Softening and Flow Behavior by Hot-Stage Microscopy (HSM)

Objective: To visually observe the sintering, softening, and melting behavior of the sealant as a function of temperature.

Apparatus: Hot-stage microscope, which includes a small furnace with a transparent window, a microscope with a camera, and a temperature controller.

Procedure:

  • Sample Preparation: Press the powdered glass sealant into a small, well-defined shape, such as a cylinder or cube (e.g., 3x3 mm). Place the pressed sample on a ceramic substrate (e.g., alumina).

  • Instrument Setup: Place the substrate with the sample into the hot stage. Focus the microscope on the sample.

  • Heating Program: Heat the sample at a controlled rate (e.g., 10 K/min).

  • Image Capture: Continuously record images or a video of the sample's profile as the temperature increases.

  • Data Analysis: Analyze the captured images to identify the characteristic temperatures at which:

    • Sintering starts: The initial shrinkage of the sample.

    • Softening point: The temperature at which the corners of the sample begin to round.

    • Sphere formation: The temperature at which the sample forms a sphere due to surface tension.

    • Half-sphere formation: The temperature at which the sphere flattens to a hemisphere.

    • Melting/Flowing: The temperature at which the sample completely flattens and flows.

Visualizations

Sealant_Selection_Workflow start Start: Define Sealing Requirements substrate Identify Substrate Materials (e.g., Metal, Ceramic) start->substrate op_temp Determine Operating Temperature Range substrate->op_temp cte_match Determine Required Seal Type op_temp->cte_match matched_seal Matched Seal: Select Sealant with CTE within 10% of Substrate cte_match->matched_seal Matched Seal compression_seal Compression Seal: Select Sealant with CTE lower than Housing cte_match->compression_seal Compression Seal select_sealant Select Candidate Sealant Composition matched_seal->select_sealant compression_seal->select_sealant temp_check Is Sealant Softening Point > Max Operating Temperature? experimental_validation Experimental Validation: - Dilatometry (CTE) - DTA (Tg, Tc) - HSM (Softening Point) temp_check->experimental_validation Yes modify Modify Composition or Process temp_check->modify No select_sealant->temp_check performance_check Seal Performance Acceptable? experimental_validation->performance_check performance_check->modify No finish End: Final Sealant Selected performance_check->finish Yes modify->cte_match

Caption: Workflow for selecting a this compound-based sealant.

Troubleshooting_Cracking problem Problem: Seal Cracks Upon Cooling cause1 Primary Cause: CTE Mismatch problem->cause1 solution1 Solution 1: Adjust Sealant Composition cause1->solution1 solution2 Solution 2: Change Seal Design cause1->solution2 solution3 Solution 3: Optimize Cooling Rate cause1->solution3 sub_sol1a Increase BaO content to raise CTE solution1->sub_sol1a sub_sol1b Decrease B2O3 content solution1->sub_sol1b sub_sol2 Switch to a Compression Seal Design solution2->sub_sol2 sub_sol3 Implement a slower, controlled cooling cycle solution3->sub_sol3

Caption: Troubleshooting logic for sealant cracking.

References

Technical Support Center: Overcoming Concentration Quenching in Doped Barium Silicate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and characterization of doped barium silicate phosphors. Our goal is to facilitate the optimization of luminescent properties and overcome common issues such as concentration quenching.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem IDQuestionPossible CausesSuggested Solutions
CQ-01 My luminescence intensity decreases as I increase the dopant concentration. What is happening? This is a classic sign of concentration quenching .[1] At higher concentrations, the dopant ions are closer to each other, leading to non-radiative energy transfer between them, which quenches the luminescence.[2] The critical distance for this energy transfer is a key factor.[3]1. Determine the Optimal Concentration: Systematically vary the dopant concentration (e.g., in 0.5 mol% increments) to find the concentration that yields the maximum luminescence intensity before quenching begins. 2. Co-doping: Introduce a "sensitizer" ion that can absorb energy and efficiently transfer it to the "activator" (emitter) ion. This can enhance the activator's emission at lower, non-quenching concentrations. 3. Host Lattice Modification: Modifying the this compound host lattice, for example, by creating a two-phase material, can increase the distance between dopant ions and reduce non-radiative energy transfer.[4]
SYN-01 The XRD pattern of my synthesized powder shows peaks from my starting materials (e.g., BaCO₃, SiO₂). Why? 1. Incomplete Reaction: The solid-state reaction may not have gone to completion due to insufficient temperature or reaction time.[5] 2. Inhomogeneous Mixing: Poor mixing of the precursors results in localized regions of unreacted materials.[5] 3. Inappropriate Flux: The type or amount of flux used may not be optimal for promoting the reaction.1. Optimize Reaction Conditions: Increase the calcination temperature and/or duration. A typical starting point for this compound synthesis is 1100-1300°C for 4-6 hours.[6] 2. Improve Mixing: Thoroughly grind the precursor powders together in an agate mortar and pestle for at least 30 minutes to ensure intimate contact. 3. Use a Flux: Add a small amount (e.g., 1-5 wt%) of a flux like H₃BO₃ or NH₄Cl to the precursor mixture. Fluxes can lower the reaction temperature and promote the formation of the desired phase.
LUM-01 The overall luminescence intensity of my phosphor is very low, even at what I believe is the optimal concentration. 1. Poor Crystallinity: A poorly crystalline host lattice can have many defects that act as quenching sites.[5] 2. Presence of Impurities: Unwanted impurities, even at trace levels, can act as luminescence quenchers. 3. Incorrect Dopant Valence State: For some dopants, like Europium, the desired valence state (e.g., Eu²⁺ for green emission in Ba₂SiO₄) may not have been achieved during synthesis.1. Improve Crystallinity: Increase the calcination temperature or duration. A slow cooling rate after calcination can also promote better crystal growth.[5] 2. Use High-Purity Precursors: Start with the highest purity precursors available (e.g., 99.99% or higher). 3. Control Synthesis Atmosphere: For dopants like Eu²⁺, a reducing atmosphere (e.g., a mixture of N₂ and H₂) during synthesis is crucial to prevent oxidation to Eu³⁺.
CHAR-01 My emission spectrum shows unexpected peaks or a broad, ill-defined emission band. 1. Phase Impurity: The presence of other crystalline phases can lead to their own characteristic emissions. 2. Multiple Dopant Sites: The dopant ion may be incorporated into different crystallographic sites within the this compound lattice, leading to slightly different emission energies.[7] 3. Contamination: Contamination from the crucible or furnace can introduce luminescent impurities.1. Verify Phase Purity: Use X-ray diffraction (XRD) to confirm that you have a single-phase material. 2. Analyze Crystal Structure: Advanced characterization techniques can help identify the different sites the dopant occupies. 3. Ensure Cleanliness: Use high-purity alumina crucibles and ensure the furnace is clean before synthesis.

Frequently Asked Questions (FAQs)

Q1: What is concentration quenching?

A1: Concentration quenching is a phenomenon where the luminescence intensity of a phosphor decreases as the concentration of the dopant (activator) ion increases beyond an optimal point.[1] This is caused by an increase in non-radiative energy transfer between nearby dopant ions, which provides a pathway for the excitation energy to be lost as heat rather than emitted as light.[2]

Q2: How can I overcome concentration quenching?

A2: Several strategies can be employed to mitigate concentration quenching:

  • Optimize Dopant Concentration: The most straightforward method is to determine the optimal dopant concentration that provides the highest luminescence intensity before significant quenching occurs.

  • Co-doping with a Sensitizer: A sensitizer ion can be co-doped into the host material to absorb the excitation energy and then efficiently transfer it to the activator ion. This allows for strong luminescence from the activator at a lower, non-quenching concentration.

  • Host Lattice Engineering: Modifying the crystal structure of the host material can increase the distance between dopant ions, thereby reducing the probability of non-radiative energy transfer.

  • Synthesis Process Optimization: Improving the synthesis process to reduce crystal defects can minimize non-radiative recombination pathways.[5]

Q3: What are common dopants for this compound phosphors?

A3: Common dopants for this compound include:

  • Europium (Eu²⁺/Eu³⁺): Eu²⁺ is well-known for producing green to yellow emission in this compound hosts.[8][9] Eu³⁺ typically yields red emission.

  • Cerium (Ce³⁺): Ce³⁺ is often used as a blue-emitting dopant or as a sensitizer for other rare-earth ions.[10]

  • Manganese (Mn²⁺): Mn²⁺ can produce red emission and is often used as an activator in co-doped systems.[11]

Q4: What is the role of a flux in solid-state synthesis?

A4: A flux is a substance added in small amounts to the precursor mixture during solid-state synthesis to facilitate the reaction. Fluxes can lower the melting point of the reactants, increase the diffusion rates of ions, and promote the growth of well-formed crystals, often leading to improved luminescence properties. Common fluxes for silicate phosphors include boric acid (H₃BO₃), ammonium chloride (NH₄Cl), and various fluorides.

Q5: How do I calculate the quantum yield of my phosphor?

A5: The photoluminescence quantum yield (PLQY) is the ratio of the number of photons emitted to the number of photons absorbed.[12] It can be measured using a spectrophotometer equipped with an integrating sphere. The absolute PLQY is calculated from the integrated emission spectrum of the sample and the integrated spectrum of the excitation source with and without the sample in the sphere.[13][14]

Quantitative Data

The following tables summarize key quantitative data related to the luminescence of doped this compound.

Table 1: Luminescence Properties of Eu²⁺-Doped Barium Orthosilicate (Ba₂SiO₄)

Dopant Conc. (mol%)Emission Peak (nm)Relative Intensity (%)Quantum Yield (%)Lifetime (µs)
0.550560--
1.050585--
2.0 505 100 ~67 [3]~0.7
3.050592--
4.050580--
5.050568--

Data is compiled and representative of typical results. Actual values may vary based on synthesis conditions.

Table 2: Critical Distance for Concentration Quenching in Doped Silicates

Host LatticeDopantOptimal Conc. (mol%)Critical Distance (Å)
Ba₂SiO₄Eu²⁺~2.0~25
Sr₂SiO₄Eu²⁺~1.0~30
Ca₂SiO₄Ce³⁺~1.5~20

Critical distances are calculated using the Blasse formula and are approximate values.

Experimental Protocols

1. Solid-State Synthesis of Eu²⁺-Doped Ba₂SiO₄

This protocol describes a typical solid-state reaction method for synthesizing Ba₂SiO₄:Eu²⁺.

Materials:

  • Barium carbonate (BaCO₃) (99.99% purity)

  • Silicon dioxide (SiO₂) (99.99% purity)

  • Europium(III) oxide (Eu₂O₃) (99.99% purity)

  • Boric acid (H₃BO₃) (flux, optional)

  • Ethanol

Procedure:

  • Calculate Precursor Amounts: Calculate the stoichiometric amounts of BaCO₃, SiO₂, and Eu₂O₃ required for the desired doping concentration. For example, for Ba₁.₉₈Eu₀.₀₂SiO₄, you would use 1.98 moles of BaCO₃, 1 mole of SiO₂, and 0.01 moles of Eu₂O₃.

  • Mixing: Weigh the precursors accurately and place them in an agate mortar. Add a small amount of ethanol to form a slurry and grind the mixture thoroughly with a pestle for at least 30 minutes to ensure homogeneity. If using a flux, add it during this step (typically 1-2 wt%).

  • Drying: Dry the mixture in an oven at 80°C for 2 hours to remove the ethanol.

  • First Calcination: Transfer the dried powder to an alumina crucible and place it in a tube furnace. Heat the sample to 900°C at a rate of 5°C/min under a reducing atmosphere (e.g., 95% N₂ / 5% H₂) and hold for 4 hours.

  • Intermediate Grinding: After cooling to room temperature, grind the calcined powder again to break up agglomerates.

  • Second Calcination: Return the powder to the crucible and heat it to 1200°C at a rate of 5°C/min under the same reducing atmosphere. Hold this temperature for 6 hours.

  • Cooling and Final Grinding: Allow the furnace to cool slowly to room temperature. The resulting phosphor powder should be gently ground one final time before characterization.

2. Photoluminescence Characterization

This protocol outlines the basic steps for measuring the photoluminescence properties of your synthesized phosphor powder.

Equipment:

  • Spectrofluorometer with a solid sample holder

  • Excitation source (e.g., Xenon lamp)

  • Monochromators for excitation and emission

  • Detector (e.g., photomultiplier tube)

Procedure:

  • Sample Preparation: Place a small amount of the phosphor powder into the solid sample holder. Gently press the powder to create a flat, smooth surface.

  • Excitation Spectrum:

    • Set the emission monochromator to the wavelength of the expected maximum emission (e.g., 505 nm for Ba₂SiO₄:Eu²⁺).

    • Scan the excitation monochromator over a range of wavelengths (e.g., 250-480 nm) to determine which wavelengths most efficiently excite the phosphor.

  • Emission Spectrum:

    • Set the excitation monochromator to the wavelength of maximum excitation found in the previous step.

    • Scan the emission monochromator over a range of wavelengths (e.g., 450-650 nm) to record the emission spectrum of the phosphor.

  • Data Analysis: Plot the emission intensity versus wavelength to obtain the emission spectrum and the excitation intensity versus wavelength for the excitation spectrum.

Visualizations

concentration_quenching cluster_low_conc Low Dopant Concentration cluster_high_conc High Dopant Concentration D1 Dopant 1 Luminescence Luminescence (Visible Light) D1->Luminescence Radiative Decay D2 Dopant 2 D3 Dopant 3 D4 Dopant 4 D5 Dopant 5 D4->D5 Energy Transfer D6 Dopant 6 D5->D6 Energy Migration Quenching Non-radiative Decay (Heat) D6->Quenching Quenching Excitation Excitation (e.g., UV light) Excitation->D1 Excitation->D4

Caption: Concentration quenching mechanism.

experimental_workflow start Start: Precursor Powders (BaCO₃, SiO₂, Eu₂O₃) mixing 1. Weigh & Mix Precursors (with ethanol) start->mixing drying 2. Dry Mixture (80°C, 2h) mixing->drying calcination1 3. First Calcination (900°C, 4h, N₂/H₂) drying->calcination1 grinding1 4. Intermediate Grinding calcination1->grinding1 calcination2 5. Second Calcination (1200°C, 6h, N₂/H₂) grinding1->calcination2 grinding2 6. Final Grinding calcination2->grinding2 characterization 7. Characterization (XRD, PL, etc.) grinding2->characterization end End: Doped Barium Silicate Phosphor characterization->end

Caption: Solid-state synthesis workflow.

energy_transfer cluster_Ce Ce³⁺ (Sensitizer) cluster_Tb Tb³⁺ (Activator) Ce_gs ²F₅/₂, ²F₇/₂ (Ground State) Ce_ex 5d (Excited State) Ce_ex->Ce_gs Radiative Decay Tb_ex1 ⁵D₃ Ce_ex->Tb_ex1 Energy Transfer (FRET) Ce_emission Ce³⁺ Emission (Blue) Tb_gs ⁷F₆ (Ground State) Tb_ex2 ⁵D₄ Tb_ex1->Tb_ex2 Non-radiative Relaxation Tb_ex2->Tb_gs Radiative Decay Tb_emission Tb³⁺ Emission (Green) Excitation UV Excitation Excitation->Ce_ex Absorption

Caption: Energy transfer from Ce³⁺ to Tb³⁺.

References

Technical Support Center: Barium Silicate Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing defects during the deposition of barium silicate thin films.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of defects observed in this compound thin film deposition?

A1: The most common defects include pinholes, voids, particulates, cracks, poor adhesion, and non-uniform thickness.[1] These defects can arise from various factors such as substrate contamination, improper deposition parameters, and stresses within the film.

Q2: How does substrate preparation affect the quality of this compound thin films?

A2: Substrate preparation is a critical step. A contaminated or rough substrate surface can lead to poor film adhesion, increased defect density, and altered film morphology.[2] It is essential to have a rigorous cleaning protocol to remove any organic residues, particulates, and native oxides before deposition.

Q3: What is the importance of controlling the stoichiometry of this compound films?

A3: Stoichiometry, or the precise ratio of barium to silicon to oxygen, is crucial for achieving the desired electrical, optical, and mechanical properties of the film. Off-stoichiometry can lead to the formation of secondary phases, increased defect densities, and degradation of film performance.[3][4]

Q4: Can the deposition rate influence the formation of defects?

A4: Yes, the deposition rate can significantly impact film quality. A very high deposition rate may not allow sufficient time for adatoms to diffuse on the substrate surface, leading to a more disordered film with higher void content and surface roughness. Conversely, a very low rate can increase the incorporation of impurities from the residual vacuum.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during this compound thin film deposition, presented in a question-and-answer format.

Issue 1: High Pinhole Density

Q: My this compound thin film shows a high density of pinholes. What are the potential causes and how can I mitigate this?

A: Pinholes are microscopic voids that can compromise the integrity of your film.

Potential Causes:

  • Substrate Contamination: Dust, organic residues, or other particulates on the substrate surface can shadow the incoming flux, creating voids.[1]

  • Gas Entrapment: Trapped gases from the chamber or the substrate can erupt during deposition, leaving behind pinholes.

  • Spitting from the Source (in PVD): In techniques like evaporation, instabilities in the source material can cause larger particles to be ejected onto the substrate.

  • Low Adatom Mobility: Insufficient surface energy for the depositing atoms can prevent them from forming a continuous film, leading to the formation of voids.

Troubleshooting Steps:

  • Improve Substrate Cleaning: Implement a multi-step cleaning process (e.g., sonication in acetone, isopropanol, and deionized water, followed by a final drying step with nitrogen). An in-situ plasma etch immediately before deposition can also be effective.[2]

  • Optimize Deposition Temperature: Increasing the substrate temperature generally enhances the mobility of adatoms, allowing them to fill in potential voids. However, excessively high temperatures can cause other issues like crystallization or reactions with the substrate.

  • Adjust Deposition Rate: A lower deposition rate can sometimes allow more time for adatoms to diffuse and form a denser film.

  • Control Chamber Pressure: Ensure a high vacuum to minimize the presence of residual gases that could get trapped in the film. For reactive deposition processes, the partial pressure of the reactive gas is a critical parameter to optimize.

Issue 2: Poor Film Adhesion

Q: The this compound film is peeling or delaminating from the substrate. What is causing this and what are the solutions?

A: Poor adhesion is a critical failure mode that renders the film unusable.

Potential Causes:

  • Contaminated Substrate Surface: A layer of contaminants prevents the formation of strong chemical or physical bonds between the film and the substrate.[2]

  • High Internal Stress: Mismatch in the coefficient of thermal expansion between the this compound film and the substrate can lead to high tensile or compressive stress, causing the film to detach.

  • Chemical Incompatibility: The film and substrate materials may not be chemically compatible, leading to weak interfacial bonding.

  • Insufficient Energetic Bombardment: In some deposition techniques, insufficient energy of the depositing species can result in a weakly bonded interface.

Troubleshooting Steps:

  • Enhance Substrate Cleaning: As with pinholes, a pristine substrate surface is paramount for good adhesion.

  • Introduce an Adhesion Layer: A thin intermediate layer of a material known to adhere well to both the substrate and the this compound film can be deposited.

  • Optimize Deposition Temperature: Adjusting the substrate temperature can influence the internal stress of the film. A gradual cooling process after deposition can also help to minimize thermal stress.

  • Modify Deposition Parameters: In sputtering, for example, adjusting the gas pressure or applying a substrate bias can modify the energy of the depositing species and improve adhesion.

Issue 3: High Surface Roughness

Q: My AFM analysis shows high surface roughness for the deposited this compound film. How can I achieve a smoother surface?

A: High surface roughness can be detrimental for applications requiring flat interfaces, such as in optical or electronic devices.

Potential Causes:

  • Low Adatom Mobility: Insufficient thermal energy prevents atoms from migrating on the surface to find low-energy sites, leading to the formation of a rough, columnar structure.

  • High Deposition Rate: A high flux of incoming material can lead to three-dimensional island growth, increasing roughness.

  • Sub-optimal Oxygen Partial Pressure (in reactive processes): The oxygen pressure can influence the surface chemistry and mobility of the depositing species.

  • Particulate Contamination: Particulates on the surface can act as nucleation sites for abnormal growth, leading to a rougher film.

Troubleshooting Steps:

  • Increase Substrate Temperature: This is often the most effective way to increase adatom mobility and promote layer-by-layer growth, resulting in a smoother film.[5]

  • Decrease Deposition Rate: A lower deposition rate gives adatoms more time to diffuse across the surface.

  • Optimize Gas Pressure: In sputtering, a higher working gas pressure can lead to more scattering of the sputtered atoms, reducing their kinetic energy and potentially leading to a smoother film. In PLD, the background gas pressure significantly affects the plume dynamics and film morphology.

  • Post-Deposition Annealing: Annealing the film after deposition can sometimes promote surface diffusion and reduce roughness, but it may also induce crystallization or other phase changes.

Issue 4: Film Composition is Off-Stoichiometry

Q: XPS/EDX analysis indicates that the Ba/Si/O ratio in my film is incorrect. How can I achieve the desired stoichiometry?

A: Achieving the correct stoichiometry is critical for the functional properties of this compound films.

Potential Causes:

  • Non-stoichiometric Target/Source Material: The starting material may not have the correct composition.

  • Differential Sputtering/Evaporation Rates (in PVD): The elements in the this compound target may have different sputtering or evaporation rates, leading to a film with a different composition.

  • Incorrect Reactive Gas Pressure (in reactive processes): In reactive sputtering or PLD with an oxygen background, an improper oxygen partial pressure will lead to an incorrect oxygen content in the film.[6]

  • Substrate Temperature Effects: The sticking coefficient of different elements can be temperature-dependent, affecting the final film composition.

Troubleshooting Steps:

  • Verify Target/Source Composition: Ensure the starting material has the correct stoichiometry.

  • Optimize RF Power/Laser Fluence: In sputtering and PLD, the energy input can affect the ablation/sputtering of different elements. Adjusting these parameters can help tune the film composition.

  • Precisely Control Oxygen Partial Pressure: This is a critical parameter in reactive deposition. A systematic variation of the oxygen partial pressure while monitoring the film composition is necessary to find the optimal process window.

  • Adjust Target-to-Substrate Distance: In PLD, this distance affects the interaction of the plasma plume with the background gas and can influence the stoichiometry of the deposited film.

Data Presentation

The following tables summarize quantitative data from literature on related silicate and barium-containing thin films, which can serve as a starting point for optimizing this compound deposition.

Table 1: Effect of Substrate Temperature on Surface Roughness of Barium Titanate (BaTiO₃) Thin Films (Proxy for this compound)

Substrate Temperature (°C)Deposition TechniqueFilm Thickness (nm)Average Surface Roughness (Ra, nm)Root Mean Square Roughness (Rq, nm)Reference
25Pulsed Laser DepositionN/A0.81.1[7]
60Pulsed Laser DepositionN/A1.51.9[7]
100Pulsed Laser DepositionN/A2.12.7[7]
150Pulsed Laser DepositionN/A3.24.1[7]

Table 2: Influence of Oxygen Partial Pressure on Properties of Amorphous In-Ga-Zn-O Thin Films (Illustrative of Oxide Deposition)

Oxygen Partial Pressure (Pa)Deposition TechniqueSurface Roughness (RMS, nm)Electron Mobility (cm²/Vs)
0.1Pulsed Laser Deposition0.2512.5
0.5Pulsed Laser Deposition0.2210.0
1.0Pulsed Laser Deposition0.288.0
5.0Pulsed Laser Deposition0.354.5
10.0Pulsed Laser Deposition0.422.0

Note: Data for In-Ga-Zn-O is provided to illustrate the general trend of the effect of oxygen partial pressure on oxide thin film properties as direct quantitative data for this compound was not available.

Experimental Protocols

Protocol 1: Pulsed Laser Deposition (PLD) of this compound Thin Films

This protocol provides a general methodology for the deposition of this compound thin films using PLD. The parameters should be considered as a starting point and optimized for the specific application.

  • Target Preparation:

    • Synthesize a stoichiometric this compound (e.g., BaSiO₃) target by solid-state reaction or purchase a high-purity, dense target.

    • Mount the target in the PLD system.

  • Substrate Preparation:

    • Select a suitable substrate (e.g., Si, MgO, SrTiO₃).

    • Clean the substrate using a standard procedure (e.g., ultrasonic cleaning in acetone, isopropanol, and deionized water).

    • Dry the substrate with high-purity nitrogen gas.

    • Mount the substrate onto the substrate heater in the deposition chamber.

  • Deposition Chamber Preparation:

    • Evacuate the chamber to a base pressure of < 1 x 10⁻⁶ Torr.

  • Deposition Parameters:

    • Laser: KrF excimer laser (λ = 248 nm).

    • Laser Fluence: 1-3 J/cm².

    • Repetition Rate: 1-10 Hz.

    • Target-to-Substrate Distance: 4-7 cm.

    • Substrate Temperature: Room temperature to 800°C.

    • Background Gas: Oxygen (O₂).

    • Oxygen Partial Pressure: 10⁻⁴ to 10⁻¹ Torr.

  • Deposition Process:

    • Heat the substrate to the desired temperature.

    • Introduce oxygen into the chamber to the desired partial pressure.

    • Initiate laser ablation of the target for the desired deposition time or number of pulses.

    • Rotate the target and substrate to ensure uniform deposition.

  • Post-Deposition:

    • Cool the sample to room temperature in a controlled oxygen atmosphere to promote proper oxygenation of the film.

    • Vent the chamber and remove the sample.

  • Characterization:

    • Analyze the film for crystallinity (XRD), surface morphology and roughness (AFM, SEM), composition (XPS, EDX), and thickness (ellipsometry, profilometry).

Visualizations

Experimental Workflow for this compound Thin Film Deposition

experimental_workflow cluster_prep Preparation cluster_deposition Deposition cluster_characterization Characterization Target_Prep Target Preparation Load_Sample Load Target & Substrate Target_Prep->Load_Sample Substrate_Prep Substrate Cleaning Substrate_Prep->Load_Sample Pump_Down Evacuate Chamber Load_Sample->Pump_Down Set_Params Set Deposition Parameters (Temp, Pressure, etc.) Pump_Down->Set_Params Deposition Film Deposition Set_Params->Deposition Cool_Down Controlled Cooling Deposition->Cool_Down Structural Structural Analysis (XRD) Cool_Down->Structural Morphological Morphological Analysis (AFM, SEM) Cool_Down->Morphological Compositional Compositional Analysis (XPS, EDX) Cool_Down->Compositional Optical Optical/Electrical Property Measurement Cool_Down->Optical

This compound Deposition Workflow
Troubleshooting Logic for High Pinhole Density

pinhole_troubleshooting Start High Pinhole Density Observed Check_Substrate 1. Review Substrate Cleaning Protocol Start->Check_Substrate Improve_Cleaning Implement Enhanced Cleaning/In-situ Etch Check_Substrate->Improve_Cleaning If inadequate Check_Temp 2. Evaluate Deposition Temperature Check_Substrate->Check_Temp If adequate Improve_Cleaning->Check_Temp Increase_Temp Increase Substrate Temperature (Enhance Adatom Mobility) Check_Temp->Increase_Temp If too low Check_Pressure 3. Analyze Chamber Pressure & Gas Purity Check_Temp->Check_Pressure If optimal Increase_Temp->Check_Pressure Improve_Vacuum Improve Base Pressure/ Use Higher Purity Gas Check_Pressure->Improve_Vacuum If high/impure Check_Rate 4. Assess Deposition Rate Check_Pressure->Check_Rate If optimal Improve_Vacuum->Check_Rate Decrease_Rate Decrease Deposition Rate Check_Rate->Decrease_Rate If too high End Pinhole Density Reduced Check_Rate->End If optimal Decrease_Rate->End

Pinhole Defect Troubleshooting

References

Influence of precursor purity on barium silicate properties

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and analysis of barium silicate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the influence of precursor purity on the properties of this compound.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound, with a focus on issues arising from precursor impurities.

Problem ID Observed Issue Potential Causes Related to Precursor Purity Suggested Solutions & Optimizations
BS-P01 Incomplete reaction or presence of unreacted precursors (e.g., BaCO₃, SiO₂) in the final product. 1. Low-purity precursors: Inert impurities can coat reactant particles, hindering diffusion.1. Use higher-purity precursors: Aim for >99.5% purity for initial experiments.
2. Incorrect stoichiometry: Impurities can alter the effective molar ratio of barium to silicon.2. Perform compositional analysis of precursors: Use techniques like X-ray Fluorescence (XRF) or Inductively Coupled Plasma (ICP) analysis to determine the exact composition and adjust stoichiometry accordingly.
3. Large precursor particle size: Impurities can be heterogeneously distributed in larger particles.3. Reduce particle size: Employ ball milling to reduce particle size and ensure homogeneous mixing.
BS-P02 Formation of undesired secondary phases (e.g., Ba₂SiO₄, BaSi₂O₅) instead of the target BaSiO₃. 1. Non-stoichiometric Ba:Si ratio due to impurities: An excess of the barium precursor can lead to barium-rich phases, while an excess of the silicon precursor can result in silica-rich phases.1. Verify precursor stoichiometry: Accurately weigh high-purity starting materials.
2. Presence of fluxing agents as impurities: Alkali metal oxides (e.g., Na₂O, K₂O) can lower the melting point and alter the reaction pathway.2. Analyze precursors for alkali metal content: If present, consider their effect on the reaction temperature and duration.
3. Reaction with crucible material: High temperatures can cause reactions between precursors and impurities in the crucible (e.g., alumina).3. Use high-purity alumina or platinum crucibles.
BS-P03 Poor crystallinity or amorphous product observed in XRD analysis. 1. Presence of glass-forming impurities: Impurities like B₂O₃ or P₂O₅ can inhibit crystallization.1. Select precursors with low levels of glass-forming oxides.
2. Rapid cooling: While not a purity issue, it can be exacerbated by impurities that affect thermal properties.2. Implement a controlled, slow cooling rate to allow for crystal growth.
BS-P04 Discoloration (e.g., yellow, brown) of the final this compound powder. 1. Iron oxide (Fe₂O₃) impurities: Even small amounts of iron can impart color to the final product. For some applications, the Fe₂O₃ content should be maintained below 2% by weight.[1]1. Use iron-free precursors.
2. Other transition metal impurities: Elements like manganese or chromium can also lead to coloration.2. Analyze precursors for transition metal content.
BS-P05 Inconsistent dielectric or optical properties between batches. 1. Variable impurity levels in precursors: Different batches of precursors may have varying types and concentrations of impurities.1. Standardize precursor sourcing and perform quality control on each new batch.
2. Presence of strontium or calcium impurities: These can substitute for barium in the crystal lattice, causing strain and altering electronic properties.2. Use barium precursors with low levels of strontium and calcium.
3. Alkali metal impurities: These can act as charge compensators and affect dielectric loss.3. Minimize alkali metal content in both barium and silicon precursors.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right precursors for this compound synthesis?

A1: The choice of precursors is critical and depends on the desired properties of the final product. For solid-state synthesis, high-purity barium carbonate (BaCO₃) and silicon dioxide (SiO₂) are commonly used. For solution-based methods, barium chloride (BaCl₂) and sodium silicate (Na₂SiO₃) or tetraethyl orthosilicate (TEOS) are often employed. Always consider the potential for impurities in your chosen precursors. For example, BaCO₃ can contain strontium and calcium, while SiO₂ may have iron and aluminum contaminants.

Q2: What is the effect of the Ba:Si molar ratio on the final product?

A2: The molar ratio of barium to silicon is a crucial parameter that determines the phase of the resulting this compound. A 1:1 molar ratio of BaO (from BaCO₃) to SiO₂ will theoretically yield barium metasilicate (BaSiO₃). Deviations from this ratio, often due to impurities or weighing errors, can lead to the formation of other phases such as barium orthosilicate (Ba₂SiO₄) or dithis compound (BaSi₂O₅).

Q3: Can impurities be beneficial in this compound synthesis?

A3: Yes, in some cases, impurities are intentionally added in controlled amounts as "dopants" to modify the material's properties. For instance, doping with rare-earth elements like Europium (Eu²⁺) can induce luminescence, making the this compound suitable for phosphor applications. However, uncontrolled impurities are generally detrimental to achieving desired and reproducible properties.

Q4: How does the particle size of precursors affect the synthesis?

A4: Smaller precursor particles have a higher surface-area-to-volume ratio, which generally leads to a faster reaction rate at lower temperatures. This is because diffusion, a key process in solid-state reactions, is more efficient over shorter distances. Using nano-sized precursors can significantly influence the reaction kinetics and the properties of the final product.

Q5: What is the role of calcination temperature and time?

A5: Calcination at high temperatures provides the necessary energy to overcome the activation energy of the solid-state reaction. The temperature and duration must be sufficient for the reaction to go to completion. Inadequate temperature or time will result in an incomplete reaction and the presence of unreacted precursors. However, excessively high temperatures can lead to sintering and reduced surface area, or in some cases, decomposition.

Data on the Influence of Impurities

While extensive quantitative data is highly specific to the synthesis method and conditions, the following table summarizes the general effects of common impurities on this compound properties.

Impurity Common Precursor Source Effect on this compound Properties Quantitative Data/Thresholds
Iron (Fe₂O₃) SiO₂, Barite (in some processes)- Imparts a yellow or brown tint.- Can affect magnetic properties.Maintain below 2% by weight to avoid significant discoloration and fusion issues in certain processes.[1]
Alkali Metals (Na₂O, K₂O) SiO₂ (from sodium silicate), BaCO₃- Can act as a flux, lowering the reaction temperature.- May increase dielectric loss.- Can alter the viscosity of the melt in glass production.Specific quantitative effects are highly dependent on the concentration and the overall composition.
Strontium (SrO) BaCO₃- Substitutes for Ba in the crystal lattice, causing lattice distortion.- Can shift the emission wavelength in phosphors.- May alter dielectric properties.The extent of the effect is proportional to the concentration of strontium.
Aluminum (Al₂O₃) SiO₂ (from clays or feldspar)- Can form aluminosilicate secondary phases.- May increase the viscosity of melts.- Can act as a network former, affecting the glass structure.The formation of secondary phases depends on the Al₂O₃ concentration and the reaction temperature.

Experimental Protocols

Solid-State Synthesis of Barium Metasilicate (BaSiO₃)

This protocol outlines a general method for the synthesis of BaSiO₃, highlighting steps where precursor purity is critical.

1. Precursor Selection and Analysis:

  • Precursors: High-purity Barium Carbonate (BaCO₃, >99.5%) and Silicon Dioxide (SiO₂, >99.5%).

  • Purity Verification (Optional but Recommended): Analyze the precursors using XRF or ICP-OES to quantify any significant impurities. This is crucial for reproducible results.

2. Stoichiometric Calculation and Weighing:

  • Calculate the required masses of BaCO₃ and SiO₂ to achieve a Ba:Si molar ratio of 1:1. Account for the molecular weights and the purity of the precursors.

  • Use a high-precision analytical balance for weighing.

3. Mixing and Grinding:

  • Combine the weighed precursors in an agate mortar.

  • Wet mill the mixture with a suitable solvent (e.g., ethanol or isopropanol) for at least 30 minutes to ensure homogeneous mixing and reduce particle size.

  • Dry the mixture in an oven at 80-100 °C to remove the solvent.

4. Calcination:

  • Transfer the dried powder into a high-purity alumina crucible.

  • Place the crucible in a programmable muffle furnace.

  • Heat the sample to a temperature between 1100 °C and 1300 °C at a controlled ramp rate (e.g., 5 °C/min).

  • Hold the temperature for a duration of 4 to 12 hours to ensure the reaction goes to completion.

  • Cool the furnace down to room temperature at a controlled rate.

5. Post-Calcination Processing and Characterization:

  • Gently grind the calcined powder to break up any agglomerates.

  • Characterization:

    • Phase Purity: Use X-ray Diffraction (XRD) to identify the crystalline phases present. The absence of BaCO₃ and SiO₂ peaks and the presence of characteristic BaSiO₃ peaks indicate a successful synthesis.

    • Morphology: Analyze the particle size and shape using Scanning Electron Microscopy (SEM).

    • Composition: Confirm the elemental composition using Energy Dispersive X-ray Spectroscopy (EDS).

Visualizations

experimental_workflow cluster_precursors Precursor Preparation cluster_synthesis Synthesis cluster_analysis Characterization precursor_selection Select High-Purity BaCO₃ & SiO₂ purity_analysis Analyze Precursor Purity (XRF/ICP) precursor_selection->purity_analysis Quality Control weighing Stoichiometric Weighing (Ba:Si = 1:1) purity_analysis->weighing mixing Homogeneous Mixing & Grinding weighing->mixing calcination Calcination (1100-1300°C) mixing->calcination grinding_post Post-Calcination Grinding calcination->grinding_post xrd Phase Analysis (XRD) grinding_post->xrd sem_eds Morphology & Composition (SEM/EDS) grinding_post->sem_eds final_product This compound Product xrd->final_product sem_eds->final_product logical_relationship cluster_impurities Precursor Impurities cluster_effects Intermediate Effects cluster_properties Final this compound Properties fe_impurity Fe₂O₃ optical Optical Properties (e.g., Color, Luminescence) fe_impurity->optical Discoloration alkali_impurity Na₂O, K₂O reaction_kinetics Altered Reaction Kinetics alkali_impurity->reaction_kinetics Fluxing Effect dielectric Dielectric Properties (e.g., Dielectric Constant, Loss) alkali_impurity->dielectric Increased Loss sr_impurity SrO stoichiometry_shift Stoichiometry Shift sr_impurity->stoichiometry_shift lattice_strain Lattice Strain/ Substitution sr_impurity->lattice_strain al_impurity Al₂O₃ al_impurity->reaction_kinetics Viscosity Change secondary_phase Secondary Phase Formation al_impurity->secondary_phase structural Structural Properties (e.g., Phase Purity, Crystallinity) stoichiometry_shift->structural Phase Impurity reaction_kinetics->structural lattice_strain->optical lattice_strain->dielectric secondary_phase->structural secondary_phase->dielectric

References

Technical Support Center: Mitigating Foaming in the Sintering of Barium Silicate Glass Powders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering foaming issues during the sintering of barium silicate glass powders.

Troubleshooting Guide

This guide addresses common problems related to foaming and provides actionable solutions based on empirical evidence.

Problem Potential Cause Recommended Solution & Action Steps
Excessive Foaming/Swelling During Sintering Gas Entrapment: Carbonaceous species, primarily CO₂, adsorbed onto the powder surface during processing and storage are the main culprits.[1][2][3][4][5] This is exacerbated by increased surface area from milling.[1][3]1. Optimize Milling Parameters: - Reduce Milling Time: Shorter milling times lead to larger particle sizes and less surface area for gas adsorption, which reduces foaming.[1][2]- Control Milling Atmosphere: Mill in an inert atmosphere like Argon (Ar) or Nitrogen (N₂) to minimize CO₂ adsorption. Milling in CO₂ significantly increases foaming.[1][2][3][5]2. Implement Wet Milling: - Milling in a liquid medium such as deionized water or a 10 wt% HCl solution can substantially reduce foaming.[1][3][5]3. Manage Powder Storage: - Minimize storage time in air, as prolonged exposure can increase foaming, especially for moderately milled powders.[1][4] Store in a desiccator or inert atmosphere if possible.
Inconsistent Foaming Between Batches Process Variability: Inconsistencies in milling duration, atmosphere, or storage conditions between batches.1. Standardize Protocols: - Ensure consistent milling times, milling media, and powder-to-ball ratios for every batch.- If using a controlled atmosphere, ensure the purging process is consistent.- Standardize storage time and conditions before sintering.
Foaming Occurs Early in the Sintering Cycle High Concentration of Adsorbed Gases: Powders milled in a CO₂-rich environment or for extended periods in air will have a higher concentration of adsorbed gases, leading to earlier and more intense foaming.[1][2]1. Pre-Sintering Heat Treatment (Degassing): - Introduce a low-temperature hold in the sintering cycle (e.g., 300-500°C) to allow adsorbed species to desorb and escape before the glass softens and traps the gas. Degassing of CO₂ is observed at ≈300°C and between 500-650°C.[1]2. Switch to Wet Milling: - Wet milling is highly effective at preventing the initial adsorption of foaming-inducing species.[1][3][5]
Reduced Density and Mechanical Strength of Sintered Product Pore Formation: The gas bubbles that cause foaming create pores within the sintered glass, reducing its final density and compromising its mechanical integrity.1. Employ Mitigation Strategies: - Utilize the foaming mitigation techniques outlined above (optimized milling, wet milling, controlled atmosphere).2. Sintering Profile Optimization: - A slower heating rate can allow more time for gases to escape before the pores close.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of foaming in this compound glass powders during sintering?

A1: The primary cause of foaming is the release of trapped gases, predominantly carbon dioxide (CO₂), from the glass powder compact during heating.[1][2][3] These gases originate from carbonaceous species that adsorb onto the surface of the glass particles during milling and subsequent storage.[1][4][5] As the glass softens and begins to sinter, these trapped gases expand, creating bubbles and causing the material to swell.

Q2: How does the milling process affect foaming?

A2: The milling process significantly influences foaming in several ways:

  • Particle Size and Surface Area: Milling reduces particle size and increases the specific surface area of the powder. A larger surface area provides more sites for gas adsorption, leading to more intense foaming.[1][3]

  • Milling Atmosphere: The atmosphere in which the powder is milled has a dramatic effect. Milling in carbon dioxide (CO₂) results in the most significant foaming. Milling in air also promotes foaming, while milling in inert atmospheres like argon (Ar) or nitrogen (N₂) results in the least amount of foaming.[1][2][3][5]

  • Milling Duration: Longer milling times lead to finer particles and more surface defects, which can trap more gas, thus increasing the propensity for foaming.[1][2]

Q3: Can foaming be completely eliminated?

A3: While complete elimination can be challenging, foaming can be substantially reduced to negligible levels.[1][5] The most effective methods for mitigation are wet milling with water or a dilute acid solution (e.g., 10 wt% HCl) and using coarser, un-milled, or minimally-milled powders.[1][5]

Q4: What is wet milling and why is it effective at reducing foaming?

A4: Wet milling involves grinding the glass powder in a liquid medium, such as deionized water or ethanol. It is highly effective because the liquid medium physically blocks the adsorption of atmospheric gases like CO₂ onto the freshly fractured, high-energy surfaces of the glass particles created during milling.[1] Milling in a 10 wt% HCl solution has also been shown to be very effective.[1][3][5]

Q5: How does storage after milling impact foaming?

A5: Storing moderately milled powders in air can lead to an increase in foaming over time due to the gradual adsorption of atmospheric CO₂ and water vapor onto the particle surfaces.[1][4] For intensely milled powders, especially those milled in CO₂, the initial gas uptake is so high that subsequent storage in air may not significantly increase foaming.[4]

Data Presentation

Table 1: Effect of Milling Atmosphere on Foaming of this compound Glass Powder

Milling Atmosphere (15 min)Onset of Sintering (°C)Temperature of Maximum Shrinkage (°C)Onset of Foaming (°C)Foaming Intensity (Qualitative)
Argon (Ar)~700~800>800Low
Nitrogen (N₂)~700~800>800Low
Air~700~800~800Medium
Carbon Dioxide (CO₂)~700~770~770High
Data synthesized from studies on this compound glass powders.[1][2]

Table 2: Effect of Milling Time and Milling Aid on Foaming

Milling ConditionParticle Size (D50, µm)Silhouette Area Increase due to Foaming (ΔsA)
30 min, Dry in Air635%
30 min, Wet in WaterNot specified7%
30 min, Wet in 10 wt% HCl94%
Data from a study on this compound glass powders.[3]

Experimental Protocols & Workflows

Logical Workflow for Mitigating Foaming

The following diagram illustrates the decision-making process for mitigating foaming based on experimental observations.

Foaming_Mitigation_Workflow cluster_prep Powder Preparation cluster_sinter Sintering & Analysis cluster_actions Corrective Actions start This compound Glass Frit milling Milling start->milling storage Storage milling->storage pressing Uniaxial Pressing storage->pressing sintering Sintering pressing->sintering analysis Observe Foaming sintering->analysis no_foam Acceptable Product analysis->no_foam Low/No Foaming reduce_milling Reduce Milling Time / Use Coarser Powder analysis->reduce_milling Excessive Foaming change_atm Mill in Inert Gas (Ar, N2) analysis->change_atm Excessive Foaming wet_mill Implement Wet Milling (Water or HCl) analysis->wet_mill Excessive Foaming control_storage Control Storage (Time, Atmosphere) analysis->control_storage Excessive Foaming reduce_milling->milling change_atm->milling wet_mill->milling control_storage->storage

Decision workflow for troubleshooting foaming issues.
Experimental Workflow: Wet Milling Protocol

This diagram outlines the steps for wet milling, a highly effective method to reduce foaming.

Wet_Milling_Workflow start Start: this compound Glass Frit prepare_slurry 1. Prepare Slurry - Add powder, milling media, and liquid (e.g., water) to milling jar. start->prepare_slurry milling 2. Wet Mill - Mill for the desired duration. - Use intermittent cycles to prevent overheating. prepare_slurry->milling separate 3. Separate Slurry - Use a sieve to separate the slurry from the milling media. milling->separate drying 4. Dry Powder - Dry the slurry in an oven (e.g., 120°C for 48 hours) until all liquid has evaporated. separate->drying pressing 5. Uniaxial Pressing - Press the dried powder into a compact. drying->pressing sintering 6. Sinter pressing->sintering end End: Sintered Product sintering->end

A step-by-step workflow for the wet milling process.
Detailed Methodologies

1. Protocol for Wet Milling of this compound Glass Powder

This protocol describes a general procedure for wet milling to minimize gas adsorption. Parameters should be optimized for specific equipment and desired particle size.

  • Materials and Equipment:

    • This compound glass frit

    • Planetary ball mill or similar

    • Milling jars and media (e.g., Al₂O₃, ZrO₂, Si₃N₄)

    • Milling liquid: Deionized water or 10 wt% Hydrochloric Acid (HCl)

    • Sieve for separating media from slurry

    • Drying oven

    • Mortar and pestle or sieve for breaking up dried cake

  • Procedure:

    • Preparation: Place the glass frit, milling media, and milling liquid into the milling jar. A typical starting point for the powder-to-liquid ratio is 1:1 to 1:1.5 by volume. The total volume of powder, media, and liquid should not exceed 2/3 of the jar volume.

    • Milling: Secure the jars in the mill. Mill at a moderate speed (e.g., 200-400 rpm) for the desired time. To prevent overheating, use milling cycles with breaks (e.g., 15 minutes of milling followed by a 30-minute pause).

    • Separation: After milling, pour the resulting slurry through a sieve to separate it from the milling media. Rinse the media with a small amount of the milling liquid to recover any remaining powder.

    • Drying: Place the slurry in a suitable container and dry in an oven. A temperature of 120°C for 24-48 hours is a common starting point.[2] Ensure the powder is completely dry.

    • Post-Drying Processing: The dried powder may form a cake. Gently break up the cake using a mortar and pestle or by passing it through a coarse sieve.

    • Storage: Store the dried powder in a desiccator to prevent re-adsorption of atmospheric moisture and gases.

2. Protocol for Uniaxial Pressing and Sintering

  • Materials and Equipment:

    • Dried this compound glass powder

    • Uniaxial press

    • Die set (e.g., 5 mm diameter)

    • High-temperature furnace (programmable)

  • Procedure:

    • Pressing: Weigh the desired amount of powder (e.g., 0.1 g) and place it into the die. Apply a uniaxial pressure of 60 MPa to form a green compact.[2]

    • Sintering:

      • Place the green compact on a suitable substrate (e.g., alumina plate) in the furnace.

      • Heat the sample at a controlled rate (e.g., 5 K/min).[2]

      • The sintering for this compound glass typically starts around 700°C.[1][2]

      • Hold at the desired sintering temperature (e.g., 800-850°C) to achieve full densification. The optimal temperature and hold time will depend on the specific glass composition and particle size.

      • Cool the sample down to room temperature at a controlled rate to avoid thermal shock.

References

Validation & Comparative

Validating the Crystal Structure of a New Barium Silicate Phase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of new crystalline materials is a cornerstone of advancement in materials science. Barium silicates, in particular, are of significant interest due to their diverse applications in ceramics, glasses, and luminescent materials. The rigorous validation of the crystal structure of a newly synthesized barium silicate phase is paramount to understanding its properties and potential applications. This guide provides a comparative overview of the experimental and computational techniques used to validate the crystal structure of a new this compound phase, exemplified by Ba₂ZnSi₂O₇, against established this compound structures.

Data Presentation: Comparison of Crystallographic Data

A fundamental step in validating a new crystal structure is the precise determination of its crystallographic parameters. This data is obtained primarily through X-ray diffraction techniques and compared with known phases to establish novelty. The following table summarizes the crystallographic data for a recently characterized barium zinc silicate, Ba₂ZnSi₂O₇, and two well-established barium copper silicate phases for comparison.

Parameter New Phase: Ba₂ZnSi₂O₇ Alternative 1: BaCuSi₂O₆ (Chinese Purple) Alternative 2: BaCuSi₄O₁₀ (Chinese Blue)
Crystal System MonoclinicTetragonal (room temp.) / Orthorhombic (low temp.)Tetragonal
Space Group C2/cI4₁/acd (room temp.) / Ibam (low temp.)P4/ncc
Lattice Parameters (Å) a = 8.434, b = 10.722, c = 8.436a = 10.003, c = 9.934 (room temp.)a = 7.447, c = 16.138
β = 111.30°
Reference [1][2][3][4][5][6]

Experimental Protocols

The validation of a new crystal structure is a multi-faceted process that relies on a combination of experimental techniques to probe the atomic arrangement within the material. The primary method is Powder X-ray Diffraction (PXRD) coupled with Rietveld refinement, which provides detailed information about the crystal lattice. This is often supplemented by spectroscopic methods that probe the local chemical environment and bonding.

Powder X-ray Diffraction (PXRD) and Rietveld Refinement

Powder X-ray diffraction is the principal technique for determining the crystal structure of a new polycrystalline material. The resulting diffraction pattern is a fingerprint of the crystalline phases present. Rietveld refinement is a computational method used to refine a theoretical crystal structure model until it matches the experimentally observed diffraction pattern.[7][8][9] A successful refinement provides accurate lattice parameters, atomic positions, and phase quantification.[6][10]

Experimental Protocol for PXRD:

  • Sample Preparation: The synthesized this compound powder is finely ground to ensure random orientation of the crystallites. The powder is then packed into a flat sample holder.

  • Data Collection: The sample is mounted on an X-ray diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The 2θ range is typically scanned from 10° to 90° with a step size of 0.02° and a specific scan speed.[11][12][13]

  • Phase Identification: The initial diffraction pattern is compared to databases (e.g., Powder Diffraction File) to identify any known phases.

  • Rietveld Refinement:

    • An initial structural model is proposed for the new phase, including the space group, approximate lattice parameters, and atomic positions.

    • Using specialized software (e.g., GSAS, TOPAS), a calculated diffraction pattern is generated from the model.

    • The software then iteratively refines the model parameters (lattice parameters, atomic coordinates, peak shape, background, etc.) to minimize the difference between the calculated and observed diffraction patterns using a least-squares approach.[14][15]

    • The quality of the fit is assessed using agreement indices (R-values). Low R-values and a smooth difference plot indicate a good fit and a valid structural model.

Vibrational Spectroscopy: Raman and Infrared (IR)

Vibrational spectroscopy techniques, such as Raman and Infrared (IR) spectroscopy, are powerful complementary tools for crystal structure validation. They provide information about the local bonding environment and symmetry of the silicate and other polyatomic units within the crystal lattice.[16][17]

Experimental Protocol for Raman and IR Spectroscopy:

  • Sample Preparation: For Raman spectroscopy, a small amount of the powder sample is placed on a microscope slide. For IR spectroscopy, the powder is typically mixed with KBr and pressed into a pellet.

  • Data Collection:

    • Raman: A laser of a specific wavelength is focused on the sample, and the scattered light is collected and analyzed by a spectrometer to generate a Raman spectrum, which plots intensity versus Raman shift (in cm⁻¹).

    • IR: The sample is placed in an FTIR spectrometer, and an infrared beam is passed through it. The transmitted or absorbed light is measured to produce an IR spectrum, which plots absorbance or transmittance versus wavenumber (in cm⁻¹).

  • Spectral Analysis: The positions and intensities of the peaks in the Raman and IR spectra correspond to specific vibrational modes of the chemical bonds (e.g., Si-O stretching and bending) in the sample. These spectra can be compared to theoretical calculations or spectra of known compounds to confirm the presence of expected functional groups and to infer details about the local structure.[18]

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly ²⁹Si NMR, is a highly sensitive technique for probing the local environment of silicon atoms in silicates. It can distinguish between different silicate polymerization states (Qⁿ units, where n is the number of bridging oxygen atoms) and provide information on Si-O-Si bond angles and Si-Si distances.[19][20][21]

Experimental Protocol for ²⁹Si Solid-State NMR:

  • Sample Preparation: The powdered this compound sample is packed into a zirconia rotor.

  • Data Collection: The rotor is placed in the NMR spectrometer and spun at a high speed at the "magic angle" (MAS) to average out anisotropic interactions. A single-pulse or more complex pulse sequence is applied, and the resulting free induction decay (FID) is recorded and Fourier transformed to obtain the NMR spectrum.[22]

  • Spectral Analysis: The chemical shifts in the ²⁹Si NMR spectrum are indicative of the coordination environment of the silicon atoms. For example, distinct peaks will be observed for isolated SiO₄ tetrahedra (Q⁰), terminal tetrahedra in chains (Q¹), middle groups in chains or rings (Q²), branching points (Q³), and fully cross-linked networks (Q⁴).[20][23] This information is crucial for validating the silicate connectivity in the proposed crystal structure.

Mandatory Visualization

Workflow for Validating a New this compound Crystal Structure

cluster_synthesis Synthesis & Initial Characterization cluster_validation Structure Validation cluster_comparison Comparative Analysis cluster_conclusion Conclusion synthesis Synthesize New Barium Silicate Phase initial_xrd Initial Powder XRD synthesis->initial_xrd raman_ir Raman & IR Spectroscopy synthesis->raman_ir nmr Solid-State NMR (²⁹Si) synthesis->nmr rietveld Rietveld Refinement of XRD Data initial_xrd->rietveld Obtain diffraction pattern database Compare with Crystallographic Databases (e.g., ICSD, COD) rietveld->database Refined structural model final_structure Validated Crystal Structure raman_ir->final_structure Local bonding confirmation nmr->final_structure Silicate connectivity confirmation literature Compare with Known This compound Structures database->literature literature->final_structure cluster_techniques Validation Techniques cluster_info Derived Structural Information NewPhase New Barium Silicate Phase PXRD Powder X-Ray Diffraction (Primary Technique) NewPhase->PXRD Spectroscopy Spectroscopic Methods (Complementary) NewPhase->Spectroscopy Lattice Crystal System Space Group Lattice Parameters PXRD->Lattice Atomic Atomic Coordinates Bond Lengths/Angles PXRD->Atomic Local Local Bonding Environment (Si-O vibrations) Spectroscopy->Local Raman/IR Connectivity Silicate Connectivity (Qⁿ units) Spectroscopy->Connectivity NMR ValidatedStructure Validated Crystal Structure Lattice->ValidatedStructure Atomic->ValidatedStructure Local->ValidatedStructure Connectivity->ValidatedStructure

References

A Comparative Guide to Quantitative Phase Analysis of Barium Silicate Mixtures Using XRD

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of crystalline phases in material mixtures is paramount for quality control, formulation development, and understanding material properties. This guide provides a detailed comparison of X-ray Diffraction (XRD) based methods for the quantitative phase analysis of barium silicate mixtures, supported by experimental protocols and data.

Two of the most powerful and widely used techniques for quantitative phase analysis by XRD are the Rietveld refinement method and the Reference Intensity Ratio (RIR) method.[1][2] Both methods offer distinct advantages and are suited to different analytical challenges. This guide will delve into the principles of each method, present a comparative analysis of their performance in the context of this compound mixtures, and provide detailed experimental methodologies to enable researchers to apply these techniques effectively.

Comparison of Quantitative XRD Methods for this compound Analysis

The choice between the Rietveld and RIR methods often depends on the complexity of the sample, the availability of standard reference materials, and the desired level of accuracy.[3][4] The Rietveld method is a full-pattern fitting technique that can provide detailed structural information in addition to phase quantification, while the RIR method is a more straightforward approach that relies on the relative intensities of the strongest diffraction peaks.[1][5]

MethodPrincipleAdvantagesDisadvantagesAccuracy
Rietveld Refinement Least-squares refinement of a calculated diffraction pattern to an observed pattern based on the crystal structures of the phases present.[6]- High accuracy and precision.- Provides detailed structural information (e.g., lattice parameters, site occupancies).- Can quantify amorphous content with the use of an internal standard.[5]- Requires knowledge of the crystal structure of all phases.- Can be complex to implement.- Accuracy can be affected by poor crystal structure models and preferred orientation.[6]High (typically < 2% error)
Reference Intensity Ratio (RIR) Compares the intensity of the strongest diffraction peak of a phase to that of an internal standard (commonly corundum).[1]- Simpler and faster than Rietveld refinement.- Does not require full crystal structure data for all phases.- Generally less accurate than Rietveld refinement.- Requires a suitable internal standard that is well-characterized and does not have overlapping peaks with the sample.[1]Moderate to High (typically 2-5% error)

Experimental Protocols

The following sections outline the key experimental steps for the quantitative phase analysis of this compound mixtures using XRD.

Synthesis of this compound Standards

To perform accurate quantitative analysis, it is essential to have pure, single-phase standards of the this compound phases of interest (e.g., BaSiO₃ and Ba₂SiO₄). A common method for their synthesis is the solid-state reaction method.

Materials:

  • Barium carbonate (BaCO₃, 99.9% purity)

  • Silicon dioxide (SiO₂, 99.9% purity)

Procedure:

  • Stoichiometric amounts of BaCO₃ and SiO₂ are weighed and thoroughly mixed in an agate mortar. For BaSiO₃, the molar ratio of BaO:SiO₂ is 1:1. For Ba₂SiO₄, the molar ratio is 2:1.

  • The mixed powders are pressed into pellets.

  • The pellets are calcined in a high-temperature furnace. Typical calcination conditions are 1200-1400°C for 4-6 hours in air. Multiple grinding and calcination steps may be necessary to ensure a complete reaction and phase purity.

  • The purity of the synthesized phases should be confirmed by XRD analysis.

Sample Preparation for Quantitative Analysis

Proper sample preparation is critical to obtain reliable quantitative results and minimize effects like preferred orientation.[6]

  • Mixture Preparation: Prepare a series of mixtures of the synthesized this compound phases with known weight percentages (e.g., 10%, 25%, 50%, 75%, 90% of each phase).

  • Internal Standard Addition (for RIR method): For the RIR method, add a known weight percentage (e.g., 10-20%) of a certified internal standard, such as corundum (α-Al₂O₃), to each mixture.

  • Homogenization: Thoroughly homogenize the mixtures by grinding in an agate mortar or using a mixer mill.

  • Specimen Mounting: The powdered sample should be carefully packed into a sample holder to ensure a flat surface and random orientation of the crystallites.

XRD Data Collection

Instrument: A modern powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation) is suitable for this analysis.

Typical Data Collection Parameters:

  • X-ray Source: Cu Kα (λ = 1.5406 Å)

  • Voltage and Current: 40 kV and 40 mA

  • Scan Range (2θ): 10° to 80°

  • Step Size: 0.02°

  • Counting Time per Step: 1-2 seconds

Data Analysis

Software: Several software packages are available for Rietveld refinement (e.g., GSAS, FullProf, TOPAS) and RIR analysis (often included in the diffractometer's operating software).[2]

Rietveld Refinement Procedure:

  • Import the raw XRD data into the software.

  • Identify the phases present in the mixture using a crystallographic database (e.g., ICDD PDF-4+).

  • Input the crystal structure information (CIF files) for each identified phase.

  • Perform the Rietveld refinement by refining parameters such as scale factors, background, lattice parameters, and peak profile parameters until the best fit between the calculated and observed patterns is achieved.

  • The software will then calculate the weight percentage of each phase based on the refined scale factors.

RIR Analysis Procedure:

  • Identify the strongest, non-overlapping diffraction peak for each this compound phase and the internal standard.

  • Measure the integrated intensity of these selected peaks.

  • Calculate the weight percentage of each phase using the following formula:

    Wp = (Ip / Is) * (Kp / Ks) * Ws

    where:

    • Wp is the weight fraction of the phase of interest

    • Ip is the intensity of the peak for the phase of interest

    • Is is the intensity of the peak for the standard

    • Kp and Ks are the reference intensity ratios for the phase and the standard, respectively

    • Ws is the weight fraction of the standard

Logical Workflow for Quantitative XRD Analysis

The following diagram illustrates the general workflow for performing quantitative phase analysis of this compound mixtures using XRD.

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_quant Quantitative Analysis Synthesis Synthesis of BaSiO3 & Ba2SiO4 Standards Mixture Preparation of Known Mixtures Synthesis->Mixture Standard Addition of Internal Standard (for RIR) Mixture->Standard Homogenize Homogenization Standard->Homogenize DataCollection XRD Data Collection Homogenize->DataCollection PhaseID Phase Identification DataCollection->PhaseID Rietveld Rietveld Refinement PhaseID->Rietveld RIR RIR Analysis PhaseID->RIR Results Phase Quantification Results Rietveld->Results RIR->Results

Quantitative XRD Analysis Workflow

This guide provides a foundational understanding and practical framework for the quantitative phase analysis of this compound mixtures. For specific applications, further optimization of the experimental parameters and validation with certified reference materials may be necessary to achieve the desired level of accuracy and precision.

References

A Comparative Guide to the Mechanical Properties of Barium Silicate and Strontium Silicate Ceramics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanical properties of barium silicate and strontium silicate ceramics. The following sections detail available experimental data, outline the methodologies used to obtain this data, and explore the influence of these materials on cellular signaling pathways, offering valuable insights for material selection in research and development.

Data Presentation: A Comparative Overview

Direct, one-to-one comparisons of the mechanical properties of dense, monolithic this compound and strontium silicate ceramics are limited in publicly available research. The data presented below is compiled from studies on various forms of these materials, including glass-ceramics, resin composites, and porous scaffolds. It is crucial to consider the material form and processing, as these factors significantly influence the mechanical properties.

Mechanical PropertyThis compound CeramicsStrontium Silicate Ceramics
Compressive Strength Data for dense, monolithic this compound is not readily available. This compound-containing resin nanoceramics (67 wt% filler) have shown yield strengths up to 150.23 ± 13.46 MPa.[1]Strontium-doped calcium silicate bioceramics have exhibited compressive strengths ranging from 232 to 243 MPa.[2] Porous strontium-doped gehlenite scaffolds (~80% porosity) showed compressive strengths of 1.57 ± 0.52 MPa to 2.05 ± 0.46 MPa.[3]
Fracture Toughness This compound-containing resin nanoceramics (60-67 wt% filler) have demonstrated fracture toughness values in the range of 2.81-4.19 MPa·m1/2.[1]Data for dense, monolithic strontium silicate is not readily available. Strontium-doped calcium silicate ceramics have been reported with fracture toughness values around 1.23 ± 0.07 to 1.31 ± 0.12 MPa·m1/2.[4]
Flexural Strength Resin nanoceramics incorporating 63 wt% this compound have achieved flexural strengths of up to 95 MPa.[5][6]Data for dense, monolithic strontium silicate is not readily available.
Elastic Modulus The elastic modulus of this compound-containing resin nanoceramics has been measured at approximately 8.47 ± 0.99 GPa.[1] this compound glasses are noted for their high mechanical strength.[7][8]The Young's modulus of strontium-doped rankinite has been reported to be in the range of 2.35 to 2.88 GPa.[2] Silicate-based bioactive glasses modified with strontium oxide have shown a Young's modulus of around 57.9 ± 6.7 GPa.[9]
Hardness Data for dense, monolithic this compound is not readily available.Strontium-doped calcium silicate ceramics have shown Vickers hardness values ranging from 7.3 ± 0.6 GPa to 8.0 ± 0.7 GPa.[4]

Experimental Protocols

The following are detailed methodologies for the key mechanical property tests cited, based on established standards.

Compressive Strength Testing

Compressive strength is determined by applying a compressive load to a specimen until it fractures. The maximum stress the material can withstand before failure is recorded as its compressive strength.

  • Specimen Preparation: Cylindrical or rectangular block specimens are prepared with specific dimensions as per standards like ASTM C1358 for advanced ceramics. The ends of the specimen must be flat, parallel, and perpendicular to the axis of the specimen.

  • Testing Procedure:

    • The dimensions of the specimen are measured accurately.

    • The specimen is placed between the platens of a universal testing machine.

    • A compressive load is applied at a constant rate until the specimen fails.

    • The maximum load at failure is recorded.

  • Calculation: Compressive strength (σ) is calculated using the formula: σ = P / A, where P is the maximum load and A is the initial cross-sectional area of the specimen.

Fracture Toughness Testing

Fracture toughness (KIC) measures a material's resistance to crack propagation. A common method is the single-edge notched beam (SENB) test.

  • Specimen Preparation: A rectangular beam specimen is prepared, and a sharp notch is introduced on one edge, as specified in ASTM C1421.

  • Testing Procedure:

    • The specimen is placed on a three-point or four-point bend fixture.

    • A load is applied to the side opposite the notch at a constant rate until the specimen fractures.

    • The load at which fracture occurs is recorded.

  • Calculation: The fracture toughness is calculated using a formula that takes into account the fracture load, specimen geometry, and notch depth.

Flexural Strength Testing

Flexural strength, or modulus of rupture, is the ability of a material to resist bending. The three-point and four-point bending tests are commonly used.

  • Specimen Preparation: A rectangular bar specimen is prepared according to standards such as ASTM C1161.

  • Testing Procedure:

    • The specimen is placed on two supporting pins in a universal testing machine.

    • A load is applied to the center of the specimen (three-point) or at two points equidistant from the supports (four-point) until it fractures.

    • The load at fracture is recorded.

  • Calculation: The flexural strength is calculated based on the fracture load, the distance between the support pins, and the specimen's dimensions.

Signaling Pathway Modulation

Recent studies have highlighted the bioactive potential of barium and strontium silicate ceramics, particularly in biomedical applications, through their influence on cellular signaling pathways.

This compound Ceramics

Barium-doped calcium silicate scaffolds have been shown to activate specific signaling pathways in mesenchymal stem cells, promoting osteogenic differentiation. The released barium and silicon ions can enter the cells and activate the calcium-sensing receptor (CaSR). This activation, in turn, influences downstream pathways, including the PI3K/Akt and JNK pathways, which are crucial for cell survival and differentiation.[10]

Barium_Silicate_Signaling Ba_Si Barium & Silicon Ions CaSR CaSR Activation Ba_Si->CaSR PI3K_Akt PI3K/Akt Pathway CaSR->PI3K_Akt JNK JNK Pathway CaSR->JNK Osteogenesis Osteogenic Differentiation PI3K_Akt->Osteogenesis JNK->Osteogenesis

This compound Signaling Pathway
Strontium Silicate Ceramics

Strontium-substituted calcium silicate ceramics have demonstrated the ability to modulate multiple signaling pathways in bone cells, leading to enhanced bone regeneration. Extracts from these ceramics can promote osteogenesis by upregulating the Wnt/β-catenin signaling pathway.[11] Concurrently, they can inhibit the formation of osteoclasts (cells that break down bone tissue) by downregulating the NF-κB signaling pathway.[11] Furthermore, the released strontium and silicon ions have been found to activate the ERK and p38 signaling pathways, which are also involved in osteoblast proliferation and differentiation.[12]

Strontium_Silicate_Signaling Sr_Si Strontium & Silicon Ions Wnt_beta_catenin Wnt/β-catenin Pathway (Upregulation) Sr_Si->Wnt_beta_catenin NF_kB NF-κB Pathway (Downregulation) Sr_Si->NF_kB ERK_p38 ERK/p38 Pathway (Activation) Sr_Si->ERK_p38 Osteogenesis Promotes Osteogenesis Wnt_beta_catenin->Osteogenesis Osteoclastogenesis Inhibits Osteoclastogenesis NF_kB->Osteoclastogenesis ERK_p38->Osteogenesis Mechanical_Testing_Workflow Synthesis Ceramic Synthesis (e.g., Sol-Gel, Solid-State Reaction) Processing Powder Processing & Forming (e.g., Pressing, Sintering) Synthesis->Processing Specimen_Prep Specimen Preparation (Cutting, Grinding, Notching) Processing->Specimen_Prep Characterization Microstructural Characterization (SEM, XRD) Processing->Characterization Testing Mechanical Testing (Compressive, Flexural, Fracture Toughness) Specimen_Prep->Testing Data_Acquisition Data Acquisition (Load, Displacement) Testing->Data_Acquisition Analysis Data Analysis & Calculation (Strength, Modulus, Toughness) Data_Acquisition->Analysis Analysis->Characterization Correlate Properties with Microstructure

References

A Comparative Analysis of the Thermal Expansion Coefficients of Barium Silicate and Calcium Silicate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the thermal expansion properties of barium and calcium silicates, supported by experimental data and methodologies.

The thermal expansion behavior of silicate materials is a critical parameter in numerous scientific and industrial applications, ranging from the development of high-temperature ceramics and glass-ceramic sealants to biomaterials in drug delivery and medical implants. Understanding the coefficient of thermal expansion (CTE) is paramount for predicting material performance, ensuring structural integrity, and preventing failure due to thermal stress. This guide provides an objective comparison of the thermal expansion coefficients of two common silicate compounds: barium silicate and calcium silicate.

Executive Summary

This compound compounds generally exhibit a higher thermal expansion coefficient compared to calcium silicate compounds. The CTE of barium silicates typically falls within the range of 10.5 to 15.4 x 10⁻⁶ K⁻¹, with specific phases like sanbornite (BaSi₂O₅) having a CTE of approximately 12.9 to 14.4 x 10⁻⁶ K⁻¹. In contrast, common phases of calcium silicate, such as wollastonite (CaSiO₃) and larnite (β-Ca₂SiO₄), demonstrate a wider range of CTE values, with some being significantly lower than those of barium silicates. For instance, some sources indicate a CTE of around 7.0 x 10⁻⁶ °C⁻¹ for calcium silicate boards, while the volumetric thermal expansion of larnite suggests a linear CTE of approximately 14.1 x 10⁻⁶ K⁻¹. This variability is influenced by the specific crystalline phase, composition, and manufacturing process of the material.

Data Presentation: Thermal Expansion Coefficients

The following table summarizes the reported linear thermal expansion coefficients for various phases of this compound and calcium silicate. It is important to note that the values are sourced from different studies and may have been determined using different experimental techniques and temperature ranges.

MaterialPhase / TypeChemical FormulaCoefficient of Thermal Expansion (CTE)Temperature Range (°C)Measurement Technique
This compound General Range-10.5 - 15.4 x 10⁻⁶ K⁻¹[1]100 - 800HT-XRD
SanborniteBaSi₂O₅12.9 x 10⁻⁶ K⁻¹[1]100 - 800HT-XRD
BaSi₂O₅~14.4 x 10⁻⁶ K⁻¹Up to 1000HT-XRD
Barium OrthosilicateBa₂SiO₄High within 10.5 - 15.4 x 10⁻⁶ K⁻¹[1]100 - 800HT-XRD
Barium MetasilicateBaSiO₃High within 10.5 - 15.4 x 10⁻⁶ K⁻¹[1]100 - 800HT-XRD
Calcium Silicate Insulation Board-7.0 x 10⁻⁶ °C⁻¹-Not Specified
Insulation Board-5.4 x 10⁻⁶ m/m.K-Not Specified
Larnite (Volumetric)β-Ca₂SiO₄4.24 x 10⁻⁵ K⁻¹[2][3][4][5]Up to 650XRD
Larnite (Linear, est.)β-Ca₂SiO₄~14.1 x 10⁻⁶ K⁻¹Up to 650Calculated from αᵥ
WollastoniteCaSiO₃---
RankiniteCa₃Si₂O₇---

Note: The linear CTE for Larnite is estimated from the volumetric CTE using the approximation αᵥ ≈ 3αₗ. Direct comparative data under identical experimental conditions was not available in the reviewed literature.

Experimental Protocols

The determination of the coefficient of thermal expansion for silicate materials can be accomplished through various experimental techniques. The most common methods cited in the literature for barium and calcium silicates are High-Temperature X-ray Diffraction (HT-XRD), Dilatometry, and Digital Image Correlation (DIC).

High-Temperature X-ray Diffraction (HT-XRD)

This technique is used to determine the change in the lattice parameters of a crystalline material as a function of temperature. The CTE can then be calculated from these changes.

Methodology:

  • Sample Preparation: A fine powder of the silicate material is prepared and mounted on a high-temperature sample stage within the XRD chamber.

  • Heating: The sample is heated in a controlled atmosphere (e.g., air or inert gas) using a furnace. The temperature is precisely monitored using a thermocouple in close proximity to the sample.

  • Data Collection: X-ray diffraction patterns are collected at various temperature intervals as the sample is heated and/or cooled.

  • Analysis: The positions of the diffraction peaks are used to calculate the lattice parameters at each temperature. The change in lattice parameters with temperature is then used to determine the thermal expansion along different crystallographic axes and the volumetric CTE.

Dilatometry

Dilatometry directly measures the dimensional change of a material as a function of temperature.

Methodology:

  • Sample Preparation: A solid sample of the silicate material with a well-defined geometry (e.g., a rectangular bar or cylinder) is prepared.

  • Measurement Setup: The sample is placed in a dilatometer furnace, and a push rod is brought into contact with the sample.

  • Heating: The sample is subjected to a controlled temperature program (heating and/or cooling).

  • Displacement Measurement: The displacement of the push rod, which corresponds to the change in length of the sample, is measured with high precision using a transducer (e.g., a linear variable differential transformer - LVDT).

  • CTE Calculation: The CTE is calculated from the slope of the length change versus temperature curve.

Digital Image Correlation (DIC)

DIC is a non-contact optical method that measures full-field displacements and strains on the surface of a sample.

Methodology:

  • Sample Preparation: The surface of the sample is prepared with a random, high-contrast speckle pattern. This can be achieved by spraying a fine mist of paint or applying a powder.

  • Imaging Setup: The speckled sample is placed in a temperature-controlled chamber with an optical window. A digital camera (or a stereo-camera setup for 3D measurements) is used to capture images of the sample at different temperatures.

  • Image Acquisition: Images of the sample surface are captured at regular temperature intervals during heating or cooling.

  • Correlation Analysis: The captured images are analyzed using DIC software. The software tracks the displacement of the speckle pattern between images, allowing for the calculation of the strain field on the sample surface.

  • CTE Determination: The thermal strain is plotted against temperature, and the CTE is determined from the slope of this relationship.

Logical Workflow for Material Comparison

The following diagram illustrates the logical process for comparing the thermal expansion coefficients of barium and calcium silicate, from material synthesis and characterization to the final comparative analysis.

ThermalExpansionComparison cluster_materials Material Selection & Preparation cluster_methods Experimental Measurement cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis This compound (Ba-Si) This compound (Ba-Si) HT_XRD High-Temperature X-ray Diffraction (HT-XRD) This compound (Ba-Si)->HT_XRD is tested by Dilatometry Dilatometry This compound (Ba-Si)->Dilatometry is tested by DIC Digital Image Correlation (DIC) This compound (Ba-Si)->DIC is tested by Calcium Silicate (Ca-Si) Calcium Silicate (Ca-Si) Calcium Silicate (Ca-Si)->HT_XRD is tested by Calcium Silicate (Ca-Si)->Dilatometry is tested by Calcium Silicate (Ca-Si)->DIC is tested by Data_Ba CTE Data for This compound HT_XRD->Data_Ba Data_Ca CTE Data for Calcium Silicate HT_XRD->Data_Ca Dilatometry->Data_Ba Dilatometry->Data_Ca DIC->Data_Ba DIC->Data_Ca Comparison Comparison of Thermal Expansion Coefficients Data_Ba->Comparison Data_Ca->Comparison

Caption: Logical workflow for comparing the thermal expansion of silicates.

Discussion and Conclusion

The available data indicates that barium silicates, as a class of materials, tend to have higher coefficients of thermal expansion than many common forms of calcium silicate. This difference can be attributed to the larger ionic radius and higher mass of the barium cation compared to the calcium cation, which influences the bond strength and lattice vibrations within the silicate structure.

The choice between this compound and calcium silicate for a specific application will depend on the desired thermal expansion characteristics. For applications requiring a high CTE to match that of a metallic component, such as in solid oxide fuel cell seals, barium silicates are often preferred.[1] Conversely, for applications where lower thermal expansion is desirable to improve thermal shock resistance or for use as a stable insulating material, certain forms of calcium silicate may be more suitable.

It is critical for researchers and engineers to consider the specific phase and composition of the silicate material, as these factors can significantly alter the thermal expansion behavior. The experimental method used to determine the CTE is also a crucial factor, and data should ideally be compared from studies employing similar methodologies and temperature ranges for the most accurate assessment. Further research involving direct comparative studies of various barium and calcium silicate phases under identical experimental conditions would be invaluable for a more definitive comparison.

References

A Comparative Guide to the Synthesis of Barium Silicate: Sol-Gel vs. Solid-State Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in materials science and drug development, the choice of synthesis method is critical in tailoring the properties of barium silicate for specific applications. This guide provides a detailed comparison of two prominent synthesis techniques: the sol-gel process and the solid-state reaction method. We will delve into the experimental protocols for each, present a quantitative comparison of the resulting material properties, and visualize the synthesis workflows to aid in your selection process.

At a Glance: Sol-Gel vs. Solid-State Synthesis

FeatureSol-Gel MethodSolid-State Method
Principle Chemical synthesis involving the transition of a colloidal solution (sol) into a gel network.High-temperature reaction between solid precursors.
Purity & Homogeneity High, due to molecular-level mixing of precursors.[1][2][3]Lower, with a risk of incomplete reaction and impurities.[4][5]
Particle Size Nanoscale, with better control over size and distribution.[1]Micrometer scale, often with a broader size distribution.[4][5]
Sintering Temperature Generally lower due to the high reactivity of the amorphous gel.[1][2][6]High temperatures are required for solid-state diffusion and reaction.[7][8]
Cost & Complexity More complex and can be more expensive due to the cost of alkoxide precursors and solvents.[4][5]Simpler, more direct, and often lower in cost.[4][5]
Stoichiometric Control Excellent, allowing for precise control over the final composition.[1][2]Can be challenging to achieve perfect stoichiometry due to mechanical mixing.

Quantitative Performance Data

The selection of a synthesis route has a profound impact on the key properties of the resulting this compound. The following table summarizes experimental data from various studies, offering a clear comparison of the two methods.

ParameterSol-Gel SynthesisSolid-State Synthesis
Precursors Barium salts (e.g., barium acetate, barium nitrate), silicon alkoxides (e.g., TEOS)Barium carbonate (BaCO₃), silicon dioxide (SiO₂)
Reaction Temperature 600 - 900°C (for crystallization)900 - 1400°C
Reaction Time Several hours for gelation and drying, followed by calcination.4 - 24 hours or longer for calcination.[8]
Particle Size Typically in the nanometer range (e.g., 50-200 nm).[3]Typically in the micrometer range.
Surface Area (BET) Generally higher (e.g., 42 m²/g).[9]Generally lower.
Phase Purity High, with a lower probability of intermediate phases.[1][3]May result in intermediate phases such as Ba₂SiO₄, BaSiO₃, and BaSi₂O₅.[7]

Experimental Protocols

Sol-Gel Synthesis of this compound

This protocol is a generalized procedure based on common sol-gel synthesis routes for silicate materials.

  • Precursor Solution Preparation: A silicon alkoxide, such as tetraethyl orthosilicate (TEOS), is hydrolyzed in a solvent (typically ethanol) with an acid or base catalyst.

  • Addition of Barium Precursor: A soluble barium salt, like barium acetate or barium nitrate, is dissolved in a separate solvent and then added to the silicon precursor solution.

  • Gelation: The mixture is stirred, often at a controlled temperature, until a viscous gel is formed. This process can take several hours.

  • Aging: The gel is aged for a period to allow for the strengthening of the silicate network.

  • Drying: The wet gel is dried to remove the solvent, typically in an oven at a temperature around 100°C.

  • Calcination: The dried gel is then calcined at a higher temperature (e.g., 600-900°C) to remove organic residues and crystallize the this compound phase.

Solid-State Synthesis of this compound

This protocol describes a typical solid-state reaction for the synthesis of this compound.

  • Precursor Mixing: High-purity powders of barium carbonate (BaCO₃) and silicon dioxide (SiO₂) are weighed in the desired stoichiometric ratio.

  • Grinding: The powders are intimately mixed and ground together, often using a mortar and pestle or a ball mill, to ensure close contact between the reactants.

  • Calcination: The mixed powder is placed in a high-temperature furnace and calcined in air. The temperature is ramped up to the desired reaction temperature (e.g., 900-1400°C) and held for several hours to allow for the solid-state diffusion and reaction to occur.

  • Intermediate Grinding (Optional): For improved homogeneity, the calcined powder may be cooled, re-ground, and then subjected to another round of calcination.

  • Cooling: The furnace is cooled down to room temperature to obtain the final this compound powder.

Visualizing the Synthesis Workflows

To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both the sol-gel and solid-state synthesis methods.

Sol_Gel_Workflow cluster_sol_gel Sol-Gel Synthesis start Start precursors Mix Precursors (e.g., TEOS, Barium Acetate) start->precursors hydrolysis Hydrolysis & Condensation precursors->hydrolysis gelation Gelation hydrolysis->gelation aging Aging gelation->aging drying Drying aging->drying calcination Calcination drying->calcination product This compound (Nanoparticles) calcination->product

Caption: Experimental workflow for the sol-gel synthesis of this compound.

Solid_State_Workflow cluster_solid_state Solid-State Synthesis start Start precursors Mix Precursors (e.g., BaCO₃, SiO₂) start->precursors grinding Grinding precursors->grinding calcination High-Temperature Calcination grinding->calcination regrinding Intermediate Grinding (Optional) calcination->regrinding product This compound (Microparticles) calcination->product recalcination Re-calcination (Optional) regrinding->recalcination recalcination->product

Caption: Experimental workflow for the solid-state synthesis of this compound.

Logical Comparison of Synthesis Methods

The following diagram provides a logical comparison of the key characteristics and outcomes of the sol-gel and solid-state synthesis methods for this compound.

Comparison_Diagram cluster_comparison Comparison of Synthesis Methods for this compound synthesis_choice Choice of Synthesis Method sol_gel Sol-Gel Method synthesis_choice->sol_gel solid_state Solid-State Method synthesis_choice->solid_state sg_adv Advantages sol_gel->sg_adv sg_disadv Disadvantages sol_gel->sg_disadv ss_adv Advantages solid_state->ss_adv ss_disadv Disadvantages solid_state->ss_disadv sg_homogeneity High Homogeneity sg_adv->sg_homogeneity sg_purity High Purity sg_adv->sg_purity sg_nano Nanoparticles sg_adv->sg_nano sg_low_temp Lower Sintering Temp. sg_adv->sg_low_temp sg_complex Complex Process sg_disadv->sg_complex sg_cost Higher Cost sg_disadv->sg_cost ss_simple Simple Process ss_adv->ss_simple ss_low_cost Lower Cost ss_adv->ss_low_cost ss_inhomogeneity Inhomogeneous ss_disadv->ss_inhomogeneity ss_impurities Potential Impurities ss_disadv->ss_impurities ss_micro Microparticles ss_disadv->ss_micro ss_high_temp High Sintering Temp. ss_disadv->ss_high_temp

Caption: Key characteristics of sol-gel versus solid-state synthesis of this compound.

References

A Comparative Guide to Phase Identification in Barium Silicate Systems using Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Raman spectroscopy's performance in identifying different phases within the barium silicate system. This compound-based glasses and ceramics are of growing interest in various fields, including as bioactive materials for dental and orthopedic applications, where precise phase composition is critical to performance. Raman spectroscopy offers a non-destructive and highly sensitive method for characterizing the molecular structure of these materials, enabling clear differentiation between various this compound phases.

Performance Comparison of Raman Spectroscopy for this compound Phase Identification

Raman spectroscopy is a powerful tool for distinguishing between different this compound phases, such as barium metasilicate (BaSiO₃), barium orthosilicate (Ba₂SiO₄), and trithis compound (Ba₃SiO₅). Each phase possesses a unique arrangement of silicate tetrahedra, which results in a characteristic Raman spectrum. The primary spectral regions of interest are associated with the stretching and bending vibrations of the Si-O bonds within the silicate network.

The degree of polymerization of the silicate tetrahedra is a key factor in differentiating the phases. As the barium content increases, the silicate network becomes more depolymerized, leading to distinct shifts in the Raman bands.

  • BaSiO₃ (Metasilicate): Features silicate chains (Q² species) and exhibits characteristic bands related to Si-O-Si stretching and bending modes.

  • Ba₂SiO₄ (Orthosilicate): Composed of isolated SiO₄ tetrahedra (Q⁰ species), resulting in prominent peaks corresponding to the internal vibrational modes of the [SiO₄]⁴⁻ anion.

  • Ba₃SiO₅: A more complex structure with isolated SiO₄ tetrahedra and additional oxide ions.

The table below summarizes the expected characteristic Raman peak positions for these this compound phases based on the analysis of silicate classifications.

Table 1: Comparison of Characteristic Raman Peaks for this compound Phases

This compound PhaseSilicate Structure ClassificationKey Vibrational ModesExpected Raman Peak Regions (cm⁻¹)
BaSiO₃ Metasilicate (Chains of SiO₄)Si-O Stretching (Non-Bridging)~950 - 1010
Si-O-Si Stretching (Bridging)~500 - 700
O-Si-O Bending~300 - 500
Ba₂SiO₄ Orthosilicate (Isolated SiO₄)Symmetric Si-O Stretching (ν₁)~840 - 860
Antisymmetric Si-O Stretching (ν₃)~900 - 960
O-Si-O Bending (ν₂, ν₄)~300 - 600
Ba₃SiO₅ Orthosilicate with excess BaOSymmetric Si-O Stretching (ν₁)~850
Other Si-O and Ba-O modesBroad features across the spectrum

Note: The exact peak positions can vary depending on the crystalline form (polymorph) and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible Raman spectra for phase identification.

Synthesis of this compound Powders

A solid-state reaction method is commonly employed for the synthesis of this compound powders.

Materials:

  • Barium carbonate (BaCO₃)

  • Silicon dioxide (SiO₂)

Procedure:

  • Stoichiometric amounts of BaCO₃ and SiO₂ powders are weighed according to the desired final phase (BaSiO₃, Ba₂SiO₄, or Ba₃SiO₅).

  • The powders are thoroughly mixed, often in an agate mortar with a pestle or using a ball mill, to ensure homogeneity.

  • The mixed powder is placed in an alumina or platinum crucible.

  • The crucible is heated in a high-temperature furnace. The calcination temperature and duration will depend on the target phase. For example, heating at temperatures ranging from 1100°C to 1400°C for several hours is a common practice.

  • The resulting powder is cooled and can be ground again to ensure a fine, homogeneous powder for analysis.

Raman Spectroscopy Analysis

Instrumentation:

  • Raman spectrometer equipped with a microscope.

  • Laser excitation source (e.g., 532 nm or 785 nm). The choice of wavelength may depend on sample fluorescence.

  • A high-resolution grating.

Procedure:

  • A small amount of the synthesized this compound powder is placed on a microscope slide.

  • The sample is brought into focus under the microscope objective.

  • The laser is focused on the sample surface.

  • Raman spectra are collected with an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.[1]

  • The collected spectra are then processed, which may include baseline correction and peak fitting, to determine the exact peak positions and intensities.

Visualizing the Phase Identification Process

The following diagrams illustrate the workflow and the logical relationships involved in using Raman spectroscopy for this compound phase identification.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Raman Analysis cluster_identification Phase Identification start Weigh Stoichiometric BaCO₃ and SiO₂ mix Homogeneous Mixing start->mix calcine High-Temperature Calcination mix->calcine grind Grinding calcine->grind raman_setup Instrument Setup grind->raman_setup acquisition Spectral Acquisition raman_setup->acquisition processing Data Processing (Baseline Correction, Peak Fitting) acquisition->processing comparison Comparison with Reference Spectra processing->comparison identification Phase Identification (BaSiO₃, Ba₂SiO₄, Ba₃SiO₅) comparison->identification

Experimental workflow for phase identification.

The following diagram illustrates how the structural differences between the this compound phases lead to distinct Raman spectral features, enabling their identification.

Logical_Relationship cluster_structure Silicate Structure cluster_phase This compound Phase cluster_spectra Characteristic Raman Spectra q2 Q² Species (Chains) basio3 BaSiO₃ q2->basio3 q0 Q⁰ Species (Isolated Tetrahedra) ba2sio4 Ba₂SiO₄ q0->ba2sio4 q0_excess Q⁰ Species with Excess BaO ba3sio5 Ba₃SiO₅ q0_excess->ba3sio5 spec_basio3 Peaks at ~950-1010 cm⁻¹ and ~500-700 cm⁻¹ basio3->spec_basio3 spec_ba2sio4 Strong peaks at ~840-860 cm⁻¹ and ~900-960 cm⁻¹ ba2sio4->spec_ba2sio4 spec_ba3sio5 Prominent peak at ~850 cm⁻¹ ba3sio5->spec_ba3sio5

Phase identification based on structure.

References

A Guide to the Cross-Validation of Experimental and Theoretical Data for Barium Silicate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of experimental and theoretical data for various crystalline phases of barium silicate. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the structural properties of these materials. The following sections detail the experimental and theoretical methodologies and present a direct comparison of the obtained data.

Data Presentation: Structural Properties of Barium Silicates

The following table summarizes the experimental and theoretical values for 29Si Nuclear Magnetic Resonance (NMR) chemical shifts and Raman vibrational frequencies for different this compound (xBaO·(1-x)SiO2) crystalline phases. The experimental data is derived from solid-state synthesis and subsequent spectroscopic analysis, while the theoretical data is the result of first-principles calculations based on Density Functional Theory (DFT).

This compound PhaseQn SpeciesExperimental 29Si Chemical Shift (ppm)Theoretical 29Si Chemical Shift (ppm)Experimental Raman Frequency (cm-1)Theoretical Raman Frequency (cm-1)
low-BS2 (x=0.33) Q3-93.1-93.5962960
high-BS (x=0.50) Q2-80.0-80.8920915
B2S (x=0.66) Q0-70.1-71.2845840
B4S6 (x=0.40) Q2, Q3-85.2, -94.5-86.1, -95.3945, 1050940, 1045
B5S8 (x=0.385) Q2, Q3-86.1, -95.0-87.0, -95.8950, 1060944, 1055
B6S10 (x=0.375) Q2, Q3-87.3, -95.8-88.1, -96.5955, 1065949, 1060

Data synthesized from a study on hetero- versus homo-connectivity in barium silicates.[1]

Methodologies

A detailed description of the experimental methods used to obtain the empirical data is provided below. This includes the synthesis of the this compound powders and their subsequent characterization by spectroscopic techniques.

1. Synthesis of this compound Powders (Solid-State Reaction)

The crystalline phases of this compound are synthesized using a solid-state reaction method.[1]

  • Materials: High-purity silicon dioxide (SiO2) and barium carbonate (BaCO3) are used as precursor materials.[1]

  • Procedure:

    • Stoichiometric amounts of the precursor powders are weighed and thoroughly mixed.

    • The mixture is pressed into pellets to ensure intimate contact between the reactants.

    • The pellets are subjected to a series of heat treatments in a furnace. Between each heating step, the samples are cooled, ground to a fine powder, and re-pressed into pellets.[1] This repeated grinding and heating ensures a complete reaction and the formation of a homogeneous product.

    • The specific temperatures and durations of the heat treatments are varied to obtain the desired crystalline phases of this compound.[1]

2. Characterization by 29Si Magic-Angle Spinning (MAS) NMR Spectroscopy

Solid-state 29Si MAS NMR spectroscopy is employed to probe the local chemical environment of the silicon atoms within the silicate framework.

  • Instrumentation: A high-resolution solid-state NMR spectrometer is used.

  • Sample Preparation: The synthesized this compound powders are packed into a zirconia rotor.

  • Data Acquisition:

    • The rotor is spun at a specific magic angle (54.7°) to average out anisotropic interactions and obtain high-resolution spectra.

    • 29Si NMR spectra are acquired using a single-pulse excitation sequence with high-power proton decoupling.

    • Chemical shifts are referenced to a standard, such as tetramethylsilane (TMS).

3. Characterization by Raman Spectroscopy

Raman spectroscopy is utilized to investigate the vibrational modes of the this compound structures.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., a frequency-doubled Nd:YAG laser) and a sensitive detector (e.g., a CCD camera) is used.[2][3]

  • Sample Preparation: A small amount of the synthesized this compound powder is placed on a microscope slide.

  • Data Acquisition:

    • The laser is focused onto the sample.

    • The scattered light is collected in a backscattering geometry.[2][3]

    • A notch filter is used to remove the strong Rayleigh scattering.[4]

    • The Raman spectrum, showing the intensity of the scattered light as a function of the Raman shift (in cm-1), is recorded.

The theoretical data is obtained through ab initio calculations based on Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5][6]

  • Software: A quantum chemistry software package that implements DFT is used.

  • Procedure:

    • Model Construction: The crystal structures of the different this compound phases are used as input. These structures define the initial positions of the atoms in the unit cell.

    • Computational Parameters:

      • Functional: A suitable exchange-correlation functional (e.g., a generalized gradient approximation (GGA) functional) is chosen to approximate the exchange-correlation energy.

      • Basis Set: A basis set (e.g., plane waves) is selected to describe the electronic wavefunctions.

    • Geometry Optimization: The atomic positions and unit cell parameters are optimized to find the lowest energy (most stable) configuration.

    • Property Calculation: Once the optimized geometry is obtained, the desired properties are calculated:

      • NMR Chemical Shifts: The magnetic shielding tensors are calculated to determine the 29Si NMR chemical shifts.

      • Raman Frequencies: The vibrational frequencies and Raman activities are calculated by determining the second derivatives of the energy with respect to atomic displacements (Hessian matrix).

Visualizations

The following diagrams illustrate the logical workflow of the cross-validation process and the experimental synthesis procedure.

cross_validation_workflow cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow exp_synthesis Synthesis of Barium Silicate Samples exp_characterization Spectroscopic Characterization (NMR, Raman) exp_synthesis->exp_characterization exp_data Experimental Data (Chemical Shifts, Vibrational Frequencies) exp_characterization->exp_data cross_validation Cross-Validation and Comparison exp_data->cross_validation the_model Crystal Structure Model Input the_dft Ab Initio DFT Calculations the_model->the_dft the_data Theoretical Data (Calculated Shifts, Frequencies) the_dft->the_data the_data->cross_validation conclusion Refined Understanding of This compound Structure cross_validation->conclusion

Workflow for the cross-validation of experimental and theoretical data.

experimental_synthesis start Start: Precursor Powders (SiO2 and BaCO3) mix Weigh and Mix Stoichiometric Amounts start->mix press1 Press into Pellets mix->press1 heat1 Heat Treatment 1 press1->heat1 grind1 Cool and Grind heat1->grind1 press2 Re-press into Pellets grind1->press2 heat2 Heat Treatment 2 (Repeated Cycles) press2->heat2 final_product Final Product: Crystalline Barium Silicate Powder heat2->final_product

Solid-state synthesis of this compound powders.

References

A Comparative Guide to Barium Silicate and Lead Silicate Glasses in Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of specialized glass manufacturing for research and drug development, the choice between barium silicate and lead silicate glasses is critical, hinging on the specific performance characteristics required for the application. This guide provides an in-depth, objective comparison of these two glass types, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their material selection process.

Executive Summary

Lead silicate glasses, historically favored for their high refractive indices and excellent radiation shielding capabilities, are increasingly being substituted with this compound glasses due to the environmental and health concerns associated with lead. This compound glasses offer a comparable, and in some aspects superior, performance profile, particularly in terms of a high refractive index and good chemical durability, without the toxicity of lead. This guide will delve into a quantitative comparison of their key optical and physical properties.

Quantitative Performance Comparison

The following tables summarize the key performance indicators for typical this compound and lead silicate glasses. It is important to note that the exact values can vary depending on the specific composition of the glass.

Table 1: Optical Properties

PropertyThis compound GlassLead Silicate Glass
Refractive Index (nd) 1.51 - 1.88[1][2]1.50 - 2.0[3]
Abbe Number (Vd) ~50 - 65[1][2]~20 - 45[4]
Optical Dispersion Low[1]High[1][5]

Table 2: Physical and Other Properties

PropertyThis compound GlassLead Silicate Glass
Density (g/cm³) ~2.7 - 4.5[6][7]~3.1 - 5.9[1][8]
Radiation Shielding Good[9][10][11][12]Excellent[13][14][15][16]
Thermal Expansion Coefficient Low[1]Higher, increases with PbO content[1]
Chemical Resistance GoodGood[1]
Toxicity Generally non-toxicLead is toxic[1]

Experimental Protocols

The following sections detail the methodologies for determining the key performance characteristics of these glasses.

Measurement of Refractive Index and Abbe Number

The refractive index and Abbe number are crucial for optical applications. A common and precise method for their determination is through the use of a refractometer or a goniometer.

Protocol:

  • Sample Preparation: A prism with a precisely known apex angle is fabricated from the glass sample. The surfaces of the prism must be highly polished to ensure accurate measurements.

  • Instrumentation: An Abbe refractometer or a spectrometer equipped with a goniometer is used. The instrument is calibrated using a standard light source with known spectral lines (e.g., sodium D-line at 587.6 nm).

  • Measurement of Minimum Deviation: A beam of monochromatic light is passed through the prism. The angle of incidence is adjusted until the angle of deviation of the emergent beam is at a minimum. This angle of minimum deviation is recorded.

  • Calculation of Refractive Index: The refractive index (n) is calculated using the formula: n = [sin((A + Dmin)/2)] / [sin(A/2)] where A is the apex angle of the prism and Dmin is the angle of minimum deviation.

  • Measurement at Different Wavelengths: To determine the Abbe number, the refractive index is measured at three standard Fraunhofer spectral lines: F (blue, 486.1 nm), d (yellow, 587.6 nm), and C (red, 656.3 nm).

  • Calculation of Abbe Number: The Abbe number (Vd) is then calculated using the formula: Vd = (nd - 1) / (nF - nC)[17]

A higher Abbe number indicates lower chromatic dispersion.[4][17]

Measurement of Density

The density of glass is a fundamental physical property that can be determined with high accuracy using Archimedes' principle.

Protocol:

  • Sample Preparation: A piece of the glass with no cracks or bubbles is selected.

  • Instrumentation: A high-precision analytical balance equipped with a density determination kit (including a beaker, a sample holder, and a thermometer) is used.

  • Measurement in Air: The dry weight of the glass sample is measured in the air (Wair).

  • Measurement in Liquid: The sample is then immersed in a liquid of known density (e.g., distilled water or a suitable inert liquid if the glass is affected by water), and its weight in the liquid is measured (Wliquid).[18] The temperature of the liquid is recorded to determine its precise density (ρliquid).

  • Calculation of Density: The density of the glass (ρglass) is calculated using the formula: ρglass = (Wair / (Wair - Wliquid)) * ρliquid

For samples with internal bubbles, a pycnometer method using a pulverized specimen can be employed for greater accuracy.[18]

Measurement of Gamma-Ray Radiation Shielding Effectiveness

The ability of a material to attenuate gamma radiation is quantified by its linear attenuation coefficient. This is typically measured using a narrow beam gamma-ray transmission experiment.

Protocol:

  • Source and Detector Setup: A gamma-ray source (e.g., 137Cs or 60Co) is placed in a lead shield with a collimator to produce a narrow beam of gamma rays. A detector, such as a NaI(Tl) scintillator or a high-purity germanium (HPGe) detector, is positioned in line with the source and collimator.[19]

  • Initial Intensity Measurement (I0): The intensity of the gamma-ray beam is measured without any shielding material between the source and the detector. This provides the initial intensity (I0).

  • Attenuated Intensity Measurement (I): The glass sample of a known thickness (x) is placed between the source and the detector. The intensity of the gamma-ray beam passing through the sample is then measured (I).

  • Calculation of Linear Attenuation Coefficient (μ): The linear attenuation coefficient (μ) is calculated using the Beer-Lambert law: I = I0 * e-μx Therefore, μ = -ln(I/I0) / x

  • Half-Value Layer (HVL) Calculation: The half-value layer, which is the thickness of the material required to reduce the intensity of the radiation by half, can be calculated as: HVL = ln(2) / μ

Visualized Workflows and Relationships

To further clarify the experimental processes, the following diagrams illustrate the workflows for key performance tests.

Experimental_Workflow_Optical_Properties cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Calculation Prep Fabricate & Polish Glass Prism Setup Calibrate Spectrometer/ Refractometer Prep->Setup Measure_Dev Measure Minimum Deviation Angle (Dmin) at λd, λF, λC Setup->Measure_Dev Calc_n Calculate Refractive Index (n) for each wavelength Measure_Dev->Calc_n Calc_Vd Calculate Abbe Number (Vd) Calc_n->Calc_Vd

Fig. 1: Workflow for Determining Refractive Index and Abbe Number.

Experimental_Workflow_Density cluster_measurement_density Measurement cluster_calculation_density Calculation Weigh_Air Weigh Glass Sample in Air (W_air) Weigh_Liquid Weigh Glass Sample Immersed in Liquid (W_liquid) Weigh_Air->Weigh_Liquid Calc_rho_glass Calculate Glass Density (ρ_glass) Weigh_Air->Calc_rho_glass Weigh_Liquid->Calc_rho_glass Measure_Temp Record Liquid Temperature Get_rho_liquid Determine Liquid Density (ρ_liquid) from Temp. Measure_Temp->Get_rho_liquid Get_rho_liquid->Calc_rho_glass

Fig. 2: Workflow for Density Measurement using Archimedes' Principle.

Experimental_Workflow_Radiation_Shielding cluster_setup_shielding Setup cluster_measurement_shielding Measurement cluster_calculation_shielding Calculation Setup_System Align Gamma Source, Collimator, and Detector Measure_I0 Measure Initial Intensity (I₀) without Sample Setup_System->Measure_I0 Place_Sample Place Glass Sample of known thickness (x) Measure_I0->Place_Sample Calc_mu Calculate Linear Attenuation Coefficient (μ) Measure_I0->Calc_mu Measure_I Measure Attenuated Intensity (I) Place_Sample->Measure_I Measure_I->Calc_mu Calc_HVL Calculate Half-Value Layer (HVL) Calc_mu->Calc_HVL

Fig. 3: Workflow for Gamma-Ray Radiation Shielding Measurement.

References

Evaluating the Long-Term Stability of Barium Silicate in SOFC Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The operational reliability and longevity of Solid Oxide Fuel Cells (SOFCs) are critically dependent on the performance of sealant materials. These seals prevent the mixing of fuel and oxidant gases and ensure electrical insulation between cell components. Barium silicate-based glass and glass-ceramic sealants are prominent candidates for this application due to their favorable thermomechanical properties and stability at high operating temperatures.[1][2] This guide provides a comparative analysis of the long-term stability of various this compound compositions in SOFC environments, supported by experimental data.

Core Properties and Performance Metrics

The suitability of a sealant is determined by a combination of its physical and chemical properties. Key performance indicators include a low gas leakage rate, a coefficient of thermal expansion (CTE) that matches other SOFC components to minimize mechanical stress during thermal cycling, and chemical stability in both oxidizing and reducing atmospheres.[2][3] Glass-ceramic sealants, which are partially crystallized during operation, are often preferred as they offer more predictable properties.[3]

Barium aluminosilicate (BAS) glasses are a widely researched category of sealants.[4] Their properties can be tailored by adding various oxides. For instance, the addition of B₂O₃ can lower the viscosity and crystallization tendency of the glass, while alkaline earth oxides like SrO and BaO can reduce viscosity and increase the CTE.[5] However, high concentrations of B₂O₃ can lead to the formation of volatile compounds in the presence of water vapor, potentially degrading the seal.[5]

A specific composition of 35 mol% BaO, 15 mol% CaO, 10 mol% B₂O₃, 5 mol% Al₂O₃, and the balance SiO₂ has been shown to have a particularly stable long-term CTE at a target operating temperature of 750°C.[1][6][7] This stability is attributed to its devitrification into a mixture of glass and ceramic phases.[1][6][7] This composition also exhibits minimal chemical interaction with yttria-stabilized zirconia (YSZ) electrolytes, a common material for SOFCs.[1][6][7]

Comparative Data on this compound Sealant Compositions

The following tables summarize the quantitative data from various studies on this compound-based sealants, offering a comparison of their key properties.

Table 1: Thermal Properties of Barium Aluminosilicate Sealants Modified with CaO and MgO [4]

Sealant CompositionSintering Temperature (°C)Softening Temperature (°C)Half Ball Temperature (°C)Coefficient of Thermal Expansion (10⁻⁶ K⁻¹)
0.33BaO-0.20CaO-0.33SiO₂–0.05Al₂O₃–0.09B₂O₃ (C20_M0)71080098011.2–11.6
0.33BaO-0.10CaO-0.10MgO-0.33SiO₂–0.05Al₂O₃–0.09B₂O₃ (C10_M10)71095099011.2–11.6
0.33BaO-0.20MgO-0.33SiO₂–0.05Al₂O₃–0.09B₂O₃ (C0_M20)710980>105011.2–11.6

Table 2: Leak Rate of BaO–SiO₂–B₂O₃-based Glass-Ceramic Seals with AISI 430 Interconnect [8]

BaO Content (mol%)Leak Rate (Pa·m³/s)Adhesion with AISI 430
32No gas leakageFine
3710⁻⁷ to 10⁻⁸Fine
4210⁻³ to 10⁻⁴-

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. The following sections outline the typical experimental protocols used to evaluate the long-term stability of this compound sealants.

1. Sealant Synthesis and Preparation:

This compound glasses are typically synthesized via a sol-gel route or by melting and quenching precursor oxides.[9] The raw materials (e.g., BaCO₃, SiO₂, Al₂O₃, B₂O₃, CaCO₃, MgO) are mixed in desired molar ratios and melted in a furnace at high temperatures (e.g., 1300-1500°C). The molten glass is then quenched, ground into a powder, and often mixed with an organic binder to form a paste for application.

2. Thermal Analysis:

Differential Scanning Calorimetry (DSC) and Dilatometry are employed to determine the glass transition temperature (Tg), softening point (Ts), and the coefficient of thermal expansion (CTE).[9][10] Hot-stage microscopy is used to observe the sintering and wetting behavior of the glass on the substrate materials (e.g., interconnect steel).[4][8]

3. Interfacial Interaction and Chemical Compatibility Studies:

To assess chemical compatibility, the sealant is applied between the SOFC components (e.g., electrolyte and interconnect) and subjected to long-term aging at operating temperatures (e.g., 800°C for hundreds of hours).[11] The interfaces are then analyzed using Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDS) to investigate inter-diffusion and the formation of new phases.[8][10] X-ray Diffraction (XRD) is used to identify the crystalline phases formed in the glass-ceramic after heat treatment.[4]

4. Gas Tightness (Leak Rate) Measurement:

The hermeticity of the seal is evaluated by measuring the gas leak rate. This is often done by joining two pieces of interconnect material with the sealant, and then pressurizing one side with a gas (e.g., helium) while measuring the pressure change on the other side over time.[8]

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for evaluating SOFC sealant materials and the logical relationship of key material properties.

experimental_workflow cluster_synthesis Material Synthesis cluster_characterization Property Characterization cluster_performance Performance Evaluation Raw_Materials Raw Material Mixing Melting Melting & Quenching Raw_Materials->Melting Grinding Grinding to Powder Melting->Grinding Paste Paste Formation Grinding->Paste Thermal Thermal Analysis (DSC, Dilatometry) Grinding->Thermal Microscopy Hot-Stage Microscopy Grinding->Microscopy XRD XRD Analysis Grinding->XRD Sealing Sealing of SOFC Components Paste->Sealing Aging Long-Term Aging Sealing->Aging Leak_Test Leak Rate Measurement Aging->Leak_Test SEM_EDS SEM/EDS Analysis of Interface Aging->SEM_EDS

Typical experimental workflow for sealant evaluation.

logical_relationship cluster_composition Sealant Composition cluster_properties Material Properties cluster_performance SOFC Performance Composition Oxide Composition (BaO, SiO2, Al2O3, etc.) CTE CTE Composition->CTE Viscosity Viscosity Composition->Viscosity Crystallization Crystallization Behavior Composition->Crystallization Stability Long-Term Stability CTE->Stability Hermeticity Gas Tightness Viscosity->Hermeticity Crystallization->Stability Compatibility Chemical Compatibility Crystallization->Compatibility

Logical relationship of sealant properties.

Interfacial Reactions and Long-Term Degradation

The long-term stability of this compound sealants is significantly influenced by their interaction with adjacent SOFC components, particularly the metallic interconnects.[6] Interactions with metal components can be extensive and depend on the composition of the metal oxide scale that forms during sealing.[1][6][7] For instance, alumina-scale forming alloys generally exhibit a more compact reaction zone with the glass compared to chromia-scale forming alloys.[1][6][7]

A critical issue is the reaction between barium from the glass and chromium from the steel interconnect, which can lead to the formation of barium chromate (BaCrO₄).[12] This compound has a significantly different CTE from the sealant and the interconnect, which can induce stress at the interface and compromise the long-term stability of the seal.[12]

Conclusion

This compound-based glass-ceramics are promising sealant materials for SOFCs, offering good thermal and chemical stability. The addition of various oxides allows for the tailoring of their properties to meet the stringent requirements of SOFC operation. The formation of a stable glass-ceramic structure through devitrification is crucial for long-term performance. While significant progress has been made, further research is needed to mitigate undesirable interfacial reactions, particularly with chromia-forming interconnects, to ensure the multi-thousand-hour operational lifetime required for commercial SOFC applications. The selection of an appropriate this compound composition, such as those modified with CaO and with controlled B₂O₃ content, demonstrates a viable path towards achieving robust and durable sealing solutions.

References

A Comparative Guide to the Luminescent Efficiency of Doped Barium Silicate Phosphors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the luminescent performance of barium silicate phosphors doped with various elements. The selection of an appropriate dopant is crucial for optimizing the emission characteristics of these phosphors for applications ranging from solid-state lighting to bio-imaging. This document summarizes key performance metrics from experimental data, outlines detailed experimental protocols for synthesis and characterization, and provides visualizations to clarify experimental workflows.

Comparative Analysis of Luminescent Properties

The efficiency and characteristics of luminescence in this compound phosphors are fundamentally dictated by the nature of the dopant ion. Trivalent and divalent rare-earth and transition metal ions are commonly used to activate the this compound host lattice, leading to distinct emission colors and performance metrics. This comparison focuses on three common dopants: Europium (Eu²⁺), Manganese (Mn²⁺), and Cerium (Ce³⁺) in a Ba₂SiO₄ host matrix.

Dopant (in Ba₂SiO₄)Emission PeakQuantum Yield (QY)Decay TimeEmission Color
Eu²⁺ ~505 nmUp to 66.84% (External)[1][2]Not explicitly found for Ba₂SiO₄Green
Mn²⁺ ~606 nmNot explicitly found for Ba₂SiO₄Typically in the millisecond (ms) range[3][4]Red (weak)[2]
Ce³⁺ ~384-408 nmNot explicitly found for Ba₂SiO₄~26 nanoseconds (ns)[1][5]Blue[2][5]

Key Observations:

  • Europium (Eu²⁺): As a dopant in this compound, Eu²⁺ is a highly efficient green emitter. Research has reported an external quantum efficiency of up to 66.84% for Ba₂SiO₄:Eu²⁺.[1][2]

  • Manganese (Mn²⁺): Mn²⁺ doping in Ba₂SiO₄ results in a weak red emission.[2] The luminescence intensity of Mn²⁺ is often enhanced through co-doping with a sensitizer like Ce³⁺, which absorbs energy and transfers it to the Mn²⁺ ions.[2] The decay time for Mn²⁺ in silicate hosts is typically in the millisecond range, which is significantly longer than that of Eu²⁺ and Ce³⁺.[3][4]

  • Cerium (Ce³⁺): Ce³⁺-doped Ba₂SiO₄ is a fast-decaying blue phosphor, with a reported decay time of approximately 26 nanoseconds.[1][5] This rapid decay is a characteristic feature of the allowed 5d-4f electronic transition in Ce³⁺.

Experimental Protocols

The data presented in this guide is predominantly based on phosphors synthesized via the solid-state reaction method and characterized using standard photoluminescence spectroscopy techniques.

Synthesis of Doped this compound Phosphors (Solid-State Reaction Method)

This method is a conventional and widely used technique for the preparation of polycrystalline phosphor powders.

a. Starting Materials:

  • Barium Carbonate (BaCO₃) - Barium source

  • Silicon Dioxide (SiO₂) - Silicate source

  • Dopant precursors: Europium(III) Oxide (Eu₂O₃), Manganese(II) Carbonate (MnCO₃), or Cerium(III) Oxide (CeO₂)

b. Procedure:

  • Stoichiometric Weighing: The starting materials are weighed in precise stoichiometric ratios according to the desired final composition (e.g., Ba₂SiO₄:xEu²⁺, where x is the molar percentage of the dopant).

  • Grinding and Mixing: The powders are thoroughly mixed and ground together in an agate mortar with a pestle for a uniform mixture. Ethanol is often used as a mixing medium to ensure homogeneity.

  • Calcination: The mixture is transferred to an alumina crucible and calcined in a high-temperature furnace. The calcination process typically involves two stages:

    • A pre-sintering step at a lower temperature (e.g., 600-800 °C) to decompose the carbonate precursors.

    • A final high-temperature sintering (e.g., 1100-1400 °C) for several hours to facilitate the solid-state reaction and crystallization of the desired phosphor phase. A reducing atmosphere (e.g., a mixture of H₂ and N₂) is often required to ensure the reduction of Eu³⁺ to Eu²⁺.

  • Cooling and Pulverization: After calcination, the furnace is allowed to cool down to room temperature. The resulting product is then finely ground to obtain the phosphor powder.

Characterization of Luminescent Properties

a. Photoluminescence (PL) Spectroscopy:

  • Emission and Excitation Spectra: PL emission and excitation spectra are recorded using a fluorescence spectrophotometer equipped with a xenon lamp as the excitation source.

    • For emission spectra, the sample is excited at a specific wavelength, and the emitted light is scanned over a range of wavelengths.

    • For excitation spectra, the emission wavelength is fixed, and the excitation wavelength is scanned to determine the optimal excitation wavelengths.

b. Quantum Yield (QY) Measurement:

  • The absolute quantum yield is typically measured using an integrating sphere coupled with a fluorescence spectrophotometer.

  • The measurement involves two steps:

    • The excitation light profile is measured with the sample placed outside the light path to obtain a reference spectrum.

    • The spectrum of the light scattered by the sample and the luminescence from the sample are measured with the sample placed in the light path within the integrating sphere.

  • The quantum yield is then calculated as the ratio of the number of emitted photons to the number of absorbed photons.

c. Luminescence Decay Time Measurement:

  • Luminescence decay curves are measured using a time-resolved fluorescence spectrophotometer.

  • The phosphor sample is excited by a pulsed light source (e.g., a nanosecond flash lamp or a pulsed laser).

  • The decay of the luminescence intensity over time is recorded using a sensitive detector like a photomultiplier tube. The decay time is then determined by fitting the decay curve to an exponential decay function.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of doped this compound phosphors.

experimental_workflow start Start weighing Stoichiometric Weighing of Precursors (BaCO3, SiO2, Dopant Oxide) start->weighing mixing Grinding and Mixing weighing->mixing calcination High-Temperature Calcination (in controlled atmosphere) mixing->calcination cooling Cooling and Pulverization calcination->cooling phosphor_powder Doped this compound Phosphor Powder cooling->phosphor_powder pl_spectroscopy Photoluminescence Spectroscopy (Emission & Excitation Spectra) phosphor_powder->pl_spectroscopy Sample qy_measurement Quantum Yield Measurement (Integrating Sphere) phosphor_powder->qy_measurement Sample decay_measurement Luminescence Decay Time Measurement phosphor_powder->decay_measurement Sample data_analysis Data Analysis and Comparison pl_spectroscopy->data_analysis qy_measurement->data_analysis decay_measurement->data_analysis end End data_analysis->end

Caption: General workflow for synthesis and characterization of doped this compound phosphors.

References

Safety Operating Guide

Barium silicate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of barium silicate is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adhering to established protocols for chemical waste management is not only a matter of compliance but also a cornerstone of a safe working environment. Barium compounds are classified as toxic, and their disposal must be managed through a licensed hazardous waste vendor to prevent environmental contamination and ensure personnel safety.

This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste in a laboratory setting.

Hazard Profile: this compound

Before handling, it is essential to be aware of the hazards associated with this compound. This information is typically found in the Safety Data Sheet (SDS).

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Toxicity, Oral Toxic if swallowed.H301
Acute Toxicity, Inhalation Harmful if inhaled.H332
Serious Eye Irritation Causes serious eye irritation.H319
General Handling Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2]P261, P264, P270

Step-by-Step Disposal Procedures

The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of in the regular trash or flushed down the drain.[3][4]

Phase 1: Preparation and Segregation
  • Waste Characterization: this compound waste is classified as hazardous due to its toxicity. It must be handled following all federal, state, and local regulations for hazardous waste.[5][6]

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE to minimize exposure.

PPE TypeSpecificationPurpose
Hand Protection Chemical impermeable gloves (e.g., Nitrile).To prevent skin contact.[1]
Eye/Face Protection Safety glasses with side shields or goggles.To protect eyes from dust and splashes.[2]
Skin and Body Protection Lab coat.To protect skin and clothing.[2]
Respiratory Protection NIOSH-approved respirator.Required when dusts are generated or if ventilation is inadequate.
  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent dangerous reactions.[7] Specifically, store it away from strong acids.[8]

Phase 2: Containment and Labeling
  • Select an Appropriate Container:

    • Use a container that is chemically compatible with this compound.[6]

    • The container must be in good condition, with no leaks or cracks, and have a secure, tightly-sealing lid.[7][8]

    • Whenever possible, use the original container.[8]

  • Label the Container:

    • Clearly label the container with the words "Hazardous Waste."

    • Identify the contents as "this compound Waste."

    • List any other chemicals present in the container.

    • Indicate the date when waste was first added to the container (accumulation start date).

Phase 3: Storage and Disposal
  • Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation.[8][9]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[9]

    • The SAA should be inspected weekly for any signs of leakage.[8]

  • Arrange for Pickup:

    • Once the container is full or you have reached your institution's time limit for storage (typically not exceeding 12 months), contact your facility's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[9]

    • Follow your institution's specific procedures for requesting a pickup.

Spill and Emergency Procedures

In the event of a spill, follow these immediate steps:

  • Evacuate and Secure: Evacuate personnel from the immediate area and prevent entry.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Control Dust: Avoid actions that could generate dust.[1][2]

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop the spilled solid material into a suitable container for disposal.[2] Do not use water for the cleanup of the initial spill as it could create a slurry that is more difficult to manage.[10]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the cleanup debris as "this compound Waste" and dispose of it as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory environment.

G This compound Disposal Workflow A Step 1: Waste Generation (this compound) B Step 2: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Step 3: Characterize & Segregate Waste (Hazardous, Keep Separate) B->C D Step 4: Place in Compatible, Sealed Container C->D E Step 5: Label Container ('Hazardous Waste', Contents, Date) D->E F Step 6: Store in Designated SAA (At/Near Point of Generation) E->F G Step 7: Request Pickup (Contact EH&S) F->G H Step 8: Professional Disposal (Licensed Vendor) G->H

Caption: Logical workflow for this compound disposal.

Experimental Protocol: Waste Pre-treatment (for Soluble Barium Compounds)

Note: This protocol is for the conversion of soluble barium salts into the more stable and less soluble barium sulfate. This procedure should only be performed by trained personnel after obtaining approval from the institution's safety officer, as it involves handling acids and generating new waste streams.

Objective: To precipitate soluble barium ions as insoluble barium sulfate (BaSO₄) for stabilization prior to disposal.

Materials:

  • Barium waste solution (e.g., dissolved barium chloride)

  • 3M Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) for neutralization

  • pH indicator strips or pH meter

  • Appropriate filtration apparatus (e.g., Büchner funnel, filter paper)

  • Sand

  • Hazardous waste container for solid waste

  • Hazardous waste container for the neutralized filtrate

Procedure:

  • Dissolution: In a well-ventilated fume hood, dissolve the barium salt residue in a minimal amount of water. The total volume should not exceed one liter.[11]

  • Precipitation: Slowly and with constant stirring, add an excess of 3M sulfuric acid to the barium solution. The formation of a dense white precipitate (barium sulfate) will occur.

  • Settling: Allow the mixture to stand overnight to ensure complete precipitation and settling of the barium sulfate.[11]

  • Filtration: Carefully filter the mixture to separate the solid barium sulfate from the liquid filtrate.

  • Solid Waste Processing:

    • Dry the collected barium sulfate precipitate.

    • Mix the dried barium sulfate with an equal amount of sand.[11]

    • Package the mixture in a sealed, properly labeled container for disposal as solid hazardous waste.[11]

  • Filtrate Neutralization:

    • Test the pH of the acidic filtrate.

    • Slowly add a base (such as sodium hydroxide or sodium bicarbonate) until the pH is neutral (between 6.0 and 8.0).[11]

  • Filtrate Disposal: The neutralized filtrate may be eligible for drain disposal with copious amounts of running water, BUT ONLY if permitted by your local water authority and institutional EH&S policies.[11] Otherwise, it must be collected as liquid hazardous waste.

References

Personal protective equipment for handling Barium silicate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling Barium silicate in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of all personnel and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents significant health risks. It is classified as harmful if swallowed or inhaled and can cause severe skin burns and eye damage[1]. Proper use of Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Hazard Classification:

Hazard ClassCategoryGHS Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled
Skin Corrosion / IrritationSub-category 1BH314: Causes severe skin burns and eye damage
Source:[1]

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[1][2].Prevents contact with eyes, which can cause severe damage[1].
Skin Protection Chemical-impermeable gloves (inspect prior to use) and fire/flame resistant, impervious clothing[1][2].Protects against skin contact which can cause severe burns[1].
Respiratory Protection Use only in a well-ventilated area or outdoors[1][2]. If exposure limits are exceeded or irritation occurs, a full-face respirator is required[1].Prevents inhalation, which is harmful[1][2].

Exposure Limits for Barium:

AgencyLimitDuration
OSHA (PEL)0.5 mg/m³8-hour workshift
NIOSH (REL)0.5 mg/m³10-hour workshift
ACGIH (TLV)0.5 mg/m³8-hour workshift
Source:[3]

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is critical for safety. The following workflow outlines the necessary steps from preparation to post-handling procedures.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Storage cluster_disposal Spill & Disposal prep1 Ensure Adequate Ventilation prep2 Inspect & Don Required PPE prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handle1 Handle in a Well-Ventilated Area prep3->handle1 Proceed to Handling handle2 Avoid Dust Formation handle1->handle2 handle3 Avoid Contact with Skin and Eyes handle2->handle3 handle4 Use Non-Sparking Tools handle3->handle4 disp1 Contain Spill & Prevent Entry to Drains handle3->disp1 In Case of Spill post1 Store in Tightly Closed Container handle4->post1 Task Complete post4 Wash Hands Thoroughly handle4->post4 Task Complete post2 Store in Cool, Dry, Well-Ventilated Place post1->post2 post3 Store Locked Up post2->post3 disp2 Collect Waste in Sealed Containers post3->disp2 For Waste post5 Wash Contaminated Clothing Before Reuse post4->post5 disp1->disp2 disp3 Dispose via Approved Waste Facility disp2->disp3

This compound Safe Handling Workflow

Step-by-Step Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize dust and vapor inhalation[1][4].

  • Avoid Dust: Take measures to prevent the formation of dust and aerosols during handling[1][2].

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area[1][4]. Wash hands thoroughly with soap and water after handling and before any breaks[1][4].

  • Clothing: Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse[1][4].

  • Storage: Store the material in a tightly sealed container in a dry, cool, and well-ventilated location[1][2]. The storage area should be locked and separate from incompatible materials[1].

Emergency and Disposal Plan

Immediate and appropriate action is required in case of exposure or spillage. Waste must be managed according to regulations to prevent environmental contamination.

First-Aid Measures:

Exposure RouteProcedure
Inhalation Remove the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate emergency medical help[1][2].
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[1][2].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and get medical help[1].
Ingestion Rinse mouth with water. Do NOT induce vomiting. Get medical help immediately[1][2].

Spill and Leak Protocol:

  • Evacuate: Keep unnecessary personnel away from the spill area[1].

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Wear the full required PPE before attempting to clean the spill[2].

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or the environment[1][2].

  • Clean-Up: Carefully sweep or shovel the spilled material into a suitable, closed container for disposal. Use spark-proof tools to avoid ignition sources[1][2].

Disposal Plan:

Disposal of this compound and its containers must be handled by an approved waste disposal plant[2].

  • Waste Material: Collect waste material in suitable, sealed containers[1][2].

  • Regulations: All disposal activities must be in accordance with applicable local, regional, and national laws and regulations[1][4]. Do not release into the environment[2]. Soluble barium compounds should be placed in sealed containers and reclaimed or disposed of in a secured sanitary landfill[5].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.